molecular formula C21H21O4P B110944 3-Isopropylphenyl diphenyl phosphate CAS No. 69515-46-4

3-Isopropylphenyl diphenyl phosphate

Cat. No.: B110944
CAS No.: 69515-46-4
M. Wt: 368.4 g/mol
InChI Key: PLBFTNYDDQQDME-UHFFFAOYSA-N
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Description

3-Isopropylphenyl diphenyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C21H21O4P and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

69515-46-4

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

diphenyl (3-propan-2-ylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-17(2)18-10-9-15-21(16-18)25-26(22,23-19-11-5-3-6-12-19)24-20-13-7-4-8-14-20/h3-17H,1-2H3

InChI Key

PLBFTNYDDQQDME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Other CAS No.

69515-46-4

Synonyms

Diphenyl 3-Isopropylphenyl Phosphate;  m-Isopropylphenyl Diphenyl Phosphate;  3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylphenyl Diphenyl Phosphate: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylphenyl diphenyl phosphate, a member of the organophosphate ester class of compounds. Commonly utilized as a flame retardant and plasticizer, this document elucidates its core chemical and physical properties, molecular structure, and potential biological activities. This guide synthesizes available data to present a detailed resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

This compound, also known as m-isopropylphenyl diphenyl phosphate, is an aromatic phosphate ester. Its chemical identity is defined by the CAS Number 69515-46-4.[1] While often found in commercial mixtures with its ortho- and para-isomers, the distinct properties of the 3-isomer are crucial for specific research applications.[2]

Structure

The molecular structure consists of a central phosphate group bonded to two phenyl groups and one 3-isopropylphenyl group.

  • Molecular Formula: C₂₁H₂₁O₄P[3]

  • Molecular Weight: 368.36 g/mol [3][4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of the experimental data has been reported for isomeric mixtures of isopropylphenyl diphenyl phosphate.

PropertyValueSource
Appearance Viscous light yellow liquid[2]
Boiling Point 180°C at 0.2 mmHg (27 Pa)[5]
Water Solubility < 1 mg/mL at 25 °C (for isopropylphenyl diphenyl phosphate)[2]
Vapor Pressure 3.515 x 10⁻⁷ mmHg at 25 °C (estimated for isopropylphenyl diphenyl phosphate)[6]
Log Kow 5.31 (for isopropylphenyl diphenyl phosphate)[2]

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound can be conceptualized in a two-step process, based on industrial manufacturing principles for related compounds.

Step 1: Synthesis of 3-Isopropylphenol

The starting material, 3-isopropylphenol, can be synthesized via the alkylation of phenol.

  • Reaction: Phenol is reacted with propylene in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction conditions are controlled to favor the formation of the monoisopropylated product.

  • Purification: The resulting mixture of isopropylphenol isomers is then distilled to isolate the 3-isopropylphenol.

Step 2: Phosphorylation of 3-Isopropylphenol

The synthesized 3-isopropylphenol is then phosphorylated to yield the final product.

  • Reaction: 3-Isopropylphenol is reacted with phosphorus oxychloride (POCl₃) in the presence of a catalyst. Diphenyl phosphate can also be used as a reactant.

  • Purification: The crude product is purified through distillation under reduced pressure to yield this compound.

Analytical Methods

The analysis of this compound and its related isomers is typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the separation and identification of isopropylphenyl diphenyl phosphates in various matrices.[2][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the detection and quantification of these compounds, particularly in biological and environmental samples.[2]

Biological Activity and Signaling Pathways

Organophosphate esters, including this compound, are recognized for their role as flame retardants and plasticizers. Emerging research indicates that this class of compounds can act as endocrine-disrupting chemicals, potentially interacting with various biological pathways.

Endocrine Disruption

Studies on various organophosphate flame retardants have suggested their potential to interfere with nuclear receptor signaling.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Some organophosphate flame retardants have been shown to interact with PPARγ, a key regulator of adipogenesis and metabolism.[8][9][10] This interaction could potentially lead to disruptions in lipid metabolism.

  • Estrogen Receptors: There is evidence that certain organophosphate esters can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors.

Neurotoxicity

The neurotoxic potential of organophosphate esters is a significant area of research. While data specific to the 3-isomer is limited, studies on related compounds provide some insights. A study on 3-isopropylphenol, a potential precursor or metabolite, demonstrated neurotoxic effects in zebrafish larvae, suggesting an inhibition of the cAMP/PKA signaling pathway, leading to apoptosis and impaired neural development.[11][12]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 3-Isopropylphenol cluster_step2 Step 2: Phosphorylation phenol Phenol alkylation Alkylation (p-toluenesulfonic acid catalyst) phenol->alkylation propylene Propylene propylene->alkylation isopropylphenol_isomers Mixture of Isopropylphenol Isomers alkylation->isopropylphenol_isomers distillation1 Distillation three_isopropylphenol 3-Isopropylphenol distillation1->three_isopropylphenol isopropylphenol_isomers->distillation1 phosphorylation Phosphorylation three_isopropylphenol->phosphorylation phosphorus_oxychloride Phosphorus Oxychloride (POCl3) phosphorus_oxychloride->phosphorylation distillation2 Purification (Vacuum Distillation) phosphorylation->distillation2 final_product 3-Isopropylphenyl Diphenyl Phosphate distillation2->final_product

Caption: A logical workflow for the synthesis of this compound.

Signaling_Pathway Potential Signaling Pathway Disruption by this compound Metabolites cluster_cellular Cellular Effects OPFR 3-Isopropylphenyl Diphenyl Phosphate (or its metabolite, 3-isopropylphenol) AC Adenylate Cyclase OPFR->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Apoptosis Apoptosis PKA->Apoptosis Induction Gene_Expression Gene Expression (Neural Development) CREB->Gene_Expression Regulation Neural_Development Impaired Neural Development Gene_Expression->Neural_Development Apoptosis->Neural_Development

Caption: A potential signaling pathway affected by 3-isopropylphenol, a metabolite or precursor.

References

synthesis and purification of 3-Isopropylphenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 3-Isopropylphenyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a compound of interest as a flame retardant and plasticizer. This document details the chemical reactions, experimental procedures, and purification methodologies. Quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams. The information is intended to support researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a member of the isopropylated triaryl phosphate ester family. These compounds are primarily utilized as flame retardants and plasticizers in a variety of materials. The synthesis of a specific isomer, such as the 3-isopropylphenyl variant, requires a controlled multi-step process to ensure high purity and yield while minimizing the formation of undesired isomers and poly-alkylated byproducts. This guide outlines a robust methodology for its synthesis and subsequent purification.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-stage process:

  • Alkylation of Phenol: Phenol is first alkylated with propylene to produce a mixture of isopropylphenols. To favor the formation of the mono-isopropylated product and specifically the meta-isomer, reaction conditions must be carefully controlled.

  • Phosphorylation: The resulting isopropylphenol mixture is then phosphorylated using phosphorus oxychloride (POCl₃) to yield the final triaryl phosphate ester.

Experimental Protocol: Synthesis

This protocol is based on established industrial processes and has been adapted for a laboratory setting.

2.1.1. Stage 1: Alkylation of Phenol

  • Reaction: Phenol is reacted with propylene gas in the presence of an acid catalyst.

  • Procedure:

    • A reaction flask is charged with phenol and a catalytic amount of p-toluenesulfonic acid (approximately 1% by weight of phenol).[1]

    • The mixture is heated to the reaction temperature (see Table 1).

    • Propylene gas is bubbled through the reaction mixture at a controlled rate.

    • The reaction is monitored to control the molar ratio of reacted propylene to phenol, aiming for a ratio of less than 0.25 to minimize the formation of di- and tri-isopropylphenols.[1]

    • Upon completion, the catalyst is neutralized.

2.1.2. Stage 2: Phosphorylation

  • Reaction: The crude isopropylphenol from Stage 1 is reacted with phosphorus oxychloride.

  • Procedure:

    • The isopropylphenol mixture is charged into a reaction vessel equipped with a stirrer, thermometer, and a system for the removal of hydrogen chloride (HCl) gas.

    • Phosphorus oxychloride is added dropwise to the heated isopropylphenol mixture. The temperature should be maintained below 50°C during the addition.[2]

    • After the addition is complete, the reaction mixture is gradually heated to drive the reaction to completion and facilitate the removal of HCl gas. A depressurized system can be employed to aid in acid removal.[2]

    • The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below 4 mgKOH/g.[2]

Quantitative Data: Synthesis Parameters
ParameterValueReference
Alkylation Stage
Catalystp-Toluenesulfonic acid[1]
Catalyst Concentration~1% by weight of phenol[1]
Propylene to Phenol Molar Ratio (reacted)< 0.25[1]
Phosphorylation Stage
Phosphorylating AgentPhosphorus oxychloride (POCl₃)[1][2]
Initial Reaction Temperature< 50 °C[2]
Final Acid Value of Crude Product< 4 mgKOH/g[2]

Table 1: Key parameters for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, isomeric byproducts, and other impurities. A multi-step purification process is necessary to obtain a high-purity final product.

Experimental Protocol: Purification

3.1.1. Step 1: Fractional Distillation of Isopropylphenol

  • Purpose: To enrich the desired 3-isopropylphenol isomer and remove unreacted phenol and other isopropylphenol isomers.

  • Procedure:

    • The crude product from the alkylation stage is subjected to fractional distillation under reduced pressure.

    • Fractions are collected at different temperature ranges. The fraction enriched in 3-isopropylphenol is collected for the subsequent phosphorylation step. A distilland having a propylene to phenol mole ratio of at least 0.3 is desirable.[1]

3.1.2. Step 2: Washing and Neutralization

  • Purpose: To remove acidic impurities from the crude phosphate ester.

  • Procedure:

    • The crude this compound is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic solution is washed sequentially with a dilute aqueous solution of sodium hydroxide (e.g., 1% w/v) to remove acidic impurities, followed by water washes until the aqueous layer is neutral.

    • A final wash with brine is performed to aid in the separation of the organic and aqueous layers.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

3.1.3. Step 3: Vacuum Distillation of the Final Product

  • Purpose: To purify the final product by separating it from less volatile and more volatile impurities.

  • Procedure:

    • The crude, washed phosphate ester is subjected to vacuum distillation.

    • The fraction corresponding to the boiling point of this compound is collected. For similar triaryl phosphates, distillation temperatures can be around 270°C under reduced pressure.[2]

3.1.4. Step 4: Column Chromatography (for high purity)

  • Purpose: To achieve very high purity by separating closely related isomers and minor impurities.

  • Procedure:

    • A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • The crude product is loaded onto the column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed (e.g., by TLC or GC-MS) to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure.

Quantitative Data: Purification Parameters
ParameterValueReference
Fractional Distillation of Isopropylphenol
Target Propylene/Phenol Mole Ratio in Distilland≥ 0.30[1]
Vacuum Distillation of Final Product
Approximate Distillation Temperature270 °C (under reduced pressure)[2]
Column Chromatography
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate (gradient)

Table 2: Key parameters for the purification of this compound.

Characterization

The purity and identity of the final product should be confirmed using modern analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_alkylation Stage 1: Alkylation cluster_phosphorylation Stage 2: Phosphorylation Phenol Phenol Alkylation Alkylation Reaction (p-TSA catalyst) Phenol->Alkylation Propylene Propylene Propylene->Alkylation Crude_IP Crude Isopropylphenol Alkylation->Crude_IP Phosphorylation Phosphorylation Reaction Crude_IP->Phosphorylation POCl3 Phosphorus Oxychloride POCl3->Phosphorylation Crude_Product Crude 3-Isopropylphenyl diphenyl phosphate Phosphorylation->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Synthesis Product Distillation1 Fractional Distillation (of Isopropylphenol intermediate) Crude_Product->Distillation1 Washing Washing & Neutralization Distillation1->Washing Distillation2 Vacuum Distillation Washing->Distillation2 Chromatography Column Chromatography (Optional, for high purity) Distillation2->Chromatography Pure_Product Pure 3-Isopropylphenyl diphenyl phosphate Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Considerations

  • Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.

  • Propylene: Flammable gas. Handle with care and avoid ignition sources.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere.

  • Hydrogen chloride (HCl): Corrosive gas. Ensure proper scrubbing or neutralization of the off-gas.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The can be successfully achieved through a controlled, multi-step process. Careful control of reaction parameters during the alkylation and phosphorylation stages is crucial for maximizing the yield of the desired product and minimizing impurities. A combination of distillation and chromatographic techniques allows for the isolation of a high-purity final product suitable for research and development applications.

References

In-Depth Technical Guide: Physicochemical and Toxicological Profile of 3-Isopropylphenyl Diphenyl Phosphate (CAS No. 69515-46-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Isopropylphenyl Diphenyl Phosphate (CAS No. 69515-46-4). It includes a summary of its known properties, plausible experimental methodologies for their determination, and an exploration of potential biological signaling pathways that may be influenced by this and structurally related organophosphate esters.

Physicochemical Data

The physicochemical properties of this compound are summarized below. It is important to note that this compound is an isomer within commercial mixtures of isopropylated triphenyl phosphates (IPPs). Therefore, some of the reported data may correspond to these mixtures rather than the pure meta-isomer.

PropertyValueReference
Molecular Formula C₂₁H₂₁O₄P[1]
Molecular Weight 368.36 g/mol [1]
Appearance Viscous light yellow liquid (for the commercial mixture)[2]
Boiling Point 180°C at 0.2 mmHg (27 Pa)[3]
Density 1.1 - 1.2 g/cm³ at 25°C (for commercial mixtures)[3]
Water Solubility 2.2 ppm (mg/L) at 25°C[2]
Vapor Pressure 3.515 x 10⁻⁷ mmHg at 25°C (estimated for the commercial mixture)[2][4]
Log Kow (Octanol-Water Partition Coefficient) 5.31[2]
Purity >95% (as determined by HPLC for a commercial standard)

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log Kow)

The Shake-Flask method is a conventional technique for determining the Log Kow.

  • Preparation of Phases: Equal volumes of n-octanol and water are mutually saturated by shaking for 24 hours, followed by separation.

  • Sample Preparation: A stock solution of this compound is prepared in n-octanol.

  • Partitioning: A known volume of the stock solution is added to a flask containing a mixture of the pre-saturated n-octanol and water. The flask is then shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The Log Kow is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Water Solubility
  • Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of distilled water.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: The solution is allowed to stand, and any undissolved material is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved this compound in the aqueous phase is quantified using a sensitive analytical method like HPLC-UV or GC-MS.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like organophosphate esters.

  • Sample Extraction: For environmental samples (e.g., water, soil), a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to isolate and concentrate the analyte.[5][6]

  • Chromatographic Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.[5]

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways affected by this compound are limited, research on structurally similar organophosphate esters provides insights into potential biological targets.

Hedgehog Signaling Pathway

Some organophosphate esters have been shown to interfere with the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development.[7] Inhibition of this pathway can lead to developmental abnormalities.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 SMO Smoothened PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation SUFU SUFU SUFU->GLI Inhibition GLIA GLI (Active) GLI->GLIA TargetGenes Target Genes GLIA->TargetGenes Transcription Hh Hedgehog Ligand Hh->PTCH1 OPE Organophosphate Ester (e.g., BPDP) OPE->SMO Potential Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway by organophosphate esters.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphorus compounds are known to induce oxidative stress, which can, in turn, activate the MAPK signaling pathways (ERK, JNK, and p38).[8] This activation can lead to various cellular responses, including inflammation, apoptosis, and altered cell proliferation.

MAPK_Signaling cluster_mapk MAPK Cascades cluster_response Cellular Responses OPE Organophosphorus Compound ROS Oxidative Stress (ROS) OPE->ROS Induces ERK ERK ROS->ERK JNK JNK ROS->JNK p38 p38 ROS->p38 Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation p38->Apoptosis

Caption: Activation of MAPK signaling pathways by organophosphorus compound-induced oxidative stress.

References

The Environmental Fate and Degradation of 3-Isopropylphenyl Diphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the environmental persistence, transformation, and ultimate fate of the flame retardant 3-Isopropylphenyl diphenyl phosphate (IPDPP), providing critical data and methodologies for researchers, scientists, and drug development professionals.

Introduction

This compound (IPDPP), a member of the organophosphate ester (OPE) class of chemicals, is widely utilized as a flame retardant and plasticizer in a variety of commercial and industrial products. Its prevalence has led to its detection in various environmental compartments, raising concerns about its persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of IPDPP, including its abiotic and biotic transformation pathways.

Physicochemical Properties

The environmental behavior of IPDPP is largely governed by its physicochemical properties. With a high log Kow, it exhibits low water solubility and a strong tendency to partition to organic matter in soil and sediment, as well as to accumulate in the fatty tissues of organisms.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₁O₄P
Molecular Weight368.37 g/mol
Log K_ow (Octanol-Water Partition Coefficient)5.31
Estimated K_oc (Soil Organic Carbon-Water Partitioning Coefficient)18,400
Estimated BCF (Bioconcentration Factor)6,390
Water SolubilityInsoluble
Vapor Pressure3.5 x 10⁻⁷ mmHg

Environmental Fate and Degradation

The environmental persistence of IPDPP is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Abiotic Degradation

The hydrolysis of the ester bonds in IPDPP is a potential degradation pathway. While specific experimental data on the hydrolysis rates of IPDPP under varying pH and temperature conditions are limited, it is generally considered to be a slow process in aquatic environments under neutral conditions. However, like other aryl phosphates, hydrolysis is expected to be more significant under alkaline conditions. The primary hydrolysis products are anticipated to be diphenyl phosphate (DPP) and isopropylphenol.

Direct photolysis of IPDPP in aquatic systems is not considered a major degradation pathway as it does not significantly absorb light at wavelengths above 290 nm. However, in the atmosphere, IPDPP is susceptible to photooxidation by hydroxyl radicals. The estimated atmospheric half-life for this process is approximately 21 hours, suggesting that atmospheric transport over long distances is limited.

Biotic Degradation

Biodegradation is a key process in the environmental breakdown of IPDPP, occurring in various environmental matrices, including water, soil, and sediment, under both aerobic and anaerobic conditions.

Studies have shown that IPDPP can undergo primary biodegradation in activated sludge and river water. In a river die-away test, significant primary degradation was observed within a few days. However, complete mineralization to CO₂ appears to be a slower process. In freshwater sediment under aerobic conditions, the evolution of ¹⁴CO₂ from radiolabeled IPDPP was limited, indicating that while primary degradation may occur, the complete breakdown of the molecule is slow.

Under anaerobic conditions in freshwater sediment, the degradation of IPDPP to ¹⁴CO₂ was also found to be a slow process. This suggests that in anoxic environments such as deep sediments, IPDPP may persist for extended periods.

Table 2: Summary of Biodegradation Data for this compound

SystemConditionsDegradation ExtentTimeframeReference
Activated SludgeAerobic50% primary degradation3 days
River WaterAerobic>50% primary degradation3 days
Freshwater SedimentAerobic1-8% ¹⁴CO₂ evolution4 weeks
Freshwater SedimentAnaerobic1-8% ¹⁴CO₂ evolution4 weeks

Biotransformation

In organisms, IPDPP undergoes biotransformation, primarily through metabolic processes in the liver. The major route of metabolism in rainbow trout is O-dearylation, leading to the formation of diphenyl phosphate (DPP), which can then be eliminated from the body either directly or as a conjugate. This metabolic pathway is a crucial detoxification mechanism.

The biotransformation of OPEs is often mediated by the cytochrome P450 (CYP) enzyme system. These enzymes catalyze the oxidation of xenobiotics, initiating their breakdown and facilitating their excretion. While the specific CYP isozymes responsible for IPDPP metabolism have not been fully elucidated, it is likely that multiple isoforms are involved.

Biotransformation_Pathway IPDPP This compound (IPDPP) Metabolite1 Diphenyl Phosphate (DPP) IPDPP->Metabolite1 O-Dearylation (CYP450) Metabolite2 Isopropylphenol IPDPP->Metabolite2 Hydrolysis Conjugates Conjugated Metabolites Metabolite1->Conjugates Phase II Metabolism Metabolite2->Conjugates Phase II Metabolism Excretion Excretion Conjugates->Excretion

Biotransformation pathway of IPDPP.

Experimental Protocols

The assessment of the environmental fate and degradation of chemicals like IPDPP relies on standardized experimental protocols.

Aerobic Biodegradability: OECD 301A (DOC Die-Away Test)

This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.

  • Principle: A known concentration of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like activated sludge. The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) over a 28-day period.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.

  • Test Conditions: The test is conducted in the dark or diffuse light at a constant temperature (typically 20-25°C).

  • Measurements: DOC is measured at regular intervals. Abiotic controls (sterile) are run in parallel to account for any non-biological degradation.

  • Endpoint: The percentage of DOC removal is calculated. A substance is considered readily biodegradable if it meets the pass level of >70% DOC removal within a 10-day window.

Sediment Biodegradation: Microcosm Studies

Sediment microcosm studies are used to assess the degradation of substances in a more environmentally realistic setting.

  • Principle: The test substance, often radiolabeled (e.g., with ¹⁴C), is added to intact or reconstituted sediment-water systems (microcosms). The systems are incubated under controlled aerobic or anaerobic conditions.

  • Setup: Microcosms typically consist of glass chambers containing a layer of sediment and an overlying water column.

  • Incubation: The microcosms are incubated in the dark at a constant temperature. For anaerobic studies, the headspace is purged with an inert gas like nitrogen.

  • Sampling and Analysis: At various time points, samples of water and sediment are taken for analysis. The parent compound and its degradation products are extracted and quantified. The evolution of ¹⁴CO₂ (mineralization) is often measured by trapping it in a suitable absorbent.

  • Endpoint: The rate and extent of primary degradation (disappearance of the parent compound) and ultimate degradation (mineralization to CO₂) are determined.

Experimental_Workflow cluster_prep Microcosm Preparation cluster_incubation Incubation cluster_analysis Analysis Sediment Collect & Acclimate Sediment Setup Assemble Sediment-Water Microcosms Sediment->Setup Water Collect & Filter Site Water Water->Setup Spike Spike with ¹⁴C-IPDPP Spike->Setup Aerobic Aerobic Incubation Setup->Aerobic Anaerobic Anaerobic Incubation Setup->Anaerobic Conditions Controlled Temperature & Light Aerobic->Conditions Sampling Periodic Sampling (Water & Sediment) Aerobic->Sampling Anaerobic->Conditions Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Mineralization ¹⁴CO₂ Trapping & Scintillation Counting Sampling->Mineralization Quantification LC-MS/MS Analysis (Parent & Metabolites) Extraction->Quantification

Workflow for a sediment microcosm study.

Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation. While it can undergo primary biodegradation in aquatic environments, its complete mineralization is a slow process, particularly in anaerobic sediments. The primary biotransformation pathway involves O-dearylation to form diphenyl phosphate, a process likely mediated by cytochrome P450 enzymes. Abiotic degradation through hydrolysis and direct aquatic photolysis is considered to be of minor importance, although atmospheric photooxidation can be a significant removal process for the fraction that partitions to the air. Further research is needed to fully elucidate the hydrolysis kinetics under various environmental conditions, determine the aquatic photolysis quantum yield, and identify the specific microbial communities and enzymes responsible for its degradation. A more complete understanding of its environmental fate is crucial for accurate risk assessment and the development of effective management strategies.

Spectroscopic Analysis of 3-Isopropylphenyl Diphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate, a significant organophosphate ester. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering valuable insights for its identification and characterization. The guide also includes detailed experimental protocols and visual workflows to support researchers in their analytical endeavors.

Introduction

This compound is a member of the organophosphate ester class of compounds, which are widely utilized as flame retardants and plasticizers. The accurate identification and quantification of this compound are crucial for various applications, including environmental monitoring, toxicology studies, and quality control in industrial processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and analysis of this molecule. This guide presents a summary of the expected spectroscopic data and detailed methodologies for acquiring them.

Spectroscopic Data

The following sections summarize the anticipated quantitative data from the spectroscopic analysis of this compound. It is important to note that while some of this data is based on available experimental information for closely related compounds, specific experimental values for the 3-isopropyl isomer may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35-7.15m10HDiphenyl H
~7.10-6.90m4HIsopropylphenyl H
~2.90sept1H-CH(CH₃)₂
~1.25d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~150-148C (ipso, P-O-C)
~149C (ipso, Isopropyl)
~130-120Aromatic C
~34-CH(CH₃)₂
~24-CH(CH₃)₂

Table 3: Predicted ³¹P NMR Data for this compound

Chemical Shift (δ) ppmMultiplicity
~ -10 to -20s

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR. Predicted values are based on typical ranges for similar organophosphate esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000mAromatic C-H Stretch
~2960-2870mAliphatic C-H Stretch
~1600, 1490sAromatic C=C Stretch
~1300-1200sP=O Stretch
~1200-1100sP-O-C (Aryl) Stretch
~1000-900sP-O-C (Aryl) Stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
368[M]⁺ (Molecular Ion)
325[M - C₃H₇]⁺
275[M - C₆H₅O]⁺
250[(C₆H₅O)₂PO]⁺
170[(C₆H₅O)PO₂H]⁺
133[C₉H₁₁O]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]

  • Ensure the sample is fully dissolved; if necessary, gently vortex the solution.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumental Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher

    • Solvent: CDCl₃

    • Reference: TMS (0 ppm)

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher

    • Solvent: CDCl₃

    • Reference: CDCl₃ (77.16 ppm)

    • Decoupling: Proton decoupled

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 s

  • ³¹P NMR:

    • Spectrometer Frequency: 162 MHz or higher

    • Solvent: CDCl₃

    • Reference: External 85% H₃PO₄ (0 ppm)

    • Decoupling: Proton decoupled

    • Number of Scans: 64-128

    • Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Accessory: ATR accessory with a diamond or germanium crystal

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, perform a solvent extraction if the analyte is in a complex matrix. Solid Phase Extraction (SPE) can be used for cleanup if necessary.[5][6][7]

Instrumental Parameters: [8][9]

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 15 °C/min to 300 °C

      • Hold: 10 min at 300 °C

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Neat Liquid (IR) Neat Liquid (IR) Sample->Neat Liquid (IR) Dilution/Extraction (MS) Dilution/Extraction (MS) Sample->Dilution/Extraction (MS) NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec FTIR Spectrometer Neat Liquid (IR)->IR_Spec GC_MS_Spec GC-MS Dilution/Extraction (MS)->GC_MS_Spec NMR_Data ¹H, ¹³C, ³¹P Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) GC_MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

MS_Fragmentation M [C₂₁H₂₁O₄P]⁺ m/z = 368 F1 [M - C₃H₇]⁺ m/z = 325 M->F1 - C₃H₇ F2 [M - C₆H₅O]⁺ m/z = 275 M->F2 - C₆H₅O F3 [(C₆H₅O)₂PO]⁺ m/z = 250 F2->F3 - C₃H₇ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - (C₃H₇)(C₆H₅O)PO₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Relationship Structure Structure NMR NMR (Connectivity) Structure->NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Formula, Fragments) Structure->MS NMR->IR NMR->MS IR->MS

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

References

Solubility of 3-Isopropylphenyl Diphenyl Phosphate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Isopropylphenyl diphenyl phosphate (IPPP), a compound of interest in various industrial and research applications. Due to its use as a flame retardant and plasticizer, understanding its solubility in organic solvents is crucial for formulation development, toxicological studies, and environmental fate assessment. This document summarizes the available solubility data, presents detailed experimental protocols for its determination, and illustrates relevant concepts through diagrams.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information and data for structurally similar aryl phosphates provide valuable insights into its expected behavior. The following table summarizes the available information.

Solvent ClassSolventThis compound (IPPP)Tricresyl Phosphate (TCP)Triphenyl Phosphate (TPP)tert-Butylphenyl Diphenyl Phosphate
Alcohols MethanolSlightly Soluble-Moderately Soluble[1]-
Ethanol--Soluble[2]Soluble
Aromatic Hydrocarbons Toluene-Soluble[3][4]Soluble[1]-
BenzeneSlightly Soluble-Soluble[1][2]-
Ketones Acetone--Soluble[1]Soluble[5]
Ethers Diethyl Ether-Soluble[3][4]Soluble[1][2]-
Halogenated Hydrocarbons ChloroformSlightly Soluble-Soluble[1][2]-
Amides Dimethylformamide (DMF)----
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble---
Esters Ethyl Acetate---Soluble[5]
Alkanes Hexane-Soluble[3][4]--
Water WaterInsoluble[3]Virtually Insoluble[3]Insoluble[1][6]Low Solubility[5]

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors and do not represent specific quantitative values. The absence of data for a specific solvent indicates that no information was found in the reviewed literature. The solubility of commercial products may differ from the pure substance due to the presence of isomers and other components[7].

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a detailed methodology adapted for determining the solubility of this compound.

Principle

An excess amount of this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved IPPP in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment
  • This compound (of known purity)

  • Organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial.

    • Add a precise volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Analyze the standard solutions and the filtered sample solution by HPLC using an appropriate column and mobile phase. A reverse-phase C18 column is often suitable for aryl phosphates.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Determine the concentration of IPPP in the sample solution by interpolating its peak area on the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • This method is suitable if IPPP has a distinct UV absorbance in the chosen solvent and there are no interfering substances.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorption (λmax) against concentration.

      • Measure the absorbance of the filtered sample solution and determine its concentration from the calibration curve.

Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess IPPP prep2 Add known volume of solvent prep1->prep2 to vial equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Sedimentation equil1->sep1 sep2 Centrifugation sep1->sep2 sep3 Filtration of supernatant (e.g., 0.22 µm PTFE filter) sep2->sep3 quant2 Analyze standards and sample (HPLC or UV-Vis) sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant4 Determine sample concentration quant2->quant4 quant3 Generate calibration curve quant3->quant4 result Report Solubility (g/L, mg/mL, or mol/L) quant4->result

Caption: Workflow for Shake-Flask Solubility Determination.

General Mechanism of Organophosphate Toxicity

For professionals in drug development, understanding the potential toxicological pathways of a compound is essential. While specific signaling pathways for this compound are not well-defined in the literature, the general mechanism of toxicity for organophosphates is well-established and involves the inhibition of acetylcholinesterase (AChE).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell NerveImpulse Nerve Impulse AChVesicles Acetylcholine (ACh) Vesicles NerveImpulse->AChVesicles triggers release ACh ACh AChVesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by AChReceptor ACh Receptor ACh->AChReceptor binds to ACh->AChReceptor leads to overstimulation CholineAcetate Choline + Acetate AChE->CholineAcetate into Choline + Acetate Response Cellular Response (e.g., Muscle Contraction) AChReceptor->Response initiates IPPP 3-Isopropylphenyl diphenyl phosphate (Organophosphate) IPPP->AChE inhibits (phosphorylates)

Caption: Organophosphate Inhibition of Acetylcholinesterase.

References

A Historical and Technical Guide to Isopropylated Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of isopropylated phosphate esters, detailing their synthesis, applications, and toxicological profile. The information is presented to support researchers, scientists, and professionals in the field of drug development in understanding the scientific journey and current knowledge of these compounds.

Historical Development and Applications

Isopropylated phosphate esters, a class of organophosphate esters, emerged as commercially significant chemicals in the mid-20th century. Their development is closely tied to the broader history of organophosphate chemistry, which saw a surge in research and application following World War II. Initially recognized for their utility as flame retardants and plasticizers, they found widespread use in a variety of industrial and consumer products.

The synthesis of these compounds historically involves a two-step process: the alkylation of phenol with propylene to produce isopropylated phenols, followed by phosphorylation with phosphorus oxychloride.[1][2][3] Patents from the mid-20th century describe various methods to control the degree of isopropylation and the isomeric composition of the final product, which significantly influences its physical and toxicological properties.[1][4][5][6]

The primary applications of isopropylated triaryl phosphates have been as flame retardants in plastics, such as PVC and polyurethanes, and as anti-wear and anti-compression additives in hydraulic fluids and lubricants.[7][8] Their ability to act as both a plasticizer and a flame retardant made them a versatile and cost-effective choice for many industries.

Synthesis and Chemical Properties

The industrial synthesis of isopropylated phosphate esters typically begins with the Friedel-Crafts alkylation of phenol with propylene, catalyzed by an acid catalyst like p-toluene sulfonic acid or a clay-based catalyst.[1][2] This reaction yields a mixture of mono-, di-, and tri-isopropylated phenols with substitution at the ortho- and para- positions of the phenyl ring.[4] The degree of isopropylation and the isomeric ratio can be controlled by adjusting reaction conditions such as temperature, pressure, and catalyst type.[3][5]

The resulting mixture of isopropylated phenols is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to yield the corresponding phosphate esters.[1][9] The final product is a complex mixture of various isopropylated triaryl phosphate isomers.

Experimental Protocol: Synthesis of Isopropylated Phenyl Phosphate

A general procedure for the synthesis of isopropylated phenyl phosphate as described in historical patents involves the following steps:

  • Alkylation of Phenol: Phenol is reacted with propylene gas in the presence of an acid catalyst (e.g., 1% by weight of p-toluene sulfonic acid based on the weight of phenol). The reaction is carried out in a suitable reactor at a controlled temperature and pressure until the desired molar ratio of propylene to phenol is achieved (e.g., a ratio of approximately 0.20).[1]

  • Fractionation: The resulting alkylation product, a mixture of unreacted phenol and various isopropylphenols, is distilled to remove the unreacted phenol. This step concentrates the isopropylphenol mixture.[1]

  • Phosphorylation: The distilled isopropylphenol mixture is then reacted with phosphorus oxychloride (POCl₃). The reaction is typically carried out in a closed reactor, and the hydrogen chloride gas generated during the reaction is absorbed in water. The stoichiometry is controlled to achieve the desired degree of phosphorylation.[1][9]

  • Purification: The crude isopropylated phosphate ester mixture is then purified, often through washing with an alkaline solution to neutralize any remaining acidic byproducts, followed by distillation to isolate the final product.[10][11]

Logical Relationship: Synthesis Process

Synthesis_Process Phenol Phenol Alkylation Alkylation (Acid Catalyst) Phenol->Alkylation Propylene Propylene Propylene->Alkylation IsopropylatedPhenols Mixture of Isopropylated Phenols Alkylation->IsopropylatedPhenols Phosphorylation Phosphorylation IsopropylatedPhenols->Phosphorylation POCl3 Phosphorus Oxychloride POCl3->Phosphorylation CrudeEster Crude Isopropylated Phosphate Ester Phosphorylation->CrudeEster Purification Purification (Washing & Distillation) CrudeEster->Purification FinalProduct Isopropylated Phosphate Ester Purification->FinalProduct

Caption: A flowchart illustrating the general two-step industrial synthesis of isopropylated phosphate esters.

Toxicological Profile: Organophosphate-Induced Delayed Neuropathy (OPIDN)

A significant area of historical and ongoing research into isopropylated phosphate esters is their potential to cause a specific neurotoxic effect known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[12][13] This condition is characterized by a delayed onset of weakness and paralysis, typically in the lower limbs, which can progress to long-term neurological damage.[13]

The mechanism of OPIDN is distinct from the acute cholinergic toxicity commonly associated with other organophosphates. It is initiated by the inhibition and subsequent "aging" of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).[14][15][16]

Signaling Pathway: Mechanism of OPIDN

OPIDN_Pathway cluster_Initiation Initiation Phase (Hours to Days) cluster_Progression Progression Phase (Weeks) OP Neuropathic Organophosphate (e.g., Isopropylated Phosphate Ester) NTE Neuropathy Target Esterase (NTE) (Active Enzyme) OP->NTE Inhibition Inhibited_NTE Phosphorylated NTE (Inhibited) NTE->Inhibited_NTE Aged_NTE Aged NTE (Irreversibly Inhibited) Inhibited_NTE->Aged_NTE Aging (Dealkylation) Disruption Disruption of Axonal Homeostasis Aged_NTE->Disruption Axonal_Transport Impaired Axonal Transport Disruption->Axonal_Transport Axon_Degeneration Distal Axon Degeneration Axonal_Transport->Axon_Degeneration Clinical_Signs Clinical Signs of OPIDN (Ataxia, Paralysis) Axon_Degeneration->Clinical_Signs

Caption: The proposed signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Experimental Protocol: Delayed Neurotoxicity Study in Hens

The adult hen is the standard animal model for assessing the potential of organophosphorus compounds to induce OPIDN.[17] A typical protocol, based on EPA guidelines, includes the following:

  • Animal Model: Adult domestic hens (Gallus domesticus) are used.

  • Dosing: A single oral or dermal dose of the test substance is administered. For acute studies, the dose may be based on a limit dose (e.g., 2000 mg/kg) or determined from lethal dose (LD50) data.[17] Positive controls, such as tri-ortho-cresyl phosphate (TOCP), are included.[17]

  • Observation Period: The hens are observed for at least 21 days for clinical signs of neurotoxicity, particularly ataxia (incoordination) and paralysis.[18]

  • Behavioral Assessment: Gait and motor function are systematically scored at regular intervals.

  • Histopathology: At the end of the observation period, or if severe clinical signs develop, the animals are euthanized. Tissues from the brain, spinal cord, and peripheral nerves are collected, processed, and examined microscopically for evidence of axonal degeneration and demyelination.[19]

  • Biochemical Analysis: Brain and spinal cord tissue may be collected from a subset of animals at an earlier time point (e.g., 48 hours post-dose) to measure the inhibition of NTE and acetylcholinesterase (AChE).[17]

Experimental Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay

The NTE assay is a biochemical method used to assess the potential of a compound to inhibit NTE. The standard method involves a differential inhibition approach:[20][21][22]

  • Tissue Preparation: Brain tissue from hens or other suitable species is homogenized and centrifuged to prepare a microsomal fraction containing NTE.[23]

  • Inhibitor Incubation: Aliquots of the tissue preparation are incubated with:

    • A non-neuropathic organophosphate (e.g., paraoxon) to inhibit esterases other than NTE.

    • The test compound plus the non-neuropathic organophosphate.

    • A known neuropathic inhibitor (e.g., mipafox) plus the non-neuropathic organophosphate, to determine total NTE activity.

  • Substrate Reaction: A substrate for NTE, such as phenyl valerate, is added to the incubated samples. The enzymatic hydrolysis of the substrate releases phenol.[20]

  • Colorimetric Detection: The amount of phenol produced is measured colorimetrically after a reaction with 4-aminoantipyrine, which forms a colored product.[20]

  • Calculation: NTE activity is calculated as the difference in phenyl valerate hydrolysis between samples treated with the non-neuropathic inhibitor alone and those treated with both the non-neuropathic and a specific NTE inhibitor. The inhibitory effect of the test compound is then determined relative to the total NTE activity.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for isopropylated triphenyl phosphate (IPTPP) from various studies.

Table 1: Acute Toxicity of Isopropylated Triphenyl Phosphate (IPTPP)

SpeciesRouteEndpointValue (mg/kg bw)Reference
RatOralLD50> 2000[24]
RabbitOralLD50> 2000[24]
RatDermalLD50> 10000[24]
RabbitDermalLD50> 10000[24]

Table 2: Subchronic Oral Toxicity of Isopropylated Triphenyl Phosphate (IPTPP) in Rats

Study DurationEndpointValue (mg/kg/day)Observed EffectsReference
90 daysLOAEL5 - 140Increased liver and adrenal gland weight, neutral lipid accumulation in adrenal cortex.[25]

Table 3: Delayed Neurotoxicity of Isopropylated Triphenyl Phosphate (IPTPP) in Hens

Dosing RegimenEndpointValue (mg/kg bw)OutcomeReference
Single Oral DoseLimit Test2000Most commercial mixtures did not induce OPIDN.[18]
Repeated Oral DoseNOAEL20No neurotoxic effects observed.[26]

Analytical Methods

The detection and quantification of isopropylated phosphate esters and their metabolites in biological and environmental samples are crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.

Experimental Protocol: Analysis of Isopropylated Phosphate Ester Metabolites in Urine by GC-MS

A general procedure for the analysis of dialkyl phosphate metabolites, which can be adapted for isopropylated phosphate metabolites, is as follows:[27][28][29]

  • Sample Preparation: A urine sample is collected and may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to release conjugated metabolites.[30]

  • Extraction: The metabolites are extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[30]

  • Derivatization: The extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[28]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer, often in negative ion chemical ionization (NICI) mode for high sensitivity.[28]

  • Quantification: Quantification is typically performed using an isotope-dilution method, where a known amount of a stable isotope-labeled internal standard is added to the sample at the beginning of the procedure.[27]

Experimental Workflow: GC-MS Analysis of Urine Metabolites

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add Isotope-Labeled Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (optional) Internal_Standard->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Result Metabolite Concentration Data_Processing->Result

Caption: A typical workflow for the analysis of organophosphate ester metabolites in urine using GC-MS.

References

Unlocking the Potential: A Technical Guide to 3-Isopropylphenyl Diphenyl Phosphate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Isopropylphenyl diphenyl phosphate (3-IPPDP) is an organophosphate ester that is emerging as a compound of significant industrial interest. As a member of the broader class of isopropylated triaryl phosphates, it finds utility primarily as a flame retardant and plasticizer in a variety of polymer systems. Its molecular structure, featuring a bulky isopropyl group on one of the phenyl rings, imparts unique physical and chemical properties that influence its performance and application profile. This technical guide provides an in-depth exploration of the industrial applications, properties, synthesis, and toxicological considerations of this compound, with a focus on providing actionable data and experimental insights for professionals in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application. While data specific to the 3-isomer is limited, the properties of commercial isopropylphenyl diphenyl phosphate mixtures provide a reliable reference.

PropertyValueReference
Molecular Formula C₂₁H₂₁O₄P[1]
Molecular Weight 368.36 g/mol [1]
Appearance Viscous light yellow liquid[1]
Boiling Point 220-230 °C[2]
Flash Point > 200 °F (> 93.3 °C)[1]
Water Solubility < 0.1 g/100 mL at 25 °C[2]
log Kow 5.31[1]
Vapor Pressure 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated)[2]

Industrial Applications and Performance

The primary industrial applications of this compound and related isopropylated triaryl phosphates stem from their efficacy as flame retardants and plasticizers.

Flame Retardant

As a flame retardant, this compound functions through a combination of condensed-phase and gas-phase mechanisms.[3] This dual-mode action makes it an effective fire safety additive for a range of polymers.

  • Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable carbonaceous char layer on the material's surface.[3] This char layer insulates the underlying polymer from heat and oxygen, thereby inhibiting further combustion.[3]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) are released into the gas phase during combustion.[3] These radicals act as scavengers for high-energy H• and OH• radicals that propagate the combustion reaction in the flame, effectively quenching the flame.[3]

Mechanism of Flame Retardancy

G cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Decomposition Decomposition Heat->Decomposition initiates Phosphoric Acid Phosphoric Acid Decomposition->Phosphoric Acid releases Volatile P-Radicals (PO•) Volatile P-Radicals (PO•) Decomposition->Volatile P-Radicals (PO•) releases Polymer Dehydration Polymer Dehydration Phosphoric Acid->Polymer Dehydration catalyzes Char Formation Char Formation Polymer Dehydration->Char Formation leads to Insulation Insulation Char Formation->Insulation provides Inhibits Combustion Inhibits Combustion Insulation->Inhibits Combustion Radical Scavenging Radical Scavenging Volatile P-Radicals (PO•)->Radical Scavenging participate in Flame Quenching Flame Quenching Radical Scavenging->Flame Quenching results in Flame Quenching->Inhibits Combustion

Caption: Dual-action flame retardancy mechanism of phosphate esters.

Plasticizer

In addition to its flame retardant properties, this compound acts as a plasticizer, particularly in polyvinyl chloride (PVC) formulations.[4] Plasticizers are incorporated into polymers to increase their flexibility, workability, and durability. They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).

The use of phosphate esters like 3-IPPDP as plasticizers offers the significant advantage of imparting flame retardancy to the final product, a critical requirement in applications such as wire and cable insulation, flooring, and wall coverings.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a multi-step process involving the alkylation of phenol followed by phosphorylation. The following is a generalized experimental protocol based on established chemical principles and patent literature.[5][6]

Step 1: Isopropylation of Phenol

  • Reaction Setup: A stirred-tank reactor equipped with a heating mantle, condenser, and a gas inlet is charged with phenol and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (e.g., 1% by weight of phenol).[5]

  • Alkylation: Propylene gas is bubbled through the molten phenol at a controlled rate and temperature (e.g., 100-150 °C). The reaction progress is monitored by gas chromatography (GC) to achieve the desired ratio of isopropylphenols. To favor the formation of mono-isopropylphenol, a low propylene to phenol molar ratio is maintained.[5]

  • Work-up: Upon completion, the catalyst is neutralized with a suitable base (e.g., sodium hydroxide solution). The reaction mixture is then washed with water to remove salts and unreacted catalyst.

  • Purification: The organic layer is separated and subjected to fractional distillation under reduced pressure to isolate the 3-isopropylphenol isomer from unreacted phenol and other isomers (2- and 4-isopropylphenol).

Step 2: Phosphorylation of 3-Isopropylphenol

  • Reaction Setup: A separate reactor, equipped for handling corrosive materials and fitted with a dropping funnel and a system for scrubbing acidic off-gases (HCl), is charged with the purified 3-isopropylphenol and diphenyl phosphate.

  • Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred mixture at a controlled temperature (e.g., below 50°C).[6] The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride or a calcium-magnesium catalyst.[6] The reaction is exothermic, and cooling may be required.

  • Reaction Completion: After the addition of POCl₃ is complete, the reaction mixture is gradually heated (e.g., to 120-150 °C) and held at that temperature to drive the reaction to completion.[6] The evolution of HCl gas will cease, indicating the end of the reaction.

  • Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and by-products, yielding the final this compound.[6]

Synthesis Workflow

G cluster_alkylation Step 1: Isopropylation cluster_phosphorylation Step 2: Phosphorylation Phenol + Propylene Phenol + Propylene Alkylation Reactor Alkylation Reactor Phenol + Propylene->Alkylation Reactor Reactants Neutralization & Wash Neutralization & Wash Alkylation Reactor->Neutralization & Wash Crude Product p-Toluenesulfonic Acid p-Toluenesulfonic Acid p-Toluenesulfonic Acid->Alkylation Reactor Catalyst Fractional Distillation Fractional Distillation Neutralization & Wash->Fractional Distillation Purification 3-Isopropylphenol 3-Isopropylphenol Fractional Distillation->3-Isopropylphenol Phosphorylation Reactor Phosphorylation Reactor 3-Isopropylphenol->Phosphorylation Reactor Vacuum Distillation Vacuum Distillation Phosphorylation Reactor->Vacuum Distillation Crude Product Diphenyl Phosphate Diphenyl Phosphate Diphenyl Phosphate->Phosphorylation Reactor POCl3 POCl3 POCl3->Phosphorylation Reactor Reagent Catalyst (e.g., MgCl2) Catalyst (e.g., MgCl2) Catalyst (e.g., MgCl2)->Phosphorylation Reactor This compound This compound Vacuum Distillation->this compound

Caption: A two-step synthesis process for this compound.

Toxicological Profile and Safety Considerations

The toxicological profile of isopropylphenyl diphenyl phosphates is a critical aspect for their safe industrial use. Much of the available data pertains to mixtures of isomers.

Key Toxicological Endpoints:

  • Neurotoxicity: A primary concern with organophosphate esters is the potential for organophosphate-induced delayed neurotoxicity (OPIDN).[7] The toxicity is largely attributed to the presence of ortho-substituted isomers.[8] Commercial formulations with low ortho-isomer content exhibit significantly reduced neurotoxicity.[8]

  • Reproductive and Developmental Toxicity: Studies on rats exposed to isopropylated phenyl phosphates have shown potential for reproductive and developmental effects at high doses, including impacts on body weight and reproductive performance.[9]

  • Acute Toxicity: Isopropylated triphenyl phosphates generally exhibit low acute oral and dermal toxicity.[8]

Handling and Safety:

  • Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

  • Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • In case of spills, absorbent material should be used, and the area should be thoroughly cleaned.[1]

Potential Neurotoxicity Pathway (OPIDN)

G Ortho-isomer of IPP Ortho-isomer of IPP Metabolic Activation (e.g., by CYP450) Metabolic Activation (e.g., by CYP450) Ortho-isomer of IPP->Metabolic Activation (e.g., by CYP450) undergoes Reactive Metabolite Reactive Metabolite Metabolic Activation (e.g., by CYP450)->Reactive Metabolite Inhibition of Neuropathy Target Esterase (NTE) Inhibition of Neuropathy Target Esterase (NTE) Reactive Metabolite->Inhibition of Neuropathy Target Esterase (NTE) covalently binds and inhibits Aging of Inhibited NTE Aging of Inhibited NTE Inhibition of Neuropathy Target Esterase (NTE)->Aging of Inhibited NTE Downstream Cellular Events Downstream Cellular Events Aging of Inhibited NTE->Downstream Cellular Events triggers Axonal Degeneration Axonal Degeneration Downstream Cellular Events->Axonal Degeneration leads to Delayed Neurotoxicity (OPIDN) Delayed Neurotoxicity (OPIDN) Axonal Degeneration->Delayed Neurotoxicity (OPIDN)

Caption: Simplified signaling pathway for organophosphate-induced delayed neurotoxicity.

This compound is a versatile industrial chemical with significant potential as a flame retardant and plasticizer. Its dual functionality makes it a valuable additive in polymer formulations where both flexibility and fire safety are critical. While toxicological concerns, particularly regarding neurotoxicity, necessitate careful handling and a preference for low ortho-isomer content, its overall property profile supports its continued and expanding use in various industrial sectors. Further research into the specific properties of the 3-isomer and the development of more sustainable synthesis routes will undoubtedly enhance its applicability and adoption in advanced material formulations.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 3-Isopropylphenyl Diphenyl Phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the detection and quantification of 3-Isopropylphenyl diphenyl phosphate (IPP), a commonly used organophosphate flame retardant, in various environmental matrices. The following protocols for water and soil/sediment samples are based on established analytical techniques, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with appropriate sample preparation methods.

Introduction

This compound is part of a broader class of organophosphate esters (OPEs) used as flame retardants and plasticizers in a wide range of consumer and industrial products. Due to their physical and chemical properties, OPEs can leach into the environment, leading to their presence in water, soil, sediment, and air. Monitoring the levels of these compounds is crucial for assessing environmental contamination and potential human exposure. The analytical methods detailed below provide robust and sensitive procedures for the determination of this compound in environmental samples.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. It is important to note that these values can vary depending on the specific instrumentation, matrix complexity, and laboratory conditions.

ParameterWaterSoil/SedimentDustAir
Limit of Detection (LOD) 0.038 - 1 µg/L[1]0.09 - 2.39 ng/g[2]~0.1 - 1 ng/g (estimated)-
Limit of Quantification (LOQ) 0.10 - 3.59 µg/L[1]0.09 - 2.39 ng/g[2]0.09 - 3.2 ng/g0.050 mg/m³[3]
Recovery 72.5 - 89.1%[1]72.6 - 112.9%[4]-98.9 ± 6%[3]
Relative Standard Deviation (RSD) < 10%[1]1.6 - 25.3%[4]-6%[3]

Experimental Protocols

Analysis of this compound in Water Samples by GC-MS

This protocol details the extraction of IPP from water samples using solid-phase extraction (SPE) followed by analysis with gas chromatography-mass spectrometry (GC-MS).

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., Triphenyl phosphate-d15)

  • Solvents: Methanol, Dichloromethane, Ethyl acetate, n-Hexane (all HPLC or pesticide residue grade)

  • Reagent water (Milli-Q or equivalent)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30-60 minutes to remove residual water.

  • Elution: Elute the retained analytes with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

  • Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add the internal standard solution to the final extract before GC-MS analysis.

3.1.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 368 (molecular ion), 325, 215, 94.

Analysis of this compound in Soil and Sediment Samples by LC-MS/MS

This protocol describes the extraction of IPP from soil and sediment using accelerated solvent extraction (ASE) followed by cleanup and analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., Triphenyl phosphate-d15)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Diatomaceous earth

  • SPE cartridges for cleanup (e.g., GCB/NH2 or Florisil)

3.2.2. Sample Preparation: Accelerated Solvent Extraction (ASE) and SPE Cleanup

  • Sample Preparation: Homogenize the soil/sediment sample and allow it to air dry. Sieve to remove large debris.

  • ASE Extraction:

    • Mix 10 g of the dried sample with an equal amount of diatomaceous earth.

    • Pack the mixture into an ASE cell.

    • Extract with a 1:1 (v/v) mixture of n-hexane and acetone at 100°C and 1500 psi for two static cycles.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • SPE Cleanup:

    • Condition a GCB/NH2 SPE cartridge with 5 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Load the concentrated extract onto the cartridge.

    • Elute the target analytes with 10 mL of a mixture of n-hexane and acetone (e.g., 8:2 v/v) containing 5% toluene.[4]

  • Solvent Exchange and Final Volume: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Internal Standard Addition: Add the internal standard to the final extract.

3.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start with 30% B, hold for 1 min.

      • Increase to 95% B over 8 min.

      • Hold at 95% B for 3 min.

      • Return to 30% B and equilibrate for 3 min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 369.1

      • Product Ions (m/z): 327.1 (quantifier), 152.1 (qualifier).

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Dust, Air) Extraction Extraction (SPE, LLE, ASE) SampleCollection->Extraction Matrix-specific Cleanup Extract Cleanup (SPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMSMS LC-MS/MS Analysis Concentration->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound in environmental samples.

SPE_Protocol Condition 1. Cartridge Conditioning (Methanol, Water) Load 2. Sample Loading Condition->Load Wash 3. Cartridge Washing (Remove Interferences) Load->Wash Dry 4. Cartridge Drying (Nitrogen Stream) Wash->Dry Elute 5. Analyte Elution (Organic Solvent) Dry->Elute Concentrate 6. Concentration Elute->Concentrate

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol for sample preparation.

References

Application Notes and Protocols: 3-Isopropylphenyl Diphenyl Phosphate as a Plasticizer in PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Isopropylphenyl diphenyl phosphate (IPP) as a plasticizer in Polyvinyl Chloride (PVC). Due to the limited availability of public domain data specifically for the 3-isomer, the performance data presented is illustrative and based on the known characteristics of isomeric mixtures of isopropylphenyl diphenyl phosphates and other phosphate ester plasticizers. The experimental protocols are based on established ASTM standards.

Introduction

This compound is an organophosphate ester utilized as a flame-retardant plasticizer in PVC formulations. Its chemical structure imparts flexibility to the rigid PVC matrix while simultaneously enhancing its fire-resistant properties. Commercial products are often a mixture of ortho-, meta-, and para-isomers.[1][2] This document focuses on the application and evaluation of the 3-isopropylphenyl isomer. Phosphate plasticizers are known for their good compatibility with PVC, low volatility, and excellent thermal stability.[3]

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester
CAS Number Not available for the specific 3-isomer, 28108-99-8 and 68937-41-7 for isomeric mixtures
Molecular Formula C₂₁H₂₁O₄P
Molecular Weight 368.36 g/mol
Appearance Viscous, light-yellow liquid[1]

Illustrative Performance Data in PVC

The following tables present illustrative performance data of PVC plasticized with this compound (IPP), benchmarked against the common plasticizers Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP). These values are intended for comparative purposes.

Table 1: Mechanical Properties of Plasticized PVC (50 phr plasticizer)

PropertyTest MethodIllustrative Value (PVC with 3-IPP)Comparative Value (PVC with DOP)Comparative Value (PVC with DINP)
Tensile Strength (MPa) ASTM D88220 - 2418 - 2222 - 26
Elongation at Break (%) ASTM D882300 - 350350 - 400300 - 350
100% Modulus (MPa) ASTM D88210 - 138 - 1111 - 14
Shore A Hardness ASTM D224085 - 9080 - 8588 - 93

Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr plasticizer)

PropertyTest MethodIllustrative Value (PVC with 3-IPP)Comparative Value (PVC with DOP)Comparative Value (PVC with DINP)
Volatility (Weight Loss %, 24h @ 100°C) ASTM D1203< 1.0~ 1.5~ 0.8
Migration into n-Hexane (Weight Loss %) ASTM D1239< 2.0~ 3.0~ 1.5
Limiting Oxygen Index (%) ASTM D286328 - 3222 - 2523 - 26

Experimental Protocols

This is a two-step process involving the synthesis of 3-isopropylphenol followed by its phosphorylation.

Step 1: Synthesis of 3-Isopropylphenol

A common method for synthesizing isopropylphenols is the alkylation of phenol with propylene. For obtaining a higher yield of the meta-isomer, specific catalysts and reaction conditions are required.

  • Materials: Phenol, propylene, p-toluenesulfonic acid catalyst.

  • Procedure: Phenol is alkylated with propylene in the presence of p-toluene sulfonic acid catalyst. The reaction is conducted at a controlled temperature and pressure to favor the formation of the monoisopropylated product. The resulting mixture of isomers can be separated by fractional distillation to isolate 3-isopropylphenol.

Step 2: Phosphorylation of 3-Isopropylphenol

  • Materials: 3-Isopropylphenol, phosphorus oxychloride (POCl₃), phenol, and a catalyst (e.g., magnesium chloride).

  • Procedure: 3-Isopropylphenol and phenol are reacted with phosphorus oxychloride in a stepwise manner or as a mixture. The reaction is typically carried out in a glass-lined reactor equipped with a stirrer, condenser, and a system for neutralizing and removing the hydrogen chloride byproduct. The crude product is then purified by distillation under reduced pressure.

Workflow for Synthesis of this compound

cluster_synthesis Synthesis of this compound cluster_step1 Step 1: Synthesis of 3-Isopropylphenol cluster_step2 Step 2: Phosphorylation Phenol Phenol Alkylation Alkylation Phenol->Alkylation Propylene Propylene Propylene->Alkylation Isomeric_Mixture Isomeric_Mixture Alkylation->Isomeric_Mixture Fractional_Distillation Fractional_Distillation Isomeric_Mixture->Fractional_Distillation 3-Isopropylphenol 3-Isopropylphenol Fractional_Distillation->3-Isopropylphenol 3-Isopropylphenol_input 3-Isopropylphenol Phosphorylation Phosphorylation 3-Isopropylphenol_input->Phosphorylation Phenol_input Phenol Phenol_input->Phosphorylation POCl3 POCl3 POCl3->Phosphorylation Crude_IPP Crude_IPP Phosphorylation->Crude_IPP Purification Purification Crude_IPP->Purification Final_Product 3-Isopropylphenyl Diphenyl Phosphate Purification->Final_Product

Caption: Synthesis of this compound.

  • Materials: PVC resin (e.g., K-value 67), this compound, thermal stabilizer (e.g., Ca/Zn stearate), lubricant (e.g., stearic acid).

  • Procedure:

    • Dry the PVC resin at 70-80°C for at least 2 hours.

    • In a two-roll mill heated to 150-160°C, add the PVC resin and allow it to flux.

    • Add the stabilizer and lubricant, and mix until a homogenous compound is formed.

    • Gradually add the pre-weighed this compound to the PVC compound on the mill.

    • Continue milling for 5-10 minutes to ensure uniform dispersion.

    • Sheet out the compounded PVC.

    • Press the sheet in a hydraulic press at 160-170°C for 5-10 minutes to obtain a sheet of desired thickness (e.g., 1 mm).

    • Cool the sheet under pressure.

    • Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Workflow for PVC Sheet Preparation and Testing

Start Start PVC_Resin PVC_Resin Start->PVC_Resin Two_Roll_Mill Two-Roll Milling (150-160°C) PVC_Resin->Two_Roll_Mill Plasticizer_IPP 3-IPP Plasticizer_IPP->Two_Roll_Mill Additives Stabilizer, Lubricant Additives->Two_Roll_Mill Hydraulic_Press Hydraulic Pressing (160-170°C) Two_Roll_Mill->Hydraulic_Press Conditioning Conditioning (23°C, 50% RH, 24h) Hydraulic_Press->Conditioning Testing Performance Testing Conditioning->Testing Mechanical_Tests Tensile Strength (D882) Hardness (D2240) Testing->Mechanical_Tests Thermal_Tests Volatility (D1203) Testing->Thermal_Tests Migration_Test Migration (D1239) Testing->Migration_Test Flame_Retardancy_Test LOI (D2863) Testing->Flame_Retardancy_Test End End Mechanical_Tests->End Thermal_Tests->End Migration_Test->End Flame_Retardancy_Test->End

Caption: PVC Sheet Preparation and Testing Workflow.

  • Tensile Strength, Elongation at Break, and Modulus (ASTM D882):

    • Cut dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the gauge section of each specimen.

    • Conduct the test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the load and elongation until the specimen breaks.

    • Calculate tensile strength, elongation at break, and 100% modulus.

  • Shore A Hardness (ASTM D2240):

    • Use a Shore A durometer.

    • Place the conditioned PVC sheet on a hard, flat surface.

    • Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface.

    • Read the hardness value within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen and calculate the average.

  • Volatility (ASTM D1203):

    • Cut circular specimens from the conditioned PVC sheets and weigh them accurately.

    • Place the specimens in a circulating air oven at a specified temperature (e.g., 100°C) for a specified time (e.g., 24 hours).

    • After cooling to room temperature in a desiccator, reweigh the specimens.

    • Calculate the percentage weight loss.

  • Migration into n-Hexane (ASTM D1239):

    • Cut specimens of a specified size from the conditioned PVC sheets and weigh them accurately.

    • Immerse the specimens in n-hexane in a sealed container at a controlled temperature for a specified duration.

    • Remove the specimens, gently wipe off the excess solvent, and allow them to dry.

    • Reweigh the specimens and calculate the percentage weight loss.

  • Limiting Oxygen Index (LOI) (ASTM D2863):

    • Place a vertically oriented specimen in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top of the specimen.

    • Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports flaming combustion is determined.

    • The LOI is expressed as the volume percentage of oxygen.

Toxicological and Safety Information

Isopropylated triphenyl phosphates (IPPs) are a class of organophosphate flame retardants that have come under scrutiny for their potential health effects.

  • General Toxicity: Studies on mixtures of IPPs have indicated potential for reproductive and developmental toxicity.[4][5] Animal studies have shown that exposure to IPPs can lead to increased liver and adrenal gland weight and elevated serum cholesterol levels.[6]

  • Neurotoxicity: The neurotoxicity of isopropylated triphenyl phosphates can vary depending on the position of the isopropyl group. Some ortho-isomers have been associated with organophosphate-induced delayed neurotoxicity (OPIDN).[7]

  • Signaling Pathways: The specific signaling pathways affected by this compound are not well-documented in publicly available literature. However, organophosphorus compounds, in general, have been shown to interact with various signaling pathways, including those involved in neurodevelopment and endocrine function. Some studies suggest that certain organophosphate flame retardants can act as endocrine-disrupting chemicals.[4]

Logical Relationship of IPP Exposure and Potential Health Effects

cluster_exposure Exposure to Isopropylated Triphenyl Phosphates (IPPs) cluster_effects Potential Health Effects Inhalation Inhalation Neurotoxicity Neurotoxicity Inhalation->Neurotoxicity Ingestion Ingestion Reproductive_Toxicity Reproductive Toxicity Ingestion->Reproductive_Toxicity Developmental_Toxicity Developmental Toxicity Ingestion->Developmental_Toxicity Metabolic_Changes Metabolic Changes Ingestion->Metabolic_Changes Dermal_Contact Dermal Contact Endocrine_Disruption Endocrine Disruption Dermal_Contact->Endocrine_Disruption

References

protocol for the synthesis of 3-Isopropylphenyl diphenyl phosphate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Isopropylphenyl Diphenyl Phosphate

Introduction

This compound is an organophosphate ester belonging to the family of isopropylated triphenyl phosphates (ITPs). These compounds are widely utilized as flame retardant plasticizers in various polymers such as PVC and polyurethanes, as well as additives in hydraulic fluids and lubricants.[1][2][3] The synthesis described herein provides a laboratory-scale protocol for the preparation of a specific isomer, this compound.

The synthetic strategy is based on a nucleophilic substitution reaction at the phosphorus center. It involves the reaction of 3-isopropylphenol with diphenylphosphoryl chloride in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine, acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The selection of an anhydrous aprotic solvent is crucial to prevent hydrolysis of the reactive phosphoryl chloride intermediate.

Safety Precautions

  • Diphenylphosphoryl chloride is corrosive and reacts with moisture. It can cause severe skin burns and eye damage.[4] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • 3-Isopropylphenol is harmful if swallowed and can cause skin irritation.[5]

  • Triethylamine is flammable and has a strong, unpleasant odor. It should be handled with care in a fume hood.

  • All glassware must be thoroughly dried before use to prevent unwanted side reactions with the moisture-sensitive reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Reagents:

  • 3-Isopropylphenol (m-cumenol)[5]

  • Diphenylphosphoryl chloride (Diphenyl chlorophosphate)[6]

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropylphenol (1.36 g, 10 mmol).

  • Solvent and Base Addition: Dissolve the phenol in 40 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Add triethylamine (1.53 mL, 11 mmol, 1.1 equivalents) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve diphenylphosphoryl chloride (2.69 g, 10 mmol, 1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to a dropping funnel. Add the diphenylphosphoryl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Phase Separation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of dichloromethane. Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl to remove any remaining triethylamine.

    • 20 mL of saturated NaHCO₃ solution to neutralize any excess acid.

    • 20 mL of brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.[7]

Data Presentation

The following table summarizes the quantitative data for the described synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Ratio
3-IsopropylphenolC₉H₁₂O136.19101.36 g1.0
Diphenylphosphoryl chlorideC₁₂H₁₀ClO₃P268.63102.69 g1.0
TriethylamineC₆H₁₅N101.19111.53 mL1.1
This compound (Product)C₂₁H₂₁O₄P368.3610 (Theoretical)3.68 g (Theoretical)-

Visualizations

The following diagram illustrates the experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product reagents 1. Add 3-Isopropylphenol, Anhydrous CH₂Cl₂, and Triethylamine to Flask cooling 2. Cool Mixture to 0 °C reagents->cooling addition 3. Add Diphenylphosphoryl Chloride Dropwise cooling->addition stir 4. Stir at Room Temperature (3-4h) addition->stir filter 5. Filter Precipitate stir->filter wash 6. Wash Organic Phase (HCl, NaHCO₃, Brine) filter->wash dry 7. Dry with MgSO₄ & Filter wash->dry evap 8. Evaporate Solvent dry->evap product Final Product: 3-Isopropylphenyl Diphenyl Phosphate evap->product

Caption: Workflow for the synthesis of this compound.

References

quantitative analysis of 3-Isopropylphenyl diphenyl phosphate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of 3-Isopropylphenyl Diphenyl Phosphate using GC-MS

Application Note

Introduction

This compound (IPP) is a member of the organophosphate flame retardant (OPFR) family. It is commonly used as a flame-retardant plasticizer in various consumer products, as a hydraulic fluid, and as a lubricant additive.[1] Due to its widespread use, IPP can be released into the environment, leading to potential human exposure and ecological concerns. Therefore, a sensitive and reliable analytical method for the quantitative determination of IPP in various matrices is crucial for monitoring its presence, understanding its fate, and assessing potential risks. This application note describes a robust method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix. Following separation, Mass Spectrometry (MS) is used for detection and quantification. The sample is first extracted from its matrix, purified, and then injected into the GC system. In the GC, the analyte is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio. Quantification is achieved by monitoring specific ions characteristic of this compound and comparing the signal intensity to that of a known concentration of a standard, often using an internal standard for improved accuracy.[2][3]

Experimental Protocols

1. Instrumentation, Reagents, and Materials

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An Agilent 7890 series GC with a 5975 or 7000 series MS is suitable.[4][5]

    • Analytical balance

    • Ultrasonic bath[3][6]

    • Centrifuge

    • Vortex mixer

    • Sample concentrator (e.g., nitrogen evaporator)

    • Autosampler vials (amber glass, 2 mL) with PTFE-lined septa

  • Reagents and Materials:

    • This compound analytical standard

    • Triphenyl phosphate-d15 (TPP-d15) or another suitable internal standard (IS)[3]

    • Solvents: Acetone, n-hexane, dichloromethane (DCM), ethyl acetate (all high purity, GC or MS grade)

    • Anhydrous sodium sulfate

    • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)[3]

    • Syringe filters (0.22 µm, PTFE)

    • Helium (carrier gas, 99.999% purity)[4]

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of TPP-d15 in ethyl acetate.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ethyl acetate to create calibration standards at concentrations ranging from 0.01 to 10 µg/mL.[4][6]

  • Calibration Standards: Fortify each working standard solution with the internal standard to a constant concentration (e.g., 1 µg/mL). These solutions are used to build the calibration curve.

3. Sample Preparation (General Procedure for Solid Samples)

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized solid sample into a glass centrifuge tube.

  • Spiking: Spike the sample with a known amount of the internal standard solution.

  • Extraction: Add 10 mL of a suitable solvent mixture (e.g., 1:1 acetone/n-hexane).

  • Ultrasonication: Place the sample in an ultrasonic bath for 20-30 minutes to facilitate extraction.[3][6]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid matrix from the solvent extract.

  • Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.

  • Cleanup (SPE): If necessary, perform a cleanup step using an SPE cartridge to remove matrix interferences.[3] Condition the cartridge with the appropriate solvents, load the sample extract, wash away interferences, and then elute the analyte with a suitable solvent.

  • Final Volume: Evaporate the eluate to near dryness and reconstitute in 1 mL of ethyl acetate.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC vial for analysis.

4. GC-MS Instrumental Method

The following table outlines typical GC-MS parameters for the analysis of this compound.

ParameterSetting
GC System Agilent 7890A or equivalent
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 290 °C[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min[4]
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 280 °C[4]
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined by analyzing a standard of this compound. Typically includes the molecular ion and characteristic fragment ions.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995[6]
Instrument Detection Limit (IDL)0.015 - 0.030 µg/mL[4]
Method Detection Limit (MDL)0.1 - 0.4 ng/g[7]
Limit of Quantification (LOQ)0.05 mg/m³ (for air samples)[3]
Accuracy (Recovery)87.0% - 108.1%[6]
Precision (RSD)2.5% - 10.6%[6]

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.01Example Value
0.05Example Value
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Ultrasonic Extraction Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Concentrate 5. Concentrate Extract Centrifuge->Concentrate Cleanup 6. SPE Cleanup Concentrate->Cleanup Final 7. Reconstitute in Final Volume Cleanup->Final GCMS GC-MS Analysis Final->GCMS Quant Quantification (Calibration Curve) GCMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for IPP analysis.

gcms_system cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Sample Introduction Column GC Column Analyte Separation Injector->Column Carrier Gas (He) IonSource Ion Source Electron Ionization (EI) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer Ion Separation (m/z) IonSource->MassAnalyzer Detector Detector Signal Detection MassAnalyzer->Detector DataSystem {Data System|Control & Data Processing} Detector->DataSystem

Caption: Key components of the GC-MS system.

Conclusion

The described Gas Chromatography-Mass Spectrometry method provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, demonstrate the suitability of this method for researchers and scientists in environmental monitoring, product safety, and other related fields. The use of an internal standard ensures high accuracy and precision, making this method a valuable tool for regulatory compliance and research applications.

References

Application Notes and Protocols for Thermal Decomposition Analysis of Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphate esters are a class of organic compounds with diverse applications, ranging from flame retardants and plasticizers to crucial moieties in drug design, particularly as prodrugs to enhance bioavailability.[1][2][3] The thermal stability of these compounds is a critical parameter that influences their performance, safety, and shelf-life.[4][5] Understanding the thermal decomposition behavior of phosphate esters is paramount for ensuring product quality, predicting degradation pathways, and establishing safe handling and storage conditions.[5][6]

This document provides a detailed overview of the experimental setup and protocols for the thermal decomposition analysis of phosphate esters using common thermal analysis techniques. These methods are invaluable in pharmaceutical research and development for characterizing drug substances, excipients, and formulations.[7][8][9]

Analytical Techniques for Thermal Decomposition Analysis

The thermal decomposition of phosphate esters can be comprehensively studied using a combination of analytical techniques that provide information on mass loss, thermal transitions, and the identity of decomposition products. The primary techniques employed are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It is used to determine the thermal stability, decomposition temperatures, and the amount of volatile and non-volatile residues.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting points, glass transitions, and heats of reaction, complementing TGA data.[4]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile products.[10][11] It is a powerful tool for elucidating decomposition mechanisms.

  • Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR): This hyphenated technique combines TGA with FTIR spectroscopy to provide real-time identification of the gaseous products evolved during thermal decomposition.[12][13][14]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of phosphate esters.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Protocol:

  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and calibrated for both temperature and mass according to the manufacturer's guidelines.[15]

    • Start the instrument and allow it to stabilize.

    • Turn on the desired purge gas (typically nitrogen for inert atmosphere studies) and set the flow rate (e.g., 20-50 mL/min).[15][16]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phosphate ester sample into a clean, tared TGA crucible (platinum or alumina).[16]

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

  • TGA Measurement:

    • Place the crucible in the TGA autosampler or manually load it onto the balance.

    • Set up the temperature program. A typical program for screening thermal stability involves heating from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[17]

    • Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to measure the enthalpy of these transitions.

Instrumentation: A differential scanning calorimeter.

Protocol:

  • Instrument Preparation and Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

    • Start the instrument and allow it to stabilize.

    • Set the purge gas (typically nitrogen) flow rate.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the phosphate ester sample into a clean, tared DSC pan.

    • Hermetically seal the pan to prevent volatilization before decomposition.

  • DSC Measurement:

    • Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell.

    • Set up the temperature program, which is often similar to the TGA program (e.g., heating from ambient to a temperature beyond the decomposition point at a rate of 10 °C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the peak temperatures and enthalpies of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Protocol:

  • Instrument Preparation:

    • Set up the GC-MS with an appropriate column for separating the expected decomposition products (e.g., a non-polar or medium-polarity column).

    • Condition the pyrolyzer and the GC column.

  • Sample Preparation:

    • Place a small amount of the phosphate ester sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Py-GC-MS Measurement:

    • Place the sample cup into the pyrolyzer.

    • Set the pyrolysis temperature. This can be a single temperature (e.g., the peak decomposition temperature from TGA) or a programmed heating ramp.[10] A "double-shot" analysis can also be performed, with an initial lower temperature thermal desorption step followed by a higher temperature pyrolysis step.[10]

    • The volatile pyrolysis products are swept into the GC column, separated, and then detected and identified by the mass spectrometer.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) to identify the corresponding compound.

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR)

Objective: To identify the gaseous products of thermal decomposition in real-time.

Instrumentation: A thermogravimetric analyzer connected to an FTIR spectrometer via a heated transfer line and a gas cell.

Protocol:

  • Instrument Preparation:

    • Set up the TGA as described in section 3.1.

    • Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

    • Purge the system with an inert gas.

  • TG-FTIR Measurement:

    • Place the sample in the TGA and start the temperature program.

    • As the sample decomposes, the evolved gases are carried by the purge gas through the heated transfer line to the FTIR gas cell.

    • Continuously collect FTIR spectra of the evolved gases throughout the TGA experiment.

  • Data Analysis:

    • Correlate the FTIR spectra with the mass loss events observed in the TGA data.

    • Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups and, thus, the identity of the gaseous products (e.g., CO₂, CO, H₂O, hydrocarbons, phosphorus-containing compounds).[12][18]

Data Presentation

The quantitative data obtained from the thermal analysis of phosphate esters should be summarized in clear and concise tables for easy comparison.

Table 1: Thermal Stability of Selected Phosphate Esters by TGA/DSC

Phosphate EsterTonset (°C)Tmax (°C)Mass Loss (%)Residue at 600°C (%)Reference
Tributyl phosphate~250-~70-[19]
Triphenyl phosphate~350-400->95<5[20]
Tris(2-chloroethyl) phosphate--Extensive-[8]
Tris(1,3-dichloro-2-propyl)phosphate--Extensive-[8]

Table 2: Major Thermal Decomposition Products of Selected Phosphate Esters

Phosphate EsterAnalytical TechniqueMajor Decomposition ProductsReference
Tributyl phosphatePy-GC-MS, TG-FTIRButene, Phosphoric acid[8]
Triphenyl phosphatePy-GC-MS, TG-FTIRPhenol, Phosphoric acid, Pyrophosphoric acid[21][22]
Halogenated Phosphate EstersPy-GC-MS, TG-FTIRHydrogen halides, Halogenated C2-C3 species, Acrolein[5][8]
Tert-butyl phosphate-Isobutylene, Di-tert-butyl phosphate, Phosphoric acid[23]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interp Interpretation Sample Phosphate Ester Sample TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS TGFTIR TG-FTIR Sample->TGFTIR MassLoss Mass Loss vs. Temp TGA->MassLoss HeatFlow Heat Flow vs. Temp DSC->HeatFlow Chromatogram Chromatogram & Mass Spectra PyGCMS->Chromatogram IRSpectra IR Spectra of Evolved Gas TGFTIR->IRSpectra Interpretation Comprehensive Decomposition Profile MassLoss->Interpretation HeatFlow->Interpretation Chromatogram->Interpretation IRSpectra->Interpretation

Caption: Experimental workflow for thermal decomposition analysis.

Application Notes for Researchers and Drug Development Professionals

The thermal analysis of phosphate esters provides critical information for researchers and drug development professionals:

  • Stability and Shelf-Life Prediction: TGA is instrumental in determining the thermal stability of phosphate ester-containing active pharmaceutical ingredients (APIs) and prodrugs.[5] This data is essential for predicting shelf-life and defining appropriate storage conditions.

  • Purity Assessment: TGA can indicate the presence of volatile impurities, such as residual solvents, by showing mass loss at temperatures below the decomposition point of the main compound.[6] DSC can detect impurities that affect the melting point of a crystalline substance.

  • Formulation Development: Understanding the thermal properties of a phosphate ester is crucial for designing stable pharmaceutical formulations. Thermal analysis helps in assessing the compatibility of the drug substance with various excipients, preventing potential interactions that could compromise the efficacy and safety of the final product.[5]

  • Polymorph and Solvate Characterization: DSC is a key technique for identifying and characterizing different polymorphic forms and solvates of a drug substance.[9] These different solid-state forms can have significantly different physical properties, including solubility and stability.

  • Prodrug Development: Many prodrugs utilize phosphate ester moieties to improve the solubility and absorption of a parent drug.[3][24][25] The thermal stability of these prodrugs is a critical quality attribute. Thermal decomposition analysis ensures that the prodrug remains intact during manufacturing and storage and provides insights into its degradation pathways.[1]

  • Safety Assessment: The identification of thermal decomposition products is vital for a comprehensive safety assessment. Py-GC-MS and TG-FTIR can identify potentially toxic or reactive degradation products that may form under elevated temperatures, informing on safe handling procedures and risk mitigation strategies.[5][8]

References

Application Notes and Protocols for 3-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling procedures, safety precautions, and emergency protocols for 3-Isopropylphenyl diphenyl phosphate (IPPDPP). It is intended to supplement, not replace, institutional safety guidelines and Material Safety Data Sheets (MSDS).

Chemical and Physical Properties

This compound is a viscous, light yellow liquid.[1] It is primarily used as a flame-retardant plasticizer, in hydraulic fluids, and as a lubricant additive.[1] Commercial formulations are typically mixtures of 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[1]

PropertyValue
Molecular Formula C₂₁H₂₁O₄P
Molecular Weight 368.36 g/mol [2][3]
Appearance Viscous light yellow liquid[1]
Solubility in Water < 1 mg/mL at 77°F[1]
Flash Point > 200 °F[1]
Vapor Pressure 0.00000035 mmHg[1]

Hazard Identification and Toxicity

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[5]

  • H319: Causes serious eye irritation.[4][5]

  • H361: Suspected of damaging fertility or the unborn child.[5][6]

  • H373: May cause damage to organs through prolonged or repeated exposure.[6]

  • H410: Very toxic to aquatic life with long-lasting effects.[6]

Potential Health Effects:

  • Acute Effects: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[4] The classic presentation of organophosphate poisoning includes symptoms like diaphoresis, pinpoint pupils, and muscle fasciculations.[1]

  • Chronic Effects: Prolonged or repeated exposure may lead to organ damage.[6] There is evidence that it may damage fertility or the unborn child.[5][6]

  • Neurotoxicity: Certain isomers, particularly ortho-isomers, can induce organophosphate-induced delayed neurotoxicity (OPIDN).

Toxicity Data Summary:

EndpointSpeciesRouteValueReference
LD50RatOral>5000 mg/kg[7]
LOAELRatOral25 mg/kg bw/day (based on changes in adrenals)
NeurotoxicityHenOralAtaxia reported at doses >2000 mg/kg bw

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2][6]

    • Clothing: Wear a lab coat or other protective clothing. For significant exposure risks, fire/flame resistant and impervious clothing should be worn.[2][5]

  • Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] For unknown atmospheres, a Self-Contained Breathing Apparatus (SCBA) is necessary.[1]

Experimental Protocols

4.1. Safe Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2][6]

    • Assemble all necessary equipment and reagents before starting.

    • Don appropriate PPE as described in Section 3.

  • Handling:

    • Avoid contact with skin and eyes.[2][6]

    • Avoid the formation of dust and aerosols.[2][6]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[2][6]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[5]

    • Decontaminate all work surfaces with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[1]

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]

4.2. Storage Protocol

  • Store in a tightly closed, properly labeled container.[6]

  • Keep in a dry, cool, and well-ventilated place.[6] Some sources recommend refrigeration.[1]

  • Store locked up.[4][5][6]

  • Store away from foodstuffs and incompatible materials such as strong reducing agents and oxidizing agents.[1][6]

4.3. Spill Response Protocol

  • Immediate Actions:

    • Evacuate personnel to a safe area, upwind of the spill.[2][6]

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[2][6]

  • Containment & Cleanup:

    • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains or waterways.[2]

    • Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.[8]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, vapor-tight plastic bag or a suitable closed container for disposal.[1][2]

  • Decontamination:

    • Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[1]

    • Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[1]

4.4. Waste Disposal Protocol

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5]

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.

  • Contaminated packaging should be handled in the same manner as the product itself.

First Aid Measures

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash occurs.[2][5][6]

  • In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][5][6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]

Visual Diagrams

Chemical_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Storage cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_area Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical - Avoid contact - Avoid aerosol formation prep_area->handle_chem Begin Experiment handle_tools Use Non-Sparking Tools handle_chem->handle_tools post_decon Decontaminate Work Area handle_tools->post_decon Complete Experiment post_wash Wash Hands Thoroughly post_decon->post_wash post_store Store in Cool, Dry, Ventilated Area (Locked) post_wash->post_store spill Spill Occurs spill_evac Evacuate & Ventilate spill->spill_evac spill_contain Contain & Absorb spill->spill_contain spill_clean Decontaminate Area spill->spill_clean disposal Dispose of Waste (Follow Regulations) spill_evac->spill_contain spill_contain->spill_clean spill_clean->disposal

Caption: Workflow for safe handling of this compound.

Emergency_Response_Pathway cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhale1 Move to Fresh Air start->inhale1 skin1 Remove Contaminated Clothing start->skin1 eye1 Rinse with Water for 15 mins start->eye1 ingest1 Rinse Mouth with Water start->ingest1 inhale2 Provide Oxygen if Breathing is Difficult inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 skin2 Wash with Soap & Plenty of Water skin1->skin2 skin3 Consult Doctor if Irritation Occurs skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Consult Doctor eye2->eye3 ingest2 Do NOT Induce Vomiting ingest1->ingest2 ingest3 Call Poison Control / Doctor Immediately ingest2->ingest3

Caption: First aid response pathways for exposure incidents.

References

Application Notes and Protocols for 3-Isopropylphenyl Diphenyl Phosphate in Textile Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of 3-Isopropylphenyl diphenyl phosphate (IPPP) as a flame retardant in textile coatings and as an adhesion promoter in textile adhesives.

Introduction

This compound (IPPP), a member of the organophosphate ester family, is a widely utilized flame retardant and plasticizer.[1][2][3] Its application in the textile industry is primarily in coatings and adhesives to enhance fire safety and improve bonding characteristics.[3][4] IPPP is a colorless to light yellow viscous liquid and is commercially available under various trade names, often as a mixture of isomers (2-, 3-, and 4-isopropylphenyl diphenyl phosphate).

The primary function of IPPP as a flame retardant is to interfere with the combustion cycle of the textile material. Upon exposure to heat, it decomposes to form phosphoric acid, which in the condensed phase, promotes char formation on the textile surface.[5][6] This char layer acts as an insulating barrier, reducing the transfer of heat and flammable volatiles. In the gas phase, phosphorus-containing radicals can interrupt the chemical reactions that sustain a flame.

As an adhesion promoter, phosphate esters like IPPP can enhance the bond strength between coatings or adhesives and various substrates, including textiles.[7]

Data Presentation

While specific quantitative data for this compound in publicly available literature is limited, the following tables provide representative performance data for organophosphorus flame retardants on common textile substrates. This data can be used as a benchmark for experimental design.

Table 1: Representative Flame Retardant Performance of Phosphorus-Based Coatings on Cotton Fabric

Flame Retardant SystemAdd-on (%)Limiting Oxygen Index (LOI) (%)Char Length (cm)Reference
Untreated Cotton017.6Burns entirely[8]
Phosphorus-based FR (20 wt%)2028.3 (after 30 launderings)< 10[8]
Phosphorus-based FR (25 wt%)2527.6 (after 50 launderings)< 10[8]
Phosphorus-based FR (30 wt%)3029.3 (after 50 launderings)< 10[8]
AEDTMP/TMM (5% solutions, multilayer)->28< 15[9]

Table 2: Representative Adhesion Strength of Polyurethane Adhesives on Various Substrates

Adhesive SystemSubstrateLap Shear Strength (MPa)Reference
Polyurethane Adhesive (Control)Steel~4.0[10]
Polyurethane with PPO-EDA modifierSteel~6.0[10]
Phosphate Ester Bonding AgentDentin5-8[7]

Experimental Protocols

Protocol for Application of a Flame-Retardant Textile Coating

This protocol describes the preparation and application of a flame-retardant back-coating to a textile substrate using a padding method.

Materials:

  • Textile substrate (e.g., 100% cotton, polyester, or cotton/polyester blend)

  • This compound (IPPP)

  • Acrylic or polyurethane-based binder emulsion

  • Synergist (e.g., melamine) (optional)

  • Deionized water

  • Laboratory padder with adjustable nip pressure

  • Drying oven

  • Curing oven

Procedure:

  • Fabric Preparation: Cut textile samples to the desired dimensions (e.g., 300 mm x 100 mm). Ensure the fabric is clean, dry, and free from any sizing agents or finishes by washing and drying prior to treatment.

  • Formulation Preparation: a. In a beaker, weigh the required amount of binder emulsion. b. Slowly add the desired weight percentage of this compound to the binder while stirring continuously to ensure a homogenous dispersion. A typical starting concentration is 10-30% IPPP based on the total solids content of the formulation. c. If using a synergist like melamine, add it to the dispersion and continue stirring. d. Add deionized water to adjust the viscosity for proper application.

  • Coating Application (Padding): a. Set the nip pressure of the laboratory padder to achieve the desired wet pick-up (typically 70-100%). b. Pour the prepared formulation into the padder trough. c. Pass the textile sample through the formulation and then through the nip rollers at a constant speed.

  • Drying and Curing: a. Immediately after padding, hang the coated fabric in a drying oven at 80-100°C for 5-10 minutes to evaporate the water. b. Transfer the dried fabric to a curing oven and cure at 140-160°C for 3-5 minutes to crosslink the binder and fix the flame retardant to the fabric.

  • Post-Treatment: a. Allow the cured fabric to cool to room temperature. b. Condition the samples at a standard atmosphere (e.g., 21±1°C and 65±2% relative humidity) for at least 24 hours before testing.

Protocol for Flame Retardancy Testing (Vertical Flame Test - ASTM D6413)

This protocol outlines the procedure for assessing the flame retardancy of the treated textile.

Materials:

  • Conditioned flame-retardant treated textile specimen (75 mm x 300 mm)

  • Vertical flame test chamber

  • Meker burner

  • Methane gas (99% purity)

  • Timer

  • Ruler

Procedure:

  • Specimen Mounting: Mount the conditioned textile specimen in the specimen holder of the vertical flame test chamber, ensuring it is held taut.

  • Burner Setup: Adjust the Meker burner to produce a flame of a specified height (typically 38 mm) with methane gas.

  • Flame Application: Position the burner such that the flame impinges on the center of the lower edge of the specimen for 12 seconds.

  • Data Collection: After the 12-second exposure, remove the flame and record the following:

    • Afterflame time: The time in seconds that the specimen continues to flame after the ignition source is removed.

    • Afterglow time: The time in seconds that the specimen continues to glow after the afterflame has ceased.

    • Char length: After the test, remove the specimen and measure the length of the damaged portion of the fabric.

  • Evaluation: Compare the results to the requirements of the relevant flammability standard.

Protocol for Preparation and Testing of a Textile Adhesive

This protocol describes the preparation of a polyurethane-based adhesive containing IPPP and the evaluation of its peel strength.

Materials:

  • Polyurethane prepolymer

  • Chain extender/crosslinker

  • This compound (IPPP)

  • Solvent (e.g., methyl ethyl ketone)

  • Textile substrate (e.g., polyester fabric)

  • Rigid substrate (e.g., steel plate)

  • Applicator (e.g., doctor blade)

  • Tensile testing machine with a 180° peel test fixture

Procedure:

  • Adhesive Formulation: a. In a moisture-free container, dissolve the polyurethane prepolymer in the solvent. b. Add the desired amount of this compound (e.g., 5-15% by weight) and mix until fully dissolved. c. Add the chain extender/crosslinker according to the manufacturer's instructions and mix thoroughly.

  • Sample Preparation for Peel Test (ASTM D903): a. Cut the textile substrate and a flexible adherend into strips of a specified width (e.g., 25 mm). b. Apply a uniform layer of the prepared adhesive to the rigid substrate. c. Immediately place the textile strip onto the adhesive-coated area, leaving a portion of the textile unbonded to serve as a pull tab. d. Use a roller to apply consistent pressure and ensure intimate contact between the textile and the adhesive. e. Allow the bonded assembly to cure under the conditions specified for the adhesive system (e.g., at room temperature for 24 hours).

  • Peel Strength Testing: a. Clamp the rigid substrate in the stationary grip of the tensile testing machine. b. Clamp the unbonded end of the textile strip in the movable grip. c. Align the specimen for a 180° peel angle. d. Set the crosshead speed to a constant rate (e.g., 152 mm/min). e. Start the test and record the force required to peel the textile from the substrate. f. Calculate the average peel strength in Newtons per millimeter (N/mm) or pounds per inch (lb/in).

Mandatory Visualizations

Flame_Retardant_Mechanism Heat Heat Source Textile Textile Substrate (e.g., Cotton, Polyester) Heat->Textile initiates pyrolysis Decomposition Thermal Decomposition Textile->Decomposition IPPP 3-Isopropylphenyl diphenyl phosphate (IPPP) IPPP->Decomposition decomposes PhosphoricAcid Phosphoric Acid (Condensed Phase) Decomposition->PhosphoricAcid GasPhase Phosphorus Radicals (Gas Phase) Decomposition->GasPhase Char Char Layer Formation (Insulating Barrier) PhosphoricAcid->Char catalyzes Combustion Combustion Inhibition GasPhase->Combustion interrupts FlammableGases Reduced Flammable Volatiles Char->FlammableGases blocks release of FlammableGases->Combustion less fuel for FlameOut Flame Extinguished Combustion->FlameOut leads to

Caption: Flame retardant mechanism of IPPP.

Experimental_Workflow_Coating Start Start PrepFabric Fabric Preparation (Cleaning & Drying) Start->PrepFabric Application Coating Application (Padding) PrepFabric->Application Formulation Formulation Preparation (IPPP + Binder) Formulation->Application Drying Drying (80-100°C) Application->Drying Curing Curing (140-160°C) Drying->Curing Conditioning Conditioning (24h) Curing->Conditioning Testing Flame Retardancy Testing (ASTM D6413) Conditioning->Testing End End Testing->End

Caption: Workflow for textile coating application.

Adhesion_Test_Workflow Start Start AdhesivePrep Adhesive Preparation (Polyurethane + IPPP) Start->AdhesivePrep SampleAssembly Sample Assembly (Textile bonded to Substrate) AdhesivePrep->SampleAssembly Curing Curing (e.g., 24h at RT) SampleAssembly->Curing PeelTest 180° Peel Test (ASTM D903) Curing->PeelTest DataAnalysis Data Analysis (Calculate Peel Strength) PeelTest->DataAnalysis End End DataAnalysis->End

Caption: Workflow for adhesion testing.

References

Troubleshooting & Optimization

Technical Support Center: 3-Isopropylphenyl Diphenyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropylphenyl diphenyl phosphate. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Isopropylated Phenol 1. Inefficient Alkylation: Incorrect ratio of propylene to phenol.1. Control the molar ratio of propylene to phenol. A lower ratio (e.g., 0.05 to 0.20) can minimize the formation of undesirable polyisopropylphenols.[1]
2. Catalyst Inactivity: The p-toluene sulfonic acid catalyst may be old or impure.2. Use a fresh, high-purity catalyst. The catalyst concentration can be optimized, typically ranging from 0.05 to 10.0 weight percent based on the weight of phenol.[1]
3. Suboptimal Reaction Temperature: Temperature is too low for efficient reaction or too high, leading to side products.3. Maintain the reaction temperature in the optimal range. For the alkylation of phenol with propylene, a temperature of around 115-122°C is suggested.[2]
Formation of Polyisopropylphenols 1. High Propylene to Phenol Ratio: An excess of propylene favors multiple alkylations on the phenol ring.1. Conduct the alkylation at a lower propylene to phenol molar ratio (C3/φ ratio) of less than 0.25, preferably between 0.05 and 0.20.[1]
2. Prolonged Reaction Time: Longer reaction times can lead to the formation of di- and tri-isopropylphenols.2. Monitor the reaction progress and stop it once the desired conversion of phenol is achieved.
Low Yield of this compound 1. Incomplete Phosphorylation: Insufficient phosphorylating agent or suboptimal reaction conditions.1. Use a slight excess of the phosphorylating agent (e.g., diphenyl phosphoryl chloride or POCl3). A patent suggests using a phosphorus oxychloride to alkylphenol mole ratio of (1:3.0) to (1:5.0) can drive the reaction to completion.[2]
2. Steric Hindrance: The presence of sterically hindered polyisopropylphenols (e.g., 2,6-diisopropylphenol) can impede the phosphorylation reaction.[1]2. Purify the isopropylated phenol intermediate by distillation to remove polyisopropylphenols before phosphorylation.[1]
3. Catalyst Issues: The catalyst for phosphorylation may be inefficient.3. A calcium-magnesium catalyst has been shown to be effective.[2] The reaction temperature for the esterification can be gradually increased from 70°C to 155°C.[2]
4. Losses during Workup: Product may be lost during washing or purification steps.4. Minimize the number of transfer steps. Ensure complete extraction of the product from the reaction mixture.
Product Contamination 1. Unreacted Phenol or Isopropylphenol: Incomplete reaction or inefficient purification.1. After the reaction, purify the crude product by vacuum distillation to remove unreacted phenols.[3][4]
2. Acidic Impurities: Residual catalyst or byproducts from the phosphorylating agent.2. Wash the crude product with a dilute aqueous alkali solution (e.g., 1% sodium hydroxide), followed by a water wash to remove acidic impurities.[3]
3. Color Formation: The presence of certain impurities, such as 2,6-diisopropylphenyl/phenyl phosphate, can lead to unwanted color in the final product.[1]3. Minimize the formation of 2,6-diisopropylphenol by controlling the alkylation conditions and purifying the intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step process for synthesizing this compound?

A1: The synthesis is generally a two-step process:

  • Alkylation: Phenol is alkylated with propylene in the presence of an acid catalyst, such as p-toluene sulfonic acid, to produce a mixture of isopropylphenols.[1]

  • Phosphorylation: The resulting isopropylphenol is then reacted with a phosphorylating agent, like diphenyl phosphoryl chloride or phosphorus oxychloride (POCl3), often with a catalyst, to yield the final product.[1][2]

Q2: How can I minimize the formation of di- and tri-isopropylphenols during the alkylation step?

A2: To reduce the formation of poly-substituted byproducts, it is crucial to control the molar ratio of propylene to phenol. A lower ratio of propylene to phenol (C3/φ ratio < 0.25) is recommended.[1] Subsequently, the unreacted phenol can be removed by distillation to enrich the desired monoisopropylphenol in the mixture before phosphorylation.[1]

Q3: What are the recommended purification methods for the final product?

A3: The most common purification method is vacuum distillation. This effectively removes lower-boiling impurities like unreacted phenol and higher-boiling impurities.[3][4] A patent describes a fractional distillation at a temperature of about 270°C under a vacuum of approximately 0.097 Mpa.[2] Additionally, washing the crude product with a dilute alkali solution can remove acidic impurities.[3]

Q4: What catalysts are effective for the phosphorylation step?

A4: A calcium-magnesium catalyst has been reported to be effective for the phosphorylation of isopropylphenol with phosphorus oxychloride.[2]

Q5: My final product is colored. What could be the cause and how can I prevent it?

A5: Color formation in the final product can be attributed to the presence of certain impurities, particularly phosphorylated derivatives of sterically hindered polyisopropylphenols like 2,6-diisopropylphenol.[1] To prevent this, it is important to minimize the formation of these byproducts during the alkylation step by controlling the reaction conditions and to purify the isopropylphenol intermediate by distillation before phosphorylation.[1]

Experimental Protocols

Alkylation of Phenol with Propylene

This protocol is a generalized procedure based on common industrial practices.

Materials:

  • Phenol

  • Propylene

  • p-Toluene sulfonic acid (catalyst)

Procedure:

  • Charge the reactor with phenol and the p-toluene sulfonic acid catalyst (e.g., 1% by weight based on phenol).[1]

  • Heat the mixture to the reaction temperature (e.g., 115-122°C).[2]

  • Introduce propylene gas into the reactor. Maintain a controlled propylene to phenol molar ratio (C3/φ ratio) of less than 0.25 to minimize polyalkylation.[1]

  • Monitor the reaction progress by analyzing the composition of the reaction mixture.

  • Once the desired conversion is achieved, stop the propylene feed and cool the reactor.

  • The crude isopropylphenol mixture is then purified by distillation to remove unreacted phenol and separate the desired monoisopropylphenol isomers.[1]

Phosphorylation of Isopropylphenol

This protocol outlines the phosphorylation of the purified isopropylphenol.

Materials:

  • Isopropylphenol mixture (enriched in 3-isopropylphenol)

  • Diphenyl phosphoryl chloride or Phosphorus oxychloride (POCl3)

  • Calcium-magnesium catalyst (or other suitable catalyst)

Procedure:

  • Add the isopropylphenol and the catalyst to the esterification reactor.

  • Slowly add the phosphorylating agent (e.g., POCl3) while maintaining the temperature below 50°C.[2]

  • Gradually heat the reaction mixture. A typical heating profile might be:

    • Heat to 70°C and hold for 1 hour.

    • Increase to 95°C and hold for 1 hour.

    • Increase to 140°C.[2]

  • Apply a vacuum to remove the hydrogen chloride (HCl) byproduct. The temperature can be further increased to 155°C under vacuum (e.g., ~700mmHg) for a few hours.[2]

  • Monitor the reaction by measuring the acid number of the mixture. The reaction is considered complete when the acid number is below a certain threshold (e.g., < 4 mgKOH/g).[2]

  • The crude product is then purified by vacuum distillation. The fraction collected at around 270°C is typically the desired product.[2]

Data Presentation

The following table, derived from patent literature, illustrates the effect of the initial propylene to phenol molar ratio (C3/φ) on the composition of the alkylation product after distillation. This highlights the importance of controlling this parameter to minimize the formation of diisopropylphenols, particularly the problematic 2,6-isomer.

Table 1: Composition of Isopropylated Phenol Distilland at a C3/φ Ratio of 0.5

Initial C3/φ Ratio in AlkylationPhenol (wt. %)Monoisopropylphenol (wt. %)Total Diisopropylphenol (wt. %)2,6-Diisopropylphenol (wt. %)
0.1550.444.12.10.8
0.2048.944.82.81.1

Data adapted from US Patent 4,351,780.[1] This data shows that a lower initial C3/φ ratio in the alkylation step leads to a lower percentage of total and specifically 2,6-diisopropylphenol in the final distilled feedstock for phosphorylation.

Mandatory Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps start Start Synthesis alkylation Step 1: Alkylation (Phenol + Propylene) start->alkylation check_alkylation_yield Low Isopropylated Phenol Yield? alkylation->check_alkylation_yield distillation Step 2: Distillation of Isopropylated Phenol check_alkylation_yield->distillation No solution1 Adjust Propylene/Phenol Ratio Optimize Catalyst & Temperature check_alkylation_yield->solution1 Yes check_impurities High Polyisopropylphenol Content? distillation->check_impurities phosphorylation Step 3: Phosphorylation check_impurities->phosphorylation No solution2 Lower Propylene/Phenol Ratio Reduce Reaction Time check_impurities->solution2 Yes check_phosphorylation_yield Low Final Product Yield? phosphorylation->check_phosphorylation_yield purification Step 4: Purification (Vacuum Distillation/Washing) check_phosphorylation_yield->purification No solution3 Optimize Phosphorylating Agent Ratio Check for Steric Hindrance Verify Catalyst Activity check_phosphorylation_yield->solution3 Yes final_product Final Product: 3-Isopropylphenyl Diphenyl Phosphate purification->final_product solution1->alkylation Re-run solution2->alkylation Adjust & Re-run solution3->phosphorylation Re-run

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting common issues in organophosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during organophosphate synthesis.

Frequently Asked questions (FAQs) & Troubleshooting Guides

1. General Synthesis Issues

Q1: My organophosphate synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in organophosphate synthesis can arise from several factors, including substrate reactivity, suboptimal reaction conditions, and the presence of moisture. A systematic approach to troubleshooting is crucial.

  • Substrate Reactivity: The reactivity of your starting materials, particularly the electrophile (e.g., alkyl halide), is critical. Primary alkyl halides are generally the most reactive and give the highest yields. Secondary alkyl halides are less reactive and may lead to elimination side products, while tertiary alkyl halides are often unreactive under standard conditions.[1][2]

  • Reaction Temperature: Many phosphorylation reactions require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of reactants or products. It is essential to carefully control the reaction temperature based on the specific substrates and reaction being performed.

  • Moisture and Air Sensitivity: Many reagents used in organophosphate synthesis, such as phosphitylating agents and phosphoramidites, are highly sensitive to moisture and air.[3][4] Contamination with water can lead to hydrolysis of starting materials and intermediates, significantly reducing the yield.[3][4][5][6][7][8] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

2. Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds.

Q2: I am observing unexpected side products in my Michaelis-Arbuzov reaction. What are the likely culprits?

A2: The most common side reaction in the Michaelis-Arbuzov reaction is the Perkow reaction, which occurs with α-halo ketones and leads to the formation of vinyl phosphates instead of the expected β-keto phosphonates.[9] Another potential issue is the reaction of the alkyl halide byproduct generated in the reaction with the starting phosphite, leading to a mixture of products.[10] Using an excess of the initial alkyl halide or removing the byproduct as it forms can help to mitigate this.

Q3: My Michaelis-Arbuzov reaction is not going to completion, even after prolonged heating. What can I do?

A3: If the reaction stalls, consider the following:

  • Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the trend R-I > R-Br > R-Cl.[2][10] If you are using a less reactive chloride, switching to the corresponding bromide or iodide may accelerate the reaction.

  • Phosphite Reactivity: The nucleophilicity of the phosphite is also important. Trialkyl phosphites are common, but more nucleophilic phosphites can be used for less reactive halides.

  • Temperature: Ensure the reaction is being heated sufficiently. Some less reactive combinations may require temperatures up to 160°C.[1]

ParameterRecommendation for Low ReactivityPotential Issues
Alkyl Halide Use Iodide > Bromide > Chloride[2][10]Iodides can be less stable.
Temperature Increase temperature (up to 160°C)[1]Decomposition of starting materials or products.
Solvent Run neat or in a high-boiling, non-protic solvent.Difficult to control exotherms in neat reactions.

3. Phosphoramidite Chemistry (Oligonucleotide Synthesis)

Phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides.

Q4: I am experiencing low coupling efficiency during automated oligonucleotide synthesis. What are the primary causes?

A4: Low coupling efficiency is a common problem and can usually be attributed to a few key factors:

  • Water Contamination: This is the most frequent cause of poor coupling.[4] Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. Ensure all reagents, especially the acetonitrile (ACN) solvent, are anhydrous.[4][11]

  • Degraded Reagents: Phosphoramidites and the activator (e.g., tetrazole, DCI) can degrade over time, especially if not stored properly under an inert atmosphere.[4] Use fresh reagents whenever possible.

  • Activator Issues: An inappropriate activator concentration or the use of a degraded activator solution will lead to inefficient coupling.[4]

  • Instrument Fluidics: Check the synthesizer for any leaks, blockages, or calibration errors that might prevent the correct volumes of reagents from being delivered to the synthesis column.[4]

Q5: How can I troubleshoot issues with protecting group removal during oligonucleotide deprotection?

A5: Incomplete or problematic deprotection can lead to modified or damaged oligonucleotides.

  • Base-Labile Protecting Groups: Ensure the correct deprotection conditions are used for the specific protecting groups on the nucleobases. For example, standard protecting groups like benzoyl (Bz) on adenosine and cytidine, and isobutyryl (iBu) on guanosine require heating in concentrated ammonium hydroxide.[12]

  • Sensitive Modifications: If your oligonucleotide contains base-sensitive modifications or dyes, a milder deprotection strategy, such as using "UltraMILD" phosphoramidites with more labile protecting groups, is necessary.[13][14] These can often be deprotected with potassium carbonate in methanol at room temperature.[14]

  • Phosphate Protecting Groups: The cyanoethyl protecting groups on the phosphate backbone are typically removed during the cleavage and base deprotection steps with ammonium hydroxide.[14]

Protecting Group StrategyDeprotection ConditionsSuitable For
Standard (Bz-A, Bz-C, iBu-G) Concentrated Ammonium Hydroxide, 55°C, 5-8 hours[12]Unmodified Oligonucleotides
UltraMILD (Pac-A, Ac-C, iPr-Pac-G) 0.05 M Potassium Carbonate in Methanol, Room Temp, 4 hoursSensitive modifications (dyes, etc.)
DMA (dmf-G) Ammonium Hydroxide/Methylamine (AMA), Room Temp, 10 minRapid Deprotection

4. Purification

Q6: I am having difficulty purifying my organophosphate product by column chromatography. What are some common issues?

A6: Purification of organophosphates, especially phosphonic acids, can be challenging due to their polarity.

  • High Polarity: Phosphonic acids and other polar organophosphates can bind very strongly to silica gel, leading to streaking and poor recovery.[15] Using a more polar eluent system, such as a mixture of chloroform, methanol, and water, may be necessary.[16]

  • Purification of Precursors: It is often easier to purify the phosphonate ester precursor, which is less polar, by standard silica gel chromatography. The purified ester can then be deprotected to yield the pure phosphonic acid.[16]

  • Alternative Purification Methods: For highly polar compounds, consider alternative methods like reverse-phase HPLC or ion-exchange chromatography.[14][16] For some phosphonic acids, precipitation or crystallization of a salt form can be an effective purification strategy.[17]

Experimental Protocols

General Protocol for a Michaelis-Arbuzov Reaction

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (argon or nitrogen).

  • Reagents: To the flask, add the trialkyl phosphite (1.0 eq) and the alkyl halide (1.0-1.2 eq). The reaction can often be run neat, but a high-boiling anhydrous solvent can be used if necessary.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 120-160°C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR spectroscopy until the starting phosphite is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a low-boiling alkyl halide byproduct was formed, it may be removed by distillation.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

General Protocol for Oligonucleotide Deprotection (Standard Protecting Groups)

  • Cleavage from Support: Transfer the synthesis column containing the solid support-bound oligonucleotide to a suitable vial. Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Deprotection: Seal the vial tightly and heat at 55°C for 5-8 hours.

  • Workup: Allow the vial to cool to room temperature. Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube. Rinse the solid support with a small amount of water and combine the washings.

  • Evaporation: Remove the ammonia by evaporation using a centrifugal evaporator or a stream of nitrogen.

  • Purification: The resulting crude oligonucleotide can be purified by reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[14]

Visual Troubleshooting Workflows

// Reagent Issues reagent_purity [label="Are reagents anhydrous and fresh?"]; reagent_yes [label="Yes", shape=plaintext]; reagent_no [label="No", shape=plaintext]; dry_reagents [label="Use freshly dried solvents and new reagents.", fillcolor="#FBBC05"];

check_reagents -> reagent_purity; reagent_purity -> reagent_yes [arrowhead=none]; reagent_purity -> reagent_no; reagent_no -> dry_reagents; dry_reagents -> start [style=dashed, label="Re-run reaction"];

// Condition Issues temp_correct [label="Is temperature optimal?"]; time_sufficient [label="Is reaction time sufficient?"]; atmosphere_inert [label="Is atmosphere inert?"];

check_conditions -> temp_correct; temp_correct -> time_sufficient; time_sufficient -> atmosphere_inert;

temp_issue [label="Adjust temperature. \n (Higher for slow reactions, lower for decomposition)", fillcolor="#FBBC05"]; time_issue [label="Increase reaction time and monitor.", fillcolor="#FBBC05"]; atmosphere_issue [label="Improve inert atmosphere setup.", fillcolor="#FBBC05"];

temp_correct -> temp_issue [label="No"]; time_sufficient -> time_issue [label="No"]; atmosphere_inert -> atmosphere_issue [label="No"];

temp_issue -> start [style=dashed, label="Re-run reaction"]; time_issue -> start [style=dashed, label="Re-run reaction"]; atmosphere_issue -> start [style=dashed, label="Re-run reaction"];

// Workup Issues extraction_losses [label="Potential losses during extraction?"]; purification_issues [label="Difficulty with purification?"];

check_workup -> extraction_losses; extraction_losses -> purification_issues;

extraction_solution [label="Optimize extraction solvent volumes and number of extractions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification_solution [label="Change purification method (e.g., RP-HPLC, crystallization).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

extraction_losses -> extraction_solution [label="Yes"]; purification_issues -> purification_solution [label="Yes"];

end [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_yes -> end; atmosphere_inert -> end [label="Yes"]; purification_issues -> end [label="No"]; } . Caption: Troubleshooting workflow for low reaction yield.

// Water Issues water_source [label="Source of moisture?", shape=diamond, fillcolor="#FBBC05"]; check_water -> water_source;

solvent [label="Acetonitrile (ACN)"]; amidites [label="Phosphoramidite Solutions"]; gas [label="Inert Gas Line"];

water_source -> solvent; water_source -> amidites; water_source -> gas;

solve_solvent [label="Replace ACN with fresh anhydrous grade.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_amidites [label="Prepare fresh phosphoramidite solutions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_gas [label="Install or replace gas dryer.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solvent -> solve_solvent; amidites -> solve_amidites; gas -> solve_gas;

// Reagent Issues reagent_age [label="Are phosphoramidites and activator fresh?"]; reagent_conc [label="Is activator concentration correct?"];

check_reagents -> reagent_age; reagent_age -> reagent_conc [label="Yes"];

replace_reagents [label="Replace old or expired reagents.", fillcolor="#FBBC05"]; reagent_age -> replace_reagents [label="No"];

adjust_conc [label="Verify and adjust activator concentration.", fillcolor="#FBBC05"]; reagent_conc -> adjust_conc [label="No"];

// Instrument Issues instrument_leaks [label="Any leaks in the system?"]; instrument_delivery [label="Is reagent delivery accurate?"];

check_instrument -> instrument_leaks; instrument_leaks -> instrument_delivery [label="No"];

fix_leaks [label="Perform leak test and fix any leaks.", fillcolor="#34A853", fontcolor="#FFFFFF"]; instrument_leaks -> fix_leaks [label="Yes"];

calibrate_delivery [label="Calibrate reagent delivery volumes.", fillcolor="#34A853", fontcolor="#FFFFFF"]; instrument_delivery -> calibrate_delivery [label="No"];

end [label="Coupling Efficiency Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_solvent -> end; solve_amidites -> end; solve_gas -> end; replace_reagents -> end; adjust_conc -> end; fix_leaks -> end; calibrate_delivery -> end; } . Caption: Troubleshooting phosphoramidite coupling efficiency.

References

Technical Support Center: Improving the Hydrolytic Stability of Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and improving the hydrolytic stability of phosphate esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolytic stability of phosphate esters?

A1: The hydrolytic stability of phosphate esters is primarily influenced by a combination of factors:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Phosphate esters are generally more stable in neutral to slightly acidic conditions and are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1][2][3] Under strongly acidic or basic conditions, the rate of hydrolysis increases.[2]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[1][4]

  • Degree of Esterification: The number of alkyl or aryl groups attached to the phosphate core plays a crucial role. Triesters are generally the most reactive towards hydrolysis, followed by diesters, while monoesters are the least reactive.[5] This is because the increasing negative charge from mono- to di-anionic species repels the nucleophilic attack of a hydroxide ion.[6]

  • Steric and Electronic Effects: The chemical nature of the ester groups (R groups) significantly impacts stability.

    • Steric Hindrance: Bulkier substituent groups near the phosphorus center can sterically hinder the approach of a nucleophile (e.g., water or hydroxide ions), thus slowing down the rate of hydrolysis.[2][7][8] For instance, esters with branching at the alpha-carbon of the alcohol moiety show increased hydrolytic stability.[8][9]

    • Electronic Effects: Electron-withdrawing groups can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, decreasing stability. Conversely, electron-donating groups can increase stability.[10][11]

Q2: My phosphate ester-based prodrug is degrading too quickly in my formulation. What strategies can I employ to improve its stability?

A2: Several strategies can be employed to enhance the stability of phosphate ester prodrugs:

  • Prodrug Design Modification:

    • Acyloxyalkyl Esters (e.g., POM): The pivaloyloxymethyl (POM) moiety is a common prodrug strategy. These are cleaved enzymatically, and their stability can be modulated by altering the acyloxyalkyl structure. For instance, using a t-butyl group instead of a methyl or isopropyl group can increase both chemical and plasma stability.[12][13]

    • S-acyl-2-thioethyl (SATE) Esters: Bis(S-acyl-2-thioethyl) esters have shown increased stability in human plasma and gastric fluid compared to some POM analogs.[14]

    • Cyclic Prodrugs: Cyclic 1-aryl-1,3-propanyl prodrugs can enhance delivery to specific tissues like the liver and may offer different stability profiles.[15]

  • Formulation Strategies:

    • pH Control: Buffering the formulation to a pH where the phosphate ester exhibits maximum stability (typically slightly acidic to neutral) is a critical first step.[16]

    • Use of Acid Scavengers/Catchers: In non-aqueous or lipid-based formulations, trace amounts of acid can catalyze hydrolysis. The addition of an "acid catcher," such as an epoxy compound, can significantly improve hydrolytic stability by removing these acidic species as they form.[9]

    • Water Content Minimization: For solid dosage forms or non-aqueous liquid formulations, minimizing the water content is essential to reduce the rate of hydrolysis.

  • Chemical Modification of the Parent Drug:

    • Phosphonates: Replacing a phosphate ester with a phosphonate, which contains a more stable carbon-phosphorus (C-P) bond, is a common strategy to increase metabolic stability.[7][17]

Q3: How can I accurately monitor the hydrolysis of my phosphate ester during an experiment?

A3: Several analytical techniques are well-suited for monitoring phosphate ester hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying the parent phosphate ester from its hydrolysis products. A reversed-phase C18 column is often suitable, and the mobile phase can be adjusted to achieve optimal separation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful as it directly probes the phosphorus nucleus, allowing for the simultaneous detection and quantification of the parent ester and any phosphorus-containing degradation products.[18][19] ¹H NMR can also be used to monitor the appearance of the alcohol leaving group.[1]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the phosphate ester and its hydrolysis products, offering high sensitivity and specificity.[20][21]

Troubleshooting Guides

Issue 1: Inconsistent Hydrolysis Rates in Kinetic Studies

Potential Cause Troubleshooting Steps
pH Fluctuation Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment, especially if the hydrolysis products are acidic or basic. Periodically measure the pH of the reaction mixture.
Temperature Variation Use a calibrated, thermostatted water bath or incubator to maintain a constant temperature. Small temperature fluctuations can significantly impact reaction rates.[4]
Impure Starting Material Verify the purity of your phosphate ester using techniques like NMR, HPLC, or MS. Impurities could act as catalysts or inhibitors.
Photodegradation Some compounds are light-sensitive. Conduct experiments in amber vials or under controlled lighting conditions to rule out photodegradation as a contributing factor.

Issue 2: Poor Separation of Parent Ester and Hydrolysis Products in HPLC

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Optimize the mobile phase composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Modifying the pH of the aqueous component can alter the ionization state of the analytes and improve separation.[4]
Suboptimal Column Choice If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, phenyl, or a polar-embedded phase) that may offer different selectivity.
Ion Pairing Agent Needed For highly polar or charged analytes, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can improve peak shape and retention.

Quantitative Data Summary

The hydrolytic stability of phosphate esters is highly dependent on experimental conditions. The following tables provide a summary of comparative stability data.

Table 1: Relative Hydrolysis Rates of Phosphate Esters by Type

Phosphate Ester TypeRelative Reactivity to HydrolysisRationale
Monoester (ROPO₃²⁻) Least ReactiveHigh negative charge repels nucleophiles like OH⁻.[5][6]
Diester ((RO)₂PO₂⁻) Moderately ReactiveReduced negative charge compared to monoesters.
Triester ((RO)₃PO) Most ReactiveNeutral molecule, making it more susceptible to nucleophilic attack.[5]

Table 2: Influence of pH on Phosphate Ester Stability

pH RangePredominant Hydrolysis MechanismGeneral Stability
< 2 Acid-CatalyzedLow
2 - 6 Neutral Hydrolysis (Water-mediated)Relatively High
6 - 8 Neutral Hydrolysis (Water-mediated)Highest
> 8 Base-Catalyzed (Hydroxide-mediated)Low

Note: The exact pH of maximum stability can vary depending on the specific structure of the phosphate ester.[1][22]

Experimental Protocols

Protocol 1: Kinetic Analysis of Phosphate Ester Hydrolysis by HPLC

This protocol outlines a general method for determining the rate of hydrolysis of a phosphate ester.

Materials:

  • Phosphate ester of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., phosphate, citrate) to prepare aqueous buffers of the desired pH

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., reversed-phase C18)

  • Thermostatted incubator or water bath

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Method Development: Develop an HPLC method that provides baseline separation between the parent phosphate ester and its expected hydrolysis products. This involves optimizing the column, mobile phase composition (including pH), flow rate, and detector wavelength.[4]

  • Calibration Curve: Prepare a series of standard solutions of the parent phosphate ester at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Reaction Setup:

    • Prepare a solution of the phosphate ester in the desired aqueous buffer at a known initial concentration (e.g., 1 mg/mL).

    • Place the solution in a thermostatted environment set to the desired temperature (e.g., 37°C).

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): If the reaction is fast, it may be necessary to quench the hydrolysis by, for example, adding a small amount of strong acid or base to shift the pH to a more stable region, or by flash-freezing the sample in liquid nitrogen. Store samples at a low temperature (e.g., -20°C) until analysis.

  • HPLC Analysis: Inject the collected samples into the HPLC system.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the parent phosphate ester remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent ester versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line is the pseudo-first-order rate constant (k).

    • The half-life (t₁/₂) of the phosphate ester under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

Materials:

  • Phosphate ester of interest

  • Deuterated solvent (e.g., D₂O) or a standard solvent with a D₂O insert for field locking

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the phosphate ester in the chosen solvent system (e.g., a buffer made with D₂O) directly in an NMR tube.

  • Initial Spectrum (t=0): Acquire an initial ³¹P NMR spectrum. This will serve as the reference for t=0. Identify the chemical shift of the parent phosphate ester.

  • Incubation: Maintain the NMR tube at the desired temperature, either within the NMR spectrometer if equipped with variable temperature control or in an external incubator between time points.

  • Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals.

  • Data Analysis:

    • Process each spectrum (Fourier transform, phase, and baseline correction).

    • Identify the peak corresponding to the parent phosphate ester and any new peaks corresponding to hydrolysis products (e.g., inorganic phosphate).

    • Integrate the peak areas of the parent ester and the product(s) at each time point. The relative concentration of each species is proportional to its peak integral.

    • Calculate the percentage of the parent ester remaining over time. This data can then be used for kinetic analysis as described in the HPLC protocol.[4]

Visualizations

Hydrolysis_Pathway cluster_triester Triester Hydrolysis cluster_diester Diester Hydrolysis Triester Phosphate Triester Diester Phosphate Diester Triester->Diester + H₂O - ROH Alcohol1 Alcohol (ROH) Diester2 Phosphate Diester Monoester Phosphate Monoester Diester2->Monoester + H₂O - R'OH Alcohol2 Alcohol (R'OH)

Caption: Sequential hydrolysis of a phosphate triester to a diester and then to a monoester.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Develop & Validate Analytical Method (HPLC/NMR) B Prepare Buffered Solution of Phosphate Ester A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Points C->D E Analyze Samples (HPLC/NMR) D->E F Calculate Concentration vs. Time E->F G Determine Rate Constant (k) and Half-Life (t₁/₂) F->G

Caption: Workflow for a typical phosphate ester hydrolysis kinetic study.

Stabilization_Strategy Start Phosphate Ester Instability Observed Q1 Is the formulation aqueous or non-aqueous? Start->Q1 Aqueous Aqueous Formulation Q1->Aqueous Aqueous Nonaqueous Non-Aqueous/ Solid Formulation Q1->Nonaqueous Non-Aqueous Action1 Optimize pH with Buffers (Target pH 6-8) Aqueous->Action1 Action2 Minimize Water Content Nonaqueous->Action2 Q2 Is stability still insufficient? Action1->Q2 Action3 Add Acid Scavenger Action2->Action3 Action3->Q2 Action4 Modify Prodrug Moiety (e.g., SATE, cyclic) Q2->Action4 Yes End Stability Improved Q2->End No Action5 Increase Steric Hindrance around Phosphate Action4->Action5 Action5->End

Caption: Decision tree for selecting a strategy to improve phosphate ester stability.

References

reducing by-product formation in phosphorylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in phosphorylation reactions.

Troubleshooting Guides

Issue 1: Low Yield of Phosphorylated Product

Q: My phosphorylation reaction has a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield in phosphorylation reactions can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Workflow for Low Phosphorylation Yield

Low_Yield_Troubleshooting start Low Phosphorylation Yield check_reagents Verify Reagent Quality and Concentration (ATP, Kinase, Substrate, Buffers) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok remediate_reagents Remediate Reagents: - Use fresh ATP - Confirm kinase activity - Check substrate purity - Prepare fresh buffers reagents_ok->remediate_reagents No check_conditions Review Reaction Conditions (Temperature, Time, pH) reagents_ok->check_conditions Yes remediate_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Perform temperature gradient - Conduct time-course experiment - Ensure optimal buffer pH conditions_ok->optimize_conditions No check_inhibitors Check for Inhibitors (Excess salt, phosphate, ammonium ions) conditions_ok->check_inhibitors Yes optimize_conditions->check_conditions inhibitors_present Inhibitors Present? check_inhibitors->inhibitors_present purify_substrate Purify Substrate (e.g., DNA purification prior to phosphorylation) inhibitors_present->purify_substrate Yes analyze_byproducts Analyze for By-products (e.g., via LC-MS or 31P NMR) inhibitors_present->analyze_byproducts No purify_substrate->check_inhibitors end Improved Yield analyze_byproducts->end

Caption: A logical workflow for troubleshooting low-yield phosphorylation reactions.

Issue 2: Formation of H-phosphonate By-products in Solid-Phase Phosphopeptide Synthesis

Q: I am observing significant H-phosphonate by-product formation in my solid-phase phosphopeptide synthesis. What causes this and how can I prevent it?

A: H-phosphonate formation is a common side reaction during global phosphorylation using phosphoramidites, particularly with acid-sensitive protecting groups like di-tert-butyl (tBu). This occurs when the protecting group is prematurely cleaved.

Key Factors and Solutions:

  • Protecting Group Choice: The tBu protecting group is highly sensitive to acid. Consider using more acid-stable protecting groups like di-O-benzyl (Bzl) or di-O-p-chlorobenzyl.

  • Activator Concentration: High concentrations of activators like 1H-tetrazole can increase the rate of protecting group cleavage. Using a less concentrated solution of the activator can mitigate this side reaction.

  • Oxidation Step: The choice of oxidizing agent is critical. Using aqueous iodine/pyridine for the oxidation step can convert any formed H-phosphonates to the desired phosphates.

Data on Deprotection Efficiency of Protecting Groups for 3'-Amino-Linker Modified Oligonucleotides

EntryReagentTemperature (°C)Time (h)Deprotection Efficiency (%)
128% NH₃ aq.5517100
228% NH₃ aq.Room Temp.278
328% NH₃ aq.Room Temp.8100
440% MeNH₂ aq.Room Temp.2100
550 mM K₂CO₃ in MeOHRoom Temp.455
650 mM K₂CO₃ in MeOHRoom Temp.24100
70.4 M NaOH in MeOH/H₂O (4:1)Room Temp.4100
8t-BuNH₂/MeOH/H₂O (1:1:2)653100

Data adapted from a study on the deprotection of oligonucleotides modified with phosphoramidite reagents. The efficiency was determined by comparing UV areas in LC/MS charts.[1]

Issue 3: Inconsistent Results in In-Vitro Kinase Assays

Q: My in-vitro kinase assay results are inconsistent, particularly when screening for inhibitors. What are the common pitfalls?

A: Inconsistent kinase assay results often arise from suboptimal assay conditions, particularly the concentration of ATP, and kinase autophosphorylation.

Troubleshooting In-Vitro Kinase Assays

  • ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in your assay will significantly affect the apparent potency (IC50) of your inhibitor. Cell-free assays often use ATP concentrations near the Michaelis constant (Km) of the kinase, which can be much lower than physiological ATP concentrations (in the millimolar range).[2][3] This can lead to an overestimation of an inhibitor's potency.

  • Kinase Autophosphorylation: Many kinases can phosphorylate themselves. This autophosphorylation can contribute to the overall signal in assays that measure ATP consumption or ADP production, leading to an overestimation of substrate phosphorylation.[4] It is important to distinguish between substrate phosphorylation and autophosphorylation, which can be achieved by separating reaction products via SDS-PAGE and analyzing the phosphorylation of the substrate and kinase bands separately.

Impact of ATP Concentration on Inhibitor IC50 Values for PI3K-α

ATP Concentration (µM)Observed IC50 (nM)
250.6
1000.8
2503.8
5004.5

This table shows that as the ATP concentration increases, a higher concentration of the inhibitor (PKI-402) is required to achieve 50% inhibition of PI3K-α, demonstrating the competitive nature of the inhibitor with ATP.[5]

Frequently Asked Questions (FAQs)

Q: What are the most common by-products in phosphorylation reactions?

A: In chemical phosphorylation using phosphoramidites, the most common by-product is the H-phosphonate, which arises from the premature cleavage of acid-sensitive protecting groups. In enzymatic reactions (kinase assays), by-products can include autophosphorylated kinase and products of off-target kinase activity.

Q: How can I detect and quantify by-products in my phosphorylation reaction?

A: Several analytical techniques can be used:

  • ³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds, including the desired phosphorylated product and H-phosphonate by-products.[][7]

  • Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify the masses of the expected product and any by-products.

  • SDS-PAGE and Western Blotting: For enzymatic reactions, SDS-PAGE followed by Coomassie staining or Western blotting with phospho-specific antibodies can separate and visualize the phosphorylated substrate, autophosphorylated kinase, and other protein by-products.

Q: What is the role of protecting groups in chemical phosphorylation, and how do I choose the right one?

A: Protecting groups are used to mask reactive functional groups on the amino acid or nucleotide that are not intended to be phosphorylated. The choice of protecting group is crucial to prevent side reactions. Orthogonal protecting groups, which can be removed under different conditions, are often used in multi-step syntheses. For example, an acid-labile protecting group might be used for one functional group, while a base-labile group protects another. The stability of the protecting group to the reaction and deprotection conditions is a key consideration.

Q: How does reaction temperature affect by-product formation?

A: Generally, increasing the reaction temperature increases the reaction rate. However, it can also accelerate the rate of side reactions and by-product formation. For many phosphorylation reactions, a moderate temperature is optimal. It is often necessary to perform a temperature optimization experiment to find the best balance between reaction rate and selectivity for the desired product.

Experimental Protocols

Protocol 1: General In-Vitro Kinase Assay

This protocol provides a general framework for an in-vitro kinase assay. Optimization of specific concentrations and incubation times will be required for each kinase-substrate pair.

Materials:

  • Purified active kinase

  • Substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (at a concentration appropriate for the kinase's Km)

  • [γ-³²P]ATP (for radiometric detection) or reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)

  • Stop solution (e.g., 4X SDS-PAGE loading buffer)

Procedure:

  • Prepare a master mix of the kinase reaction buffer, substrate, and any other required cofactors.

  • Aliquot the master mix into reaction tubes.

  • Add the kinase to each tube, except for a "no kinase" negative control.

  • Initiate the reaction by adding the ATP solution (containing a spike of [γ-³²P]ATP if using radiometric detection).

  • Incubate the reaction at the optimal temperature (often 30°C or 37°C) for a predetermined time (e.g., 30 minutes). It is recommended to perform a time-course experiment to ensure the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Analyze the reaction products. For radiometric assays, this typically involves separation by SDS-PAGE, followed by autoradiography or phosphorimaging to quantify the incorporation of ³²P into the substrate. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

Protocol 2: Western Blotting for Phosphoprotein Detection

This protocol outlines the key steps for detecting phosphorylated proteins by Western blotting.

Experimental Workflow for Phosphoprotein Western Blot

Western_Blot_Workflow sample_prep 1. Sample Preparation - Lyse cells in buffer with phosphatase and protease inhibitors sds_page 2. SDS-PAGE - Separate proteins by size sample_prep->sds_page transfer 3. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking 4. Blocking - Block with 5% BSA in TBST (avoid milk) transfer->blocking primary_ab 5. Primary Antibody Incubation - Incubate with phospho-specific primary antibody blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 7. Detection - Add chemiluminescent substrate and image the blot secondary_ab->detection

Caption: A typical experimental workflow for detecting phosphorylated proteins via Western blotting.

Key Considerations:

  • Sample Preparation: It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins. Keep samples on ice at all times.

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Avoid using non-fat milk, as it contains the phosphoprotein casein, which can cause high background.

  • Antibodies: Use a primary antibody that is specific for the phosphorylated form of your protein of interest. It is also good practice to run a parallel blot with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein as a loading control.

Signaling Pathway Visualization

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The pathway involves a series of sequential phosphorylation events.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway, illustrating the cascade of phosphorylation events.[8]

References

Technical Support Center: Purification of Crude 3-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Isopropylphenyl diphenyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as phenol and 3-isopropylphenol, byproducts like polyisopropylphenols, and other isomeric or poly-phosphorylated phosphate esters (e.g., 2,6-diisopropylphenyl/phenyl phosphate).[1] Residual solvents from the synthesis may also be present. The commercial product is often a mixture of isomers (2-, 3-, and 4-isopropylphenyl diphenyl phosphate).[2][3]

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound and similar organophosphate esters include:

  • Vacuum Distillation: Effective for separating the desired product from impurities with significantly different boiling points.[1][4][5]

  • Column Chromatography: A highly effective method for separating isomers and closely related impurities, particularly on a laboratory scale.[5][6][7]

  • Washing/Extraction: Useful for removing acidic or basic impurities, such as unreacted phenols or catalyst residues.[5][8][9]

  • Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize, offering a method to achieve high purity.[10][11]

Q3: How can I analyze the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to separate and quantify the main component and impurities.[12][13] These techniques are often coupled with mass spectrometry (MS) for definitive identification of the components.[13][14] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) can provide structural confirmation and purity estimation.[12]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Product decomposition (darkening of color, charring) Distillation temperature is too high.1. Decrease the distillation temperature. 2. Improve the vacuum to lower the boiling point. 3. Ensure the heating mantle is properly sized and controlled.
Poor separation of impurities 1. Inefficient distillation column. 2. Vacuum is unstable. 3. Distillation rate is too fast.1. Use a fractionating column with a higher number of theoretical plates. 2. Check for leaks in the vacuum system. 3. Reduce the heating rate to slow down the distillation.
Product will not distill 1. Vacuum is not low enough. 2. Temperature is too low. 3. Presence of non-volatile impurities.1. Ensure the vacuum pump is functioning correctly and the system is well-sealed. 2. Gradually increase the temperature, being careful not to exceed the decomposition temperature. 3. Consider a pre-purification step like washing or flash chromatography to remove non-volatile materials.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC/fractions are mixed 1. Inappropriate solvent system (eluent). 2. Column was packed improperly. 3. Column was overloaded with crude material.1. Perform thorough TLC analysis to find a solvent system that gives good separation (Rf values between 0.2 and 0.5). 2. Repack the column, ensuring the stationary phase is uniform and free of air bubbles. 3. Use a larger column or reduce the amount of sample loaded.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel 1. The column ran dry. 2. The stationary phase was not packed correctly.1. Always keep the top of the silica gel covered with solvent. 2. Ensure the silica gel is packed as a uniform slurry to avoid channels.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of crude this compound to remove volatile and non-volatile impurities.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head or a fractionating column, a condenser, a receiving flask, and a cold trap to protect the vacuum pump.

  • Charging the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add a magnetic stir bar.

  • Degassing: Begin stirring and slowly reduce the pressure to remove dissolved gases and low-boiling point impurities.

  • Distillation: Gradually heat the distillation flask.

    • Collect a forerun fraction containing volatile impurities at a lower temperature.

    • Increase the temperature to distill the main product. The boiling point will depend on the vacuum level. For similar high-boiling phosphate esters, temperatures can range from 160-260°C at pressures of 1-10 mmHg.[4][8]

  • Fraction Collection: Collect the main fraction in a clean receiving flask. Monitor the purity of the fractions using TLC or GC.

  • Shutdown: Once the main product has been collected, cool the system to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for achieving high purity on a small to medium scale.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Scale Advantages Disadvantages
Vacuum Distillation 95-99%70-90%> 10 gGood for large scale, removes volatile and non-volatile impurities.Potential for thermal decomposition, may not separate isomers well.
Column Chromatography >99%50-80%< 10 gHigh purity, good for separating isomers and closely related compounds.Time-consuming, uses large amounts of solvent, not ideal for large scale.[7]
Washing/Extraction N/A (pre-purification)>95%AnyRemoves acidic/basic impurities, simple and fast.Does not remove neutral organic impurities.
Recrystallization >99%40-70%AnyCan yield very pure product, cost-effective.Finding a suitable solvent can be challenging, product must be a solid.

Visualizations

experimental_workflow crude Crude 3-Isopropylphenyl diphenyl phosphate wash Aqueous Wash (e.g., NaHCO3, Brine) crude->wash distill Vacuum Distillation wash->distill Large Scale chrom Column Chromatography wash->chrom Small Scale analysis Purity Analysis (GC, HPLC, NMR) distill->analysis chrom->analysis pure Pure Product (>99%) analysis->pure

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Issue check_purity Analyze Purity (TLC, GC) start->check_purity impurity_type Identify Impurity Type check_purity->impurity_type volatile Volatile Impurity? impurity_type->volatile polar Polar/Ionic Impurity? impurity_type->polar isomeric Isomeric/Similar Polarity? impurity_type->isomeric distill Action: Vacuum Distillation volatile->distill Yes wash Action: Aqueous Wash polar->wash Yes chrom Action: Column Chromatography isomeric->chrom Yes

Caption: Decision logic for selecting a purification technique based on impurity type.

References

addressing matrix effects in the analysis of 3-Isopropylphenyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3-Isopropylphenyl diphenyl phosphate (IPPDP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, these effects can lead to either ion suppression or, less commonly, ion enhancement. This interference can compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[2] Electrospray ionization (ESI) is particularly prone to these effects.[2]

Q2: How can I detect if my analysis of this compound is impacted by matrix effects?

A2: A common qualitative method to identify matrix effects is the post-column infusion technique. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted sample matrix is injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the baseline signal at the retention time of your analyte indicates the presence of matrix effects. For a quantitative assessment, you can compare the peak area of the analyte in a post-extraction spiked blank sample matrix to the peak area of the analyte in a neat solvent.[2]

Q3: What are the primary strategies to mitigate matrix effects in my experiments?

A3: The two main approaches to address matrix effects are to either minimize the interfering components or to compensate for their effect.[2]

  • Minimization: This focuses on removing interferences before the sample enters the mass spectrometer through optimized sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][3]

  • Compensation: This involves using techniques to correct for the signal alteration caused by the matrix. The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects.[2] Matrix-matched calibration, where calibration standards are prepared in the same matrix as the samples, is another effective compensation strategy.[2]

Q4: Is it possible to simply dilute my sample extract to overcome matrix effects?

A4: Yes, sample dilution can be a straightforward and effective method to reduce the concentration of interfering components and thus mitigate matrix effects.[2] However, this approach is only practical if the concentration of this compound in your sample is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis where high sensitivity is required, dilution may not be a suitable option.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results Significant and variable matrix effects between samples.Implement a more rigorous sample cleanup method like mixed-mode Solid Phase Extraction (SPE) to remove a wider range of interferences.[2] If not already in use, incorporate a stable isotope-labeled internal standard (e.g., Triphenyl phosphate-d15) to compensate for variability.[4]
Analyte signal is significantly suppressed High concentration of co-eluting matrix components (e.g., phospholipids in plasma).Optimize the chromatographic method to better separate the analyte from interfering peaks.[2] Employ a more effective sample preparation technique such as Liquid-Liquid Extraction (LLE) or mixed-mode SPE, as protein precipitation is often insufficient.[2]
Analyte signal is enhanced Co-eluting compounds are enhancing the ionization of the analyte.While less common, signal enhancement can be addressed by improving sample cleanup to remove the enhancing components. Matrix-matched calibration is also crucial to ensure accurate quantification in the presence of enhancement.[5]
Inconsistent recovery The chosen sample preparation method is not robust for the sample matrix.Re-validate the sample preparation method. For complex matrices, techniques like SPE often provide more consistent recoveries than LLE. Ensure that the pH and solvent composition are optimized at each step of the extraction process.[6]

Quantitative Data Summary

The following table summarizes recovery data for isopropylated phenyl phosphates from a validated analytical method for air samples. While specific data for this compound in various matrices is limited, this provides a benchmark for a well-optimized method.

Parameter Value Reference
Mean Recovery98.9% ± 6%[4][7]
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)[4]
Sample MatrixWorkplace Air[4]
Sample PreparationSolid Phase Extraction (SPE)[4]

The effectiveness of different sample preparation techniques in reducing matrix components from biological plasma for a related organophosphate is summarized below:

Sample Preparation Technique Matrix Component Removal Efficiency Analyte Recovery Key Advantages/Disadvantages Reference
Protein Precipitation (PPT)LowHighAdvantage: Simple and fast. Disadvantage: Leaves many matrix components, leading to significant matrix effects.[2][2]
Liquid-Liquid Extraction (LLE)HighVariable (can be low for polar analytes)Advantage: Provides clean extracts. Disadvantage: Can have lower recovery for certain analytes; more labor-intensive.[2][2]
Reversed-Phase SPEModerate to HighGoodAdvantage: Cleaner extracts than PPT. Disadvantage: May not remove all polar interferences.[2][2]
Mixed-Mode SPEVery HighGood to HighAdvantage: Dramatically reduces matrix components, leading to minimal matrix effects. Disadvantage: More complex method development.[2][2]

Experimental Protocols

Protocol 1: Sample Preparation of Air Samples for GC-MS Analysis of Isopropylated Phenyl Phosphates

This protocol is based on a validated method for the determination of isopropylated triphenyl phosphate in workplace air.[4][8]

  • Sampling: Draw a defined volume of air (e.g., 420 L) through a quartz filter spiked with a suitable internal standard (e.g., Triphenyl phosphate-d15).

  • Extraction:

    • Place the filter in a vial and add ethyl acetate.

    • Extract the collected isopropylated phenyl phosphates in an ultrasonic bath followed by a heated horizontal shaker.

  • Purification (Optional for highly contaminated extracts):

    • A solid phase extraction (SPE) step can be used for cleanup. A Florisil® SPE tube is a suitable option.[8]

  • Analysis:

    • Analyze the extract by gas chromatography-mass spectrometry (GC-MS).

    • Quantitative determination is based on a calibration function using the peak area ratios of the analyte to the internal standard.

Protocol 2: Solid Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)

This is a general protocol for a mixed-mode SPE which is highly effective at reducing matrix effects from complex biological samples.[2]

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of the internal standard spiking solution and vortex.

    • Add 600 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration:

    • Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a suitable wash solvent to remove interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow Workflow for Addressing Matrix Effects A Initial Analysis of IPPDP B Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effects Observed? B->C D No Significant Matrix Effects C->D No F Significant Matrix Effects Detected C->F Yes E Proceed with Validated Method D->E G Select Mitigation Strategy F->G H Minimize Interferences G->H Minimize I Compensate for Effects G->I Compensate J Optimize Sample Preparation (e.g., SPE, LLE) H->J K Optimize Chromatography H->K L Use Stable Isotope-Labeled Internal Standard (SIL-IS) I->L M Use Matrix-Matched Calibration I->M N Re-evaluate for Matrix Effects J->N K->N L->N M->N N->C Re-assess O Method Optimized and Validated N->O Effects Mitigated

Caption: Workflow for identifying and addressing matrix effects.

MitigationDecisionTree Decision Tree for Matrix Effect Mitigation Strategy A Is Analyte Concentration High? B Yes A->B C No A->C D Consider Sample Dilution B->D E Is a SIL-IS Available? C->E D->E F Yes E->F G No E->G H Implement SIL-IS Method F->H I Is Blank Matrix Available? G->I N Final Method H->N J Yes I->J K No I->K L Use Matrix-Matched Calibration J->L M Requires Advanced Sample Cleanup (e.g., Mixed-Mode SPE) K->M L->N M->N

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Optimization of GC-MS Parameters for Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of organophosphate compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in analyzing organophosphates with GC-MS?

A1: A primary challenge is the co-elution of target analytes with other organophosphorus compounds or matrix interferences, which can complicate identification and quantification.[1] Additionally, many organophosphate pesticides (OPPs) can degrade in the GC inlet port, leading to poor peak shapes, peak tailing, and poor reproducibility.[2] Minimizing active sites within the GC system is crucial for accurate analysis.[3]

Q2: What type of GC column is recommended for organophosphate analysis?

A2: Capillary columns with low to mid-polarity stationary phases are typically recommended. A low-polarity silarylene phase, similar to a 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5ms, HP-5, TG-5SilMS), is commonly used and provides excellent performance for separating a wide range of organophosphorus pesticides.[1][4][5] For resolving more problematic or active organophosphates, an inert column like the Agilent J&W DB-35ms Ultra Inert can yield excellent peak shapes.[3]

Q3: What are the optimal inlet (injector) parameters?

A3: A splitless injection mode is frequently used to enhance sensitivity for trace-level analysis.[1][4][5] The inlet temperature is critical; it must be high enough to ensure volatilization without causing thermal degradation of the analytes. A temperature of 250°C to 280°C is common.[4][5][6][7] Using a deactivated inlet liner, potentially with deactivated quartz wool, is essential to minimize analyte degradation and interaction with active sites.[2]

Q4: How should the oven temperature program be optimized?

A4: The oven temperature program must be optimized to achieve a good separation of all target compounds in a reasonable time. A typical program starts at a lower temperature (e.g., 60-100°C), holds for a few minutes, and then ramps up in one or more steps to a final temperature around 280-300°C.[1][4][8] The ramp rate (e.g., 8-25°C/min) is adjusted to resolve closely eluting peaks.[1][5][8]

Q5: What are the key MS parameters to consider for organophosphate analysis?

A5: Key parameters include the ionization mode, acquisition mode, and temperatures of the ion source and quadrupole.

  • Ionization Mode: Electron Impact (EI) ionization with a standard energy of 70 eV is typically used.[4][5]

  • Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are preferred over full scan mode.[4][5][9] SIM mode monitors specific ions characteristic of the target analytes, reducing background noise and improving detection limits.[4][9]

  • Temperatures: Ion source temperatures are generally set between 230°C and 280°C, with the quadrupole temperature around 150°C.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Poor Sensitivity Injection Issue: Blocked syringe, incorrect sample volume, wrong autosampler position.[10]- Clean or replace the syringe. - Verify sample vial contents and autosampler settings.[10] - Try a manual injection to isolate the problem.[11]
Detector/MS Issue: MS not tuned, filament blown, incorrect MS method settings (e.g., wrong SIM ions).[10]- Perform and check the MS tune.[10] - Switch to the second filament.[10] - Verify that the analyte concentration is above the limit of detection.[10] - Ensure the correct m/z ions are being monitored for your target analytes.
Analyte Degradation: Inlet temperature too high, active sites in the liner or column.[2]- Lower the inlet temperature in increments of 10°C. - Use a new, deactivated liner.[2] - Trim the first 10-20 cm from the front of the GC column.
Peak Tailing / Poor Peak Shape Column Issues: Column contamination, active sites, phase degradation.- Condition the column according to the manufacturer's instructions. - Trim the column inlet. - If the problem persists, replace the column.
Inlet Issues: Active sites in the inlet liner, septum bleed, incorrect flow rate.- Replace the inlet liner with a properly deactivated one.[2] - Use a high-quality, low-bleed septum. - Optimize the carrier gas flow rate.
Chemical Interactions: Analyte is interacting with active sites in the system.[3]- Ensure all components in the flow path (liner, column, ferrules) are inert.[11]
Poor Reproducibility (Retention Time or Area) System Leaks: Leaks at the inlet, column connections, or MS interface.- Perform a leak check using an electronic leak detector, paying close attention to all fittings and the septum.[10]
Inconsistent Injection: Variable injection volume, syringe issue.- Check the autosampler for proper operation. - Replace the syringe.[10]
Temperature/Flow Fluctuation: Unstable oven temperature or carrier gas flow.- Verify that the GC oven and electronic pressure control (EPC) are functioning correctly and are stable.[10]
High Background Noise Contamination: Contaminated carrier gas, syringe, solvent, or sample matrix interference.[6][10]- Use high-purity carrier gas with appropriate traps. - Replace rinse solvents and clean or replace the syringe.[10] - Analyze a solvent blank to identify the source of contamination. - Improve sample cleanup procedures to remove matrix components.[12]
Column Bleed: Column temperature is too high, or the column is old/damaged.- Ensure the oven temperature does not exceed the column's maximum limit. - Condition the column or replace it if bleed is excessive.[11]

Experimental Protocols and Data

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting organophosphates from water samples.

  • Sample Collection: Collect 1-2 L of water sample.

  • pH Adjustment: Transfer the sample to a separatory funnel and add a buffer (e.g., 0.2 M disodium hydrogen phosphate) to adjust the pH to 7.

  • Salting Out: Add sodium chloride (e.g., 100 g) to the sample to help partition the pesticides into the organic phase.

  • Extraction: Add 60 mL of a suitable organic solvent (e.g., dichloromethane). Shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate for 30 minutes. Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Drying & Cleanup: Pass the combined extract through a column containing anhydrous sodium sulfate to remove residual water. Further cleanup can be performed using a Florisil column.

  • Concentration: Concentrate the extract to near dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1-5 mL) of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.[4][6]

Table 1: Example GC-MS Parameters for Organophosphate Analysis

The following table summarizes typical parameters from various validated methods. These should be used as a starting point for method development.

ParameterSetting 1[4]Setting 2[1]Setting 3[8]Setting 4[5]
GC System -TRACE GC UltraAgilent 6890Agilent 7890A
Column HP-5 (30m x 0.32mm x 0.25µm)TraceGOLD TG-5SilMSRestek RTX-35 (30m x 0.25mm x 0.25µm)Agilent HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas HeliumHeliumHeliumHelium
Flow Rate 1.2 mL/min1.5 mL/min (constant)0.8 mL/min (constant)-
Inlet Mode SplitlessSplitless (1 min)Split (20:1)Splitless
Inlet Temp. 280°C275°C270°C250°C
Injection Vol. 1 µL1 µL1 µL1 µL
Oven Program 70°C, ramp 15°C/min to 200°C, ramp 10°C/min to 280°C (hold 5 min)60°C (5 min), ramp 8°C/min to 300°C (hold 10 min)70°C (1 min), ramp 8°C/min to 160°C, ramp 10°C/min to 300°C (hold 2 min)90°C (0.1 min), ramp 25°C/min to 200°C (hold 1 min), ramp 40°C/min to 220°C (hold 8 min), ramp 50°C/min to 310°C (hold 5 min)
MS System -Ion Trap MSAgilent 5973-IIAgilent 5975C Quadrupole
Ion Source Temp. 230°C-250°C230°C
Quad Temp. 150°C--150°C
Ionization EI, 70 eVEIEI, 70 eVEI, 70 eV
Acquisition SIMSegmented ModeSIMMRM
Table 2: Example Method Validation Data

This table shows performance data from validated methods for organophosphate analysis.

Study FocusMatrixLODLOQRecovery (%)Linearity (r²)Reference
Organophosphate EstersWater0.038 - 1 µg/L0.10 - 3.59 µg/L72.5 - 89.10.9914 - 0.9990[4]
14 OP PesticidesLanolin< 0.05 µg/g< 0.1 µg/g83.5 - 104.1≥ 0.99[13]
13 Pesticide MetabolitesHuman Urine< 0.1 µg/L-~90.5-[8]
11 OP PesticidesApple15 - 25 ng/mL (LOD)-> 77≥ 0.992[3]

Visualizations and Workflows

General Workflow for GC-MS Analysis of Organophosphates

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, Food, etc.) Extraction 2. Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup 3. Cleanup/Concentration Extraction->Cleanup Reconstitution 4. Reconstitution in Injection Solvent Cleanup->Reconstitution Injection 5. GC Injection Reconstitution->Injection Separation 6. Chromatographic Separation Injection->Separation Ionization 7. Ionization (EI) Separation->Ionization Detection 8. Mass Detection (SIM/MRM) Ionization->Detection Processing 9. Data Acquisition & Processing Detection->Processing Quant 10. Identification & Quantification Processing->Quant Report 11. Reporting Quant->Report

Caption: General workflow for organophosphate analysis by GC-MS.

Troubleshooting Logic: Low or No Signal

Troubleshooting_No_Signal Start Start: Low or No Signal Check_Sample Is the analyte concentration known and sufficient? Start->Check_Sample Check_Syringe Check Syringe & Autosampler Check_Sample->Check_Syringe No Check_Tune Check MS Tune Report Check_Sample->Check_Tune Yes Manual_Inject Perform Manual Injection Check_Syringe->Manual_Inject Check_Inlet Check GC Inlet: - Liner condition? - Septum condition? - Temperature? Manual_Inject->Check_Inlet Tune_MS Retune MS Check_Tune->Tune_MS Fails Check_Method Review MS Method: - Correct SIM/MRM ions? - Correct acquisition times? Check_Tune->Check_Method Passes Problem_Solved Problem Solved Tune_MS->Problem_Solved Correct_Method Correct MS Method Parameters Check_Method->Correct_Method No Check_Method->Check_Inlet Yes Correct_Method->Problem_Solved Check_Column Check Column: - Properly installed? - Trimmed recently? Check_Inlet->Check_Column Check_Column->Problem_Solved

Caption: Troubleshooting decision tree for low or no signal issues.

Relationship of Key GC-MS Parameters

Parameter_Relationships Inlet_Temp Inlet Temperature Sensitivity Sensitivity Inlet_Temp->Sensitivity Peak_Shape Peak Shape Inlet_Temp->Peak_Shape affects degradation Oven_Prog Oven Program Column Column Choice Oven_Prog->Column influences choice Resolution Resolution Oven_Prog->Resolution Run_Time Analysis Time Oven_Prog->Run_Time Column->Resolution phase/dimensions Column->Peak_Shape Carrier_Flow Carrier Gas Flow Carrier_Flow->Oven_Prog optimization balance Carrier_Flow->Resolution Carrier_Flow->Run_Time MS_Mode MS Mode (SIM/MRM) MS_Mode->Sensitivity

Caption: Key GC-MS parameters and their impact on analytical results.

References

preventing degradation of 3-Isopropylphenyl diphenyl phosphate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Isopropylphenyl diphenyl phosphate (IPPDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of IPPDP during experimental analysis.

Troubleshooting Guide

During the analysis of this compound, degradation can lead to inaccurate quantification and misinterpretation of results. The primary degradation pathways are hydrolysis and thermal decomposition. This guide provides solutions to common issues encountered during analysis.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Hydrolysis: Exposure of the sample to acidic or basic conditions during sample preparation or storage can cause IPPDP to hydrolyze into isopropylphenols and diphenyl phosphate.[1][2]- Maintain sample and solvent pH between 5 and 8.[3]- Use buffered solutions if necessary.- Store samples in a cool, dark place and analyze them as soon as possible.[4]
Thermal Degradation: High temperatures in the GC inlet or column can cause the breakdown of IPPDP.[5][6][7][8][9] Aryl phosphates like IPPDP degrade at elevated temperatures.[5][6][7][8][9]- Optimize GC inlet temperature to the lowest possible value that still ensures efficient volatilization.- Use a temperature-programmed oven ramp to avoid prolonged exposure to high temperatures.- Consider using a shorter GC column or a column with a thinner film to reduce analysis time and temperature.
Presence of Unexpected Peaks (e.g., Isopropylphenol, Diphenyl Phosphate) Analyte Degradation: The presence of peaks corresponding to degradation products confirms that IPPDP is breaking down during the analytical process.- Implement the solutions for low analyte recovery to minimize both hydrolysis and thermal degradation.- Verify the identity of degradation products using mass spectrometry.
Inconsistent Results/Poor Reproducibility Sample Inhomogeneity: IPPDP may not be uniformly distributed in the sample matrix.- Ensure thorough homogenization of the sample before extraction.
Matrix Effects: Components of the sample matrix can interfere with the analysis, affecting ionization efficiency in the mass spectrometer.- Employ effective sample cleanup techniques such as Solid Phase Extraction (SPE) to remove interfering compounds.[10]- Use matrix-matched standards for calibration to compensate for matrix effects.
Peak Tailing or Broadening in Chromatogram Active Sites in GC System: Active sites in the GC inlet liner, column, or detector can interact with the phosphate group of IPPDP.- Use a deactivated GC inlet liner and a high-quality, low-bleed GC column.- Regularly condition the GC column according to the manufacturer's instructions.
Inappropriate Solvent: The solvent used to dissolve the sample may not be compatible with the GC column or may cause analyte degradation.- Use high-purity, non-reactive solvents such as ethyl acetate or toluene for sample preparation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound I should look for in my analysis?

A1: The primary degradation products of IPPDP are formed through hydrolysis and thermal degradation. Through hydrolysis, you can expect to find isopropylphenol, phenol, and diphenyl phosphate .[1][2] Thermal degradation of aryl phosphates typically leads to the elimination of a phosphorus acid.[5][6][7][8][9]

Q2: How can I prevent hydrolysis of IPPDP during sample storage and preparation?

A2: To prevent hydrolysis, it is crucial to control the pH of your samples and solutions. Organophosphorus esters are susceptible to hydrolysis under both acidic and basic conditions.[3] Therefore, maintain a pH between 5 and 8 for all aqueous samples and extraction solutions.[3] If samples cannot be analyzed immediately, store them at low temperatures (e.g., 4°C) in a dark environment to slow down any potential degradation reactions.[4]

Q3: What are the optimal GC-MS conditions to minimize thermal degradation of IPPDP?

A3: To minimize thermal degradation during GC-MS analysis, consider the following:

  • Inlet Temperature: Use the lowest possible injector temperature that allows for efficient and reproducible vaporization of IPPDP. A starting point could be 250°C, with further optimization as needed.

  • Oven Program: Employ a temperature ramp program rather than a high isothermal temperature. Start at a lower temperature and ramp up to the final temperature needed for elution. This minimizes the time the analyte spends at high temperatures.

  • Carrier Gas Flow: Use an optimal flow rate for your carrier gas (e.g., helium) to ensure efficient transfer of the analyte through the column without unnecessarily long residence times at high temperatures.

Q4: Should I use a specific type of GC column for IPPDP analysis?

A4: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally a good choice for the analysis of organophosphate esters like IPPDP.[4] These columns provide good resolution and thermal stability. Ensure the column is properly conditioned to minimize active sites.

Q5: Are there any recommended sample cleanup techniques to improve the analysis of IPPDP?

A5: Yes, a sample cleanup step is often beneficial, especially for complex matrices. Solid Phase Extraction (SPE) is a commonly used technique to remove interferences and concentrate the analyte.[10] For IPPDP, a Florisil® SPE cartridge can be effective.[10]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of IPPDP using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation and Extraction

  • Objective: To extract IPPDP from the sample matrix while minimizing degradation.

  • Procedure:

    • Homogenize the sample thoroughly.

    • Weigh a representative portion of the sample (e.g., 1 gram).

    • Add a suitable surrogate internal standard.

    • Extract the sample using a suitable solvent such as ethyl acetate or a mixture of hexane and ethyl acetate.[4][11] Sonication or pressurized liquid extraction can be used.[11][12]

    • Ensure all aqueous solutions used are buffered to a pH between 5 and 8.[3]

2. Sample Cleanup (Solid Phase Extraction)

  • Objective: To remove matrix interferences that could affect the analysis.

  • Procedure:

    • Condition a Florisil® SPE cartridge with the extraction solvent.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • Elute the IPPDP from the cartridge using a more polar solvent or solvent mixture (e.g., a mixture of hexane and ethyl acetate).

    • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Objective: To separate and quantify IPPDP.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (quadrupole or time-of-flight).

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.[4]

    • Inlet Temperature: 250°C (optimize as needed).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold for 1 min), ramp to 280°C at 10°C/min, hold for 10 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for IPPDP and its potential degradation products.

4. Data Analysis and Quantification

  • Objective: To identify and quantify IPPDP.

  • Procedure:

    • Identify the IPPDP peak based on its retention time and characteristic mass fragments.

    • Integrate the peak area of the analyte and the internal standard.

    • Create a calibration curve using a series of standards of known concentrations.

    • Quantify the concentration of IPPDP in the sample by comparing its response to the calibration curve.

Visualizations

IPPDP 3-Isopropylphenyl diphenyl phosphate (IPPDP) Hydrolysis Hydrolysis (Acidic/Basic Conditions) IPPDP->Hydrolysis Thermal Thermal Degradation (High Temperature) IPPDP->Thermal DPP Diphenyl phosphate Hydrolysis->DPP IPP Isopropylphenol Hydrolysis->IPP Phenol Phenol Hydrolysis->Phenol PA Phosphorus Acid Thermal->PA

Caption: Degradation pathways of this compound.

start Start: Sample Collection prep Sample Preparation (Homogenization, pH Control 5-8) start->prep extract Extraction (e.g., Sonication with Ethyl Acetate) prep->extract degradation Degradation (Hydrolysis/Thermal) prep->degradation Incorrect pH cleanup Sample Cleanup (Solid Phase Extraction) extract->cleanup analysis GC-MS Analysis (Optimized Temperature Program) cleanup->analysis data Data Analysis & Quantification analysis->data analysis->degradation High Temp end End: Accurate Results data->end

Caption: Workflow for preventing IPPDP degradation during analysis.

References

Technical Support Center: Enhancing Phosphate Ester Flame Retardant Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and professionals working to enhance the flame retardant efficiency of phosphate esters. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and testing of phosphate ester flame retardants in polymer systems.

Issue 1: Poor Thermal Stability of the Flame Retardant Formulation

Question: My polymer blend with a phosphate ester flame retardant is degrading at lower temperatures than expected during processing. What could be the cause and how can I fix it?

Answer:

Premature degradation of polymer blends containing phosphate esters is a common issue. The thermal stability of organophosphorus esters is influenced by their chemical structure.[1] For instance, alkyl phosphates tend to decompose at lower temperatures compared to aryl phosphates.[1]

Troubleshooting Steps:

  • Evaluate the Phosphate Ester's Intrinsic Stability:

    • Action: Perform Thermogravimetric Analysis (TGA) on the neat phosphate ester to determine its decomposition temperature.

    • Rationale: This will confirm if the phosphate ester itself has low thermal stability. Some phosphate esters are inherently less thermally stable.[1][2]

  • Select a More Stable Phosphate Ester:

    • Action: If the current phosphate ester shows low thermal stability, consider replacing it with one known for better heat resistance, such as an aryl phosphate like Resorcinol Bis(diphenyl Phosphate) (RDP) or other aromatic phosphate esters.[3]

    • Rationale: Aromatic phosphate esters generally exhibit higher thermal stability due to their chemical structure.[3]

  • Investigate Polymer-Flame Retardant Interaction:

    • Action: Run TGA on the polymer blend and compare it to the TGA curves of the individual components.

    • Rationale: The flame retardant can sometimes accelerate the decomposition of the polymer matrix.[4] Understanding this interaction is crucial.

  • Incorporate Thermal Stabilizers:

    • Action: Add thermal stabilizers to your formulation.

    • Rationale: Stabilizers can mitigate the premature degradation of the polymer blend during processing.

Issue 2: Incompatibility and Poor Dispersion of Phosphate Ester in the Polymer Matrix

Question: I'm observing phase separation and poor mechanical properties in my polymer composite. How can I improve the compatibility of the phosphate ester flame retardant?

Answer:

Compatibility between the phosphate ester and the polymer matrix is critical for achieving both effective flame retardancy and desired mechanical properties. Poor compatibility can lead to issues like plasticizer migration and reduced performance.[2]

Troubleshooting Steps:

  • Assess the Chemical Structure:

    • Action: Compare the polarity and chemical structure of your phosphate ester and the polymer.

    • Rationale: "Like dissolves like." A non-polar polymer will better accommodate a less polar phosphate ester.

  • Modify the Phosphate Ester Structure:

    • Action: Synthesize or select a phosphate ester with functional groups that are more compatible with the polymer matrix. For example, introducing long alkyl chains can improve compatibility with non-polar polymers.

    • Rationale: Tailoring the molecular structure of the flame retardant can significantly enhance its dispersion and interaction with the polymer.

  • Utilize a Compatibilizer:

    • Action: Introduce a compatibilizing agent into your blend.

    • Rationale: Compatibilizers act at the interface between the polymer and the flame retardant, improving adhesion and dispersion.

  • Employ Reactive Phosphate Esters:

    • Action: Use a phosphate ester that can be chemically incorporated into the polymer backbone. For example, DOPO-based derivatives with hydroxyl or amine groups can react with epoxy resins.[5][6]

    • Rationale: Covalently bonding the flame retardant to the polymer chain prevents migration and ensures permanent flame retardancy.[7]

Issue 3: Increased Smoke Production During Combustion

Question: My flame retardant formulation is effective at suppressing flames, but it produces a large amount of smoke. How can I reduce smoke generation?

Answer:

The mechanism of action of the phosphate ester can influence smoke production. Triaryl phosphate esters, which tend to act in the vapor phase, can sometimes lead to increased smoke.[8] In contrast, alkyl aryl phosphate esters that act primarily in the condensed phase by promoting char formation are often better for smoke suppression.[8]

Troubleshooting Steps:

  • Analyze the Flame Retardant Mechanism:

    • Action: Determine if your phosphate ester is primarily acting in the gas phase or condensed phase.

    • Rationale: Gas-phase flame inhibition can lead to incomplete combustion and higher smoke production.[9]

  • Switch to a Condensed-Phase Active Flame Retardant:

    • Action: Replace a triaryl phosphate ester with an alkyl aryl phosphate ester.

    • Rationale: Alkyl aryl phosphate esters promote char formation, which acts as a barrier and can lead to less smoke.[8]

  • Incorporate Smoke Suppressants:

    • Action: Add synergistic smoke suppressants such as zinc borate, ammonium octamolybdate, or certain metal oxides (e.g., Cu₂O, Fe₂O₃).[10][11]

    • Rationale: These compounds can alter the combustion chemistry to favor less smoke-producing reactions.

  • Enhance Char Formation:

    • Action: Use synergistic additives that promote the formation of a stable and dense char layer. This can be achieved by combining phosphorus compounds with nitrogen-containing compounds or intumescent agents.[12]

    • Rationale: A robust char layer can trap combustible gases and reduce their release into the flame, thereby lowering smoke production.

Issue 4: Suspected Hydrolysis of Phosphate Ester Over Time

Question: I'm concerned about the long-term stability of my flame retardant, specifically its susceptibility to hydrolysis. How can I address this?

Answer:

The P-O bonds in some phosphate esters can be susceptible to hydrolysis, which can degrade the flame retardant and adversely affect the polymer's properties over its service life.[13]

Troubleshooting Steps:

  • Assess the Hydrolytic Stability:

    • Action: Expose the flame retardant and the polymer blend to accelerated aging conditions (e.g., high humidity and temperature) and monitor for changes in chemical structure (e.g., via FTIR) and performance.

    • Rationale: This will help determine the extent of the hydrolysis problem.

  • Select Hydrolytically Stable Alternatives:

    • Action: Consider using phosphonates, which generally have better resistance to hydrolysis than phosphates.[13]

    • Rationale: The P-C bond in phosphonates is more stable than the P-O-C bond in phosphates.

  • Protect the Phosphate Ester:

    • Action: Microencapsulate the phosphate ester flame retardant.

    • Rationale: A protective shell can shield the phosphate ester from moisture and other environmental factors that promote hydrolysis.

  • Control Environmental Conditions:

    • Action: For end-use applications, consider if the material will be used in environments with high humidity and take measures to protect it.

    • Rationale: Limiting exposure to moisture is the most direct way to prevent hydrolysis.

Quantitative Data Summary

The following tables summarize quantitative data on the performance of various phosphate ester flame retardant strategies.

Table 1: Performance of Synergistic Flame Retardant Systems

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Reference
Epoxy Resin6% PEI-APP / 6% DOPO-derivative 5a1228.9V-0-[5]
Polystyrene-----[14]
Polybenzoxazine<0.4% DOPO-HQ<0.4+2% increaseV-0-[6]

Table 2: Performance of Novel Synthesized Phosphate Esters

Polymer MatrixNovel Phosphate EsterLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Reference
PETDP-DE--V-0-[15]
WPUDOPO-DAM---Reduced[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[16][17][18][19][20]

  • Apparatus: LOI instrument with a vertical glass column, specimen holder, gas flow meters for oxygen and nitrogen, and an ignition source.[18]

  • Sample Preparation: Prepare specimens of a standard size (e.g., for self-supporting plastics, 80-150 mm long, 10 mm wide, and 4 mm thick).[19] Condition the specimens as required by the standard.

  • Procedure:

    • Place the specimen vertically in the holder in the center of the glass column.[18]

    • Establish a flow of an oxygen/nitrogen mixture into the column.[19] The gas flow rate should be 4 ± 1 cm/s.[18]

    • Allow the gas to purge the system for at least 30 seconds.[18]

    • Ignite the top of the specimen with the ignition flame.[16][19]

    • Observe the burning behavior. Adjust the oxygen concentration in subsequent tests, decreasing it if the specimen burns for a specified time or length, and increasing it if the flame extinguishes.[16]

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion under the specified conditions.[18]

2. UL-94 Vertical Burning Test

  • Objective: To classify the flammability of plastic materials in a vertical orientation.

  • Apparatus: Test chamber, Bunsen burner, specimen clamp, timer, and a cotton patch.

  • Sample Preparation: Prepare a set of specimens (typically 5) with dimensions of 125 mm x 13 mm and a specified thickness.[21] Condition the specimens at 23°C and 50% relative humidity for a minimum of 48 hours.[21]

  • Procedure:

    • Clamp the specimen vertically with its lower end 300 mm above a horizontal layer of dry absorbent cotton.[21]

    • Apply a 20 mm blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.[21][22]

    • Remove the flame and record the afterflame time (t1).

    • As soon as flaming ceases, immediately reapply the flame for another 10 seconds.[21][22]

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).[21]

    • Record whether any flaming drips ignite the cotton below.[23]

  • Classification:

    • V-0: Afterflame time for each specimen ≤ 10 s; total afterflame time for the set ≤ 50 s; no flaming drips ignite the cotton.[21][24]

    • V-1: Afterflame time for each specimen ≤ 30 s; total afterflame time for the set ≤ 250 s; no flaming drips ignite the cotton.[21][25]

    • V-2: Afterflame time for each specimen ≤ 30 s; total afterflame time for the set ≤ 250 s; flaming drips are allowed to ignite the cotton.[24][25]

3. Cone Calorimetry (ASTM E1354)

  • Objective: To measure the heat release rate and other flammability parameters of a material under a controlled radiant heat flux.[26][27][28]

  • Apparatus: Cone calorimeter, including a conical radiant heater, specimen holder, load cell, spark igniter, and an exhaust system with gas analysis.[27]

  • Sample Preparation: Prepare flat specimens, typically 100 mm x 100 mm, with a maximum thickness of 50 mm.[26] Wrap the back and edges of the specimen in aluminum foil.[26] Condition the specimens to a constant weight at 23°C and 50% relative humidity.[26]

  • Procedure:

    • Set the desired heat flux from the conical heater (commonly 35 or 50 kW/m²).[26]

    • Place the prepared specimen in the holder on the load cell.[26]

    • Start the data acquisition and the exhaust fan.

    • Move the spark igniter over the specimen surface until sustained ignition occurs.[26]

    • The test continues until flaming ceases or for a predetermined duration.

  • Data Collected: Key parameters include time to ignition, heat release rate (HRR), peak heat release rate (pkHRR), total heat released (THR), mass loss rate, and smoke production rate.[27]

4. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a material as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and composition.[4][29][30]

  • Apparatus: TGA instrument with a precision microbalance and a programmable furnace.[30]

  • Sample Preparation: Use a small sample size, typically 5-10 mg.

  • Procedure:

    • Place the sample in the TGA sample pan.

    • Program the desired heating rate (e.g., 10 or 20 °C/min) and temperature range (e.g., ambient to 700°C).[31]

    • Select the atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).[31]

    • Run the experiment and record the mass loss as a function of temperature.

  • Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[29]

Visualizations

Flame Retardant Mechanism of Phosphate Esters

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Phosphate Ester Decomposition Decomposition of Phosphate Ester Polymer->Decomposition Volatiles Flammable Volatiles Polymer->Volatiles Heat Heat Heat->Polymer Phosphoric_Acid Formation of Phosphoric/Polyphosphoric Acid Decomposition->Phosphoric_Acid Radicals Generation of PO• Radicals Decomposition->Radicals Char_Formation Promotion of Dehydration and Charring Phosphoric_Acid->Char_Formation Char_Layer Formation of a Protective Insulating Char Layer Char_Formation->Char_Layer Char_Layer->Volatiles Reduces Fuel Supply Quenching Quenching of H• and OH• Radicals in the Flame Radicals->Quenching Combustion_Inhibition Combustion Inhibition Quenching->Combustion_Inhibition Experimental_Workflow cluster_synthesis Material Preparation cluster_testing Flammability & Thermal Testing cluster_analysis Data Analysis & Optimization FR_Selection Select/Synthesize Phosphate Ester Composite_Prep Prepare Polymer Composite (e.g., Melt Blending) FR_Selection->Composite_Prep Polymer_Selection Select Polymer Matrix Polymer_Selection->Composite_Prep TGA Thermogravimetric Analysis (TGA) Composite_Prep->TGA LOI Limiting Oxygen Index (LOI) Composite_Prep->LOI UL94 UL-94 Vertical Burn Test Composite_Prep->UL94 Cone Cone Calorimetry Composite_Prep->Cone Data_Analysis Analyze Data: Thermal Stability, LOI, UL-94 Rating, Heat Release Rate TGA->Data_Analysis LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Performance_Eval Evaluate Overall Flame Retardant Performance Data_Analysis->Performance_Eval Optimization Optimize Formulation Performance_Eval->Optimization Optimization->FR_Selection Iterate Troubleshooting_Logic Start Poor Flame Retardant Performance (Low LOI, Fails UL-94) Check_Dispersion Is the FR well dispersed? (Check SEM/Microscopy) Start->Check_Dispersion Improve_Dispersion Improve Dispersion: - Use compatibilizer - Optimize processing conditions - Modify FR structure Check_Dispersion->Improve_Dispersion No Check_Loading Is the FR loading sufficient? Check_Dispersion->Check_Loading Yes Improve_Dispersion->Start Re-evaluate Increase_Loading Increase FR loading Check_Loading->Increase_Loading No Check_Synergy Is there a synergistic effect? Check_Loading->Check_Synergy Yes Increase_Loading->Start Re-evaluate Add_Synergist Add Synergist: - Nitrogen-containing compound (e.g., Melamine) - Silicon-containing compound - Other phosphorus FRs Check_Synergy->Add_Synergist No Check_Mechanism Is the FR mechanism appropriate for the polymer? Check_Synergy->Check_Mechanism Yes Add_Synergist->Start Re-evaluate Change_FR Select a different FR: - Condensed-phase vs. Gas-phase - Reactive vs. Additive Check_Mechanism->Change_FR No Success Improved Performance Check_Mechanism->Success Yes Change_FR->Start Re-evaluate

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of flame retardants. Experimental data is presented to support the performance of these techniques, offering a valuable resource for method selection and validation in research and quality control environments.

Introduction to Flame Retardant Analysis

Flame retardants are a diverse group of chemicals added to manufactured materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Due to their widespread use and potential for environmental and human exposure, accurate and reliable quantification of these compounds is crucial. The most prevalent analytical techniques for flame retardant analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the specific flame retardant class, the sample matrix, and the required sensitivity.

This guide focuses on the validation of these methods, a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters discussed include Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD).

Comparison of Analytical Methods

The selection of an appropriate analytical technique is paramount for the accurate quantification of flame retardants. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods utilized, each with distinct advantages and limitations depending on the target analytes and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique, particularly for thermally stable and volatile compounds. It is highly effective for the analysis of many brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs).[1] The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for the detection of target compounds in complex matrices with reduced interference.[2][3] For some organophosphate flame retardants (OPFRs), GC-MS can offer better sensitivity compared to LC-MS/MS.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is advantageous for the analysis of thermally labile, non-volatile, and polar flame retardants, which are not amenable to GC analysis.[5] This includes certain BFRs like hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA), as well as many OPFRs and their metabolites.[1][5] LC-MS/MS often provides high sensitivity and specificity.[4]

Performance Data of Analytical Methods

The following tables summarize the quantitative performance data for various analytical methods used in the quantification of different classes of flame retardants.

Table 1: Performance Data for Brominated Flame Retardants (BFRs)

Flame RetardantAnalytical MethodMatrixLODLOQLinearity (r²)Accuracy (Recovery %)Precision (RSD %)Reference
PBDEsGC-MS/MSSediment-10-500 ng/mL>0.999--[2]
PBDEsHRGC/HRMSGeneral-Low fg rangeExcellent--[6]
TBBPA, HBCDUHPLC-MS/MSFood-4 pg/g - 8 ng/g ww-70-120<20[7]
BDE-47GC-MS/MSStandard--%RSD 1.6--
Various BFRsGC-MSConsumer Articles<0.02 mg/L-0.996-0.99890-100.8<15[8]
TBBPA, HBCD, BDE-209LC-MS/MSSewage Sludge10-28 pg34-93 pg---[5]

Table 2: Performance Data for Organophosphate Flame Retardants (OPFRs)

Flame RetardantAnalytical MethodMatrixLODLOQLinearity (r²)Accuracy (Recovery %)Precision (RSD %)Reference
14 OPFR MetabolitesLC-MS/MSUrine0.002-0.66 ng/mL--87-112-[9]
DPHP, BBOEPLC-MS/MSUrine-0.15-0.3 ng/mL-69-119<31[4]
BCEP, BCIPP, BDCIPPGC-MS/MSUrine-0.02-0.1 ng/mL-69-119<31[4]
9 OPFR MetabolitesLC-MS/MSUrine0.1-0.4 ng/mL->0.9985-110<12[10]
Various OPFRsTFC-LC-MS/MSSediment & Fish0.02-1.25 ng/g dw (sediment), 0.19-19.3 ng/g lw (fish)--47-112<16[11]
6 OPFRsUHPLC-UVWater0.008-0.518 µg/L0.023-1.555 µg/L->70-[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of BFRs and OPFRs using GC-MS and LC-MS/MS.

Protocol 1: Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Sediment by GC-MS/MS

This protocol is a summary of a typical analytical procedure for PBDEs.

1. Sample Preparation (Extraction and Cleanup)

  • Extraction: Sediment samples are extracted using a Soxhlet apparatus.[2]

  • Cleanup: The extract is subjected to a multi-step cleanup process including sulfuric-acid treatment, sulfur removal with copper, and Florisil treatment to remove interfering matrix components.[2]

2. Instrumental Analysis (GC-MS/MS)

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used.

  • GC Column: A capillary column suitable for PBDE analysis, such as a DB-5ms or equivalent, is employed.

  • Injection: Splitless injection is typically used to enhance sensitivity.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the different PBDE congeners.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions are monitored for each PBDE congener.

3. Quality Control

  • Internal Standards: Isotopically labeled PBDE congeners are added to the samples before extraction to correct for matrix effects and variations in recovery.

  • Calibration: A multi-point calibration curve is generated using standards of known concentrations to quantify the PBDEs in the samples.[2]

Protocol 2: Analysis of Organophosphate Flame Retardant (OPFR) Metabolites in Urine by LC-MS/MS

This protocol outlines a common method for the analysis of OPFR metabolites.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/sulfatase to deconjugate the OPFR metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine is passed through a solid-phase extraction cartridge (e.g., Oasis WAX) to concentrate the analytes and remove interfering substances.[4] The analytes are then eluted with an appropriate solvent.

2. Instrumental Analysis (LC-MS/MS)

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.

  • LC Column: A reverse-phase C18 column is commonly used for the separation of OPFR metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization, is employed.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used for OPFR metabolites.[4]

  • MS/MS Detection: The mass spectrometer is operated in MRM mode, monitoring specific transitions for each metabolite.

3. Quality Control

  • Internal Standards: Isotopically labeled analogs of the target OPFR metabolites are added to the urine samples prior to preparation.

  • Calibration: A calibration curve is prepared in a matrix similar to the samples (e.g., synthetic urine) to ensure accurate quantification.[10]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for quantifying flame retardants.

Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation Parameters cluster_execution 3. Execution & Documentation Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method (GC-MS, LC-MS/MS, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate Precision) Robustness Robustness Perform_Experiments Perform Validation Experiments Robustness->Perform_Experiments Analyze_Data Analyze & Interpret Data Perform_Experiments->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Workflow for analytical method validation.

Comparison of GC-MS and LC-MS/MS Applicability

The following diagram illustrates the general applicability of GC-MS and LC-MS/MS for different classes of flame retardants based on their physicochemical properties.

Method_Applicability cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_examples Flame Retardant Examples Volatile Volatile & Thermally Stable GCMS GC-MS / GC-MS/MS Volatile->GCMS NonVolatile Non-Volatile & Thermally Labile LCMS LC-MS/MS NonVolatile->LCMS PBDEs PBDEs GCMS->PBDEs OPFRs_GC Some OPFRs GCMS->OPFRs_GC HBCD HBCD, TBBPA LCMS->HBCD OPFRs_LC Most OPFRs & Metabolites LCMS->OPFRs_LC

Caption: Applicability of GC-MS vs. LC-MS/MS.

References

comparative study of 3-Isopropylphenyl diphenyl phosphate and other organophosphate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 3-Isopropylphenyl Diphenyl Phosphate and Other Organophosphate Esters: A Guide for Researchers

This guide provides a comparative analysis of this compound (IPP) and three other commonly used organophosphate esters (OPEs): the aryl phosphate Triphenyl phosphate (TPHP), the chlorinated alkyl phosphate Tris(2-chloroethyl) phosphate (TCEP), and the alkyl phosphate Tri-n-butyl phosphate (TnBP). This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at their physicochemical properties and toxicological profiles, supported by experimental data and detailed methodologies.

Physicochemical Properties

The physicochemical properties of these OPEs influence their environmental fate, bioavailability, and toxicokinetics. A summary of key properties is presented in Table 1.

PropertyThis compound (IPP)Triphenyl phosphate (TPHP)Tris(2-chloroethyl) phosphate (TCEP)Tri-n-butyl phosphate (TnBP)
CAS Number 28108-99-8 (mixture)[1]115-86-6115-96-8126-73-8
Molecular Formula C₂₁H₂₁O₄P[1]C₁₈H₁₅O₄P[2]C₆H₁₂Cl₃O₄P[3]C₁₂H₂₇O₄P
Molecular Weight ( g/mol ) 368.36[1]326.28[2]285.49[3]266.32
Appearance Liquid[4]Colorless solid[2]Colorless to slightly yellow liquid[5]Clear, colorless liquid[6]
Melting Point (°C) Not available47-53[2]-55< -80[6]
Boiling Point (°C) 220-230244[2]192 (at 10 mmHg)[7]177-178 (at 27 Torr)[6]
Water Solubility (mg/L) <100 (at 25°C)[8]0.7-1.9[2]>7000 (at 25°C)[9]280 (at 25°C)[10]
Log Kₒw ~6.1[1]4.631.443.8-4.0

Toxicological Comparison: Neurotoxicity and Endocrine Disruption

OPEs are known to exert toxic effects through various mechanisms, with neurotoxicity and endocrine disruption being of primary concern.

Neurotoxicity: Acetylcholinesterase Inhibition

A primary mechanism of neurotoxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[11] The accumulation of the neurotransmitter acetylcholine due to AChE inhibition leads to overstimulation of cholinergic receptors.[11] However, the potency of AChE inhibition varies among different OPEs.

CompoundAcetylcholinesterase (AChE) Inhibition Data
IPP Studies on isopropylated triaryl phosphates indicate they are much less potent inducers of organophosphate-induced delayed neurotoxicity (OPIDN) than other aryl phosphates like tricresyl phosphate.[12] Reduced cholinesterase activity has been observed in rats exposed to IPP.[13]
TPHP In a comparative study, TPHP was found to significantly reduce AChE activity.[2] Other studies have also reported on the neurotoxic effects of TPHP.[14]
TCEP In the same comparative study, TCEP did not have a significant effect on AChE activity.[2] However, other neurotoxic effects have been reported, including effects on neurodevelopmental genes.[15] Mild inhibition of serum cholinesterase activity was seen in female rats at high doses.[6]
TnBP TnBP has been shown to significantly alter AChE activity in PC12 cells and is considered more likely to cause neurotoxicity than tricresyl phosphate.[16][17] One study reported an IC₅₀ of 338.09 µM for the viability of PC12 cells.[16]
Endocrine Disruption

OPEs can interfere with the endocrine system by interacting with hormone receptors and affecting steroidogenesis. Aryl OPEs, in particular, are considered emerging endocrine disruptors.[18]

CompoundEstrogen Receptor (ER) and Androgen Receptor (AR) Binding Affinity & Steroidogenesis Effects
IPP As an aryl OPE, IPP is suggested to have the potential for endocrine-disrupting effects, including interactions with estrogen and androgen receptors.[18]
TPHP TPHP is considered an endocrine disruptor with evidence of estrogenic, androgenic, and/or steroidogenic activity.[5] A molecular docking study showed that TPHP can bind to the estrogen receptor (ER) and androgen receptor (AR).[19] In H295R cells, TPHP exposure increased the concentrations of estradiol and testosterone.[18]
TCEP A docking study suggested that TCEP has binding affinity for both the estrogen receptor (ERβ) and the androgen receptor (AR).[20] However, another study found that TCEP had no effect on ER or aryl hydrocarbon receptor (AhR) target gene activation in human endometrial cancer cells.[21]
TnBP Data on the direct binding affinity of TnBP to estrogen and androgen receptors is limited.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological comparison.

Acetylcholinesterase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of the acetylcholinesterase enzyme.

  • Principle: The Ellman's method is a common colorimetric assay used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

  • Procedure:

    • Prepare a solution of purified acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (e.g., IPP, TPHP, TCEP, or TnBP) dissolved in a suitable solvent (e.g., DMSO). Include control wells with the enzyme and solvent only (no inhibitor) and blank wells with buffer and solvent.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the acetylthiocholine substrate to all wells.

    • Immediately measure the absorbance at 412 nm at regular time intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Hormone Receptor Binding Assays (Estrogen and Androgen Receptors)

These competitive binding assays are used to determine the relative binding affinity of a test chemical for a specific hormone receptor compared to the natural hormone.

  • Principle: A radiolabeled natural hormone (e.g., [³H]-17β-estradiol for ER, [³H]-dihydrotestosterone for AR) is incubated with a source of the receptor (e.g., rat uterine cytosol for ER, recombinant AR for AR) in the presence of varying concentrations of the test compound. The test compound competes with the radiolabeled hormone for binding to the receptor. The amount of radiolabeled hormone bound to the receptor is measured, and the ability of the test compound to displace it is used to determine its binding affinity.

  • Procedure:

    • Receptor Preparation: Prepare a cytosolic fraction containing the estrogen receptor from the uteri of ovariectomized rats or use a commercially available recombinant androgen receptor.

    • Incubation: In microcentrifuge tubes, incubate a fixed concentration of the radiolabeled hormone with the receptor preparation and increasing concentrations of the test compound. Include tubes with only the radiolabeled hormone and receptor (total binding) and tubes with an excess of the unlabeled natural hormone to determine non-specific binding.

    • Separation: Separate the receptor-bound radiolabeled hormone from the free radiolabeled hormone. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal adsorption.

    • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled hormone. The relative binding affinity (RBA) can then be calculated relative to the natural hormone.

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenal cortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including androgens and estrogens.[18][22]

  • Principle: The H295R cell line expresses most of the key enzymes involved in the steroidogenic pathway.[23] By exposing these cells to a test chemical, any changes in the production of steroid hormones, such as testosterone and 17β-estradiol, can be measured to identify potential endocrine-disrupting effects.[22]

  • Procedure:

    • Cell Culture: Culture H295R cells in a suitable medium until they reach the desired confluence.

    • Exposure: Seed the cells in multi-well plates and, after an acclimation period, expose them to a range of concentrations of the test compound for a set period (e.g., 48 hours).[22] Include appropriate solvent controls and positive controls (e.g., forskolin to induce steroidogenesis and prochloraz to inhibit it).

    • Sample Collection: After the exposure period, collect the cell culture medium for hormone analysis.

    • Cell Viability: Assess cell viability in each well to ensure that observed effects on hormone production are not due to cytotoxicity.

    • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Express the hormone concentrations as a fold change relative to the solvent control. A statistically significant change in hormone production indicates that the test chemical may interfere with steroidogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by OPEs and a general workflow for toxicological assessment.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Release Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_release->Nicotinic_R Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Signal_Transduction Signal Transduction (e.g., G-protein activation, ion channel opening) Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction OPEs Organophosphate Esters (OPEs) OPEs->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of organophosphate esters on acetylcholinesterase.

HPG_Axis_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Anterior_Pituitary Anterior Pituitary LH LH Anterior_Pituitary->LH FSH FSH Anterior_Pituitary->FSH Gonads Gonads (Testes/Ovaries) Testosterone Testosterone Gonads->Testosterone Estrogen Estrogen Gonads->Estrogen GnRH->Anterior_Pituitary + LH->Gonads + FSH->Gonads + Testosterone->Hypothalamus - Testosterone->Anterior_Pituitary - Estrogen->Hypothalamus - Estrogen->Anterior_Pituitary - OPEs Organophosphate Esters (OPEs) OPEs->Gonads Disruption of Steroidogenesis OPEs->Testosterone Receptor Binding (Ant)agonism OPEs->Estrogen Receptor Binding (Ant)agonism

Caption: Hypothalamic-Pituitary-Gonadal (HPG) axis and potential sites of disruption by organophosphate esters.

Experimental_Workflow cluster_selection Compound Selection cluster_assays Toxicological Assays cluster_analysis Data Analysis and Comparison IPP IPP AChE_Assay AChE Inhibition Assay IPP->AChE_Assay Receptor_Binding Hormone Receptor Binding Assays IPP->Receptor_Binding Steroidogenesis H295R Steroidogenesis Assay IPP->Steroidogenesis TPHP TPHP TPHP->AChE_Assay TPHP->Receptor_Binding TPHP->Steroidogenesis TCEP TCEP TCEP->AChE_Assay TCEP->Receptor_Binding TCEP->Steroidogenesis TnBP TnBP TnBP->AChE_Assay TnBP->Receptor_Binding TnBP->Steroidogenesis IC50_Calc IC₅₀ / RBA Calculation AChE_Assay->IC50_Calc Receptor_Binding->IC50_Calc Hormone_Quant Hormone Quantification Steroidogenesis->Hormone_Quant Comparative_Analysis Comparative Analysis IC50_Calc->Comparative_Analysis Hormone_Quant->Comparative_Analysis

Caption: General experimental workflow for the comparative toxicological assessment of organophosphate esters.

References

Unraveling the Toxicological Puzzle: A Comparative Analysis of Isopropylated Triphenyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the varying toxicity profiles of mono-, di-, and tri-isopropylated triphenyl phosphate isomers, supported by experimental data, to guide researchers and drug development professionals in risk assessment and material selection.

Isopropylated triphenyl phosphates (ITPs) are a complex mixture of organophosphate esters widely used as flame retardants and plasticizers in a variety of industrial and consumer products.[1][2] However, their structural similarity to known neurotoxic organophosphates has raised significant health and environmental concerns.[1][3] ITPs are not a single chemical entity but rather a mixture of isomers with varying degrees of isopropylation (mono-, di-, and tri-) and substitution patterns (ortho-, meta-, and para-), which significantly influences their toxicological properties.[2][4] This guide provides a comprehensive comparison of the toxicity of different ITP isomers, drawing upon available experimental data to elucidate their structure-activity relationships.

Comparative Toxicity Data

The toxicity of ITPs is multifaceted, with endpoints ranging from acute lethality to chronic organ-specific effects, including neurotoxicity, reproductive toxicity, and developmental toxicity.[1][5][6] Commercial ITP formulations are typically mixtures, and their toxicity can be attributed to the combined effects of their components, including residual triphenyl phosphate (TPHP).[2][7]

Acute and Repeated Dose Toxicity

ITPs generally exhibit low acute toxicity via oral and dermal routes.[4] However, repeated exposure can lead to adverse effects at lower doses. The No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) are crucial metrics for characterizing the risk of long-term exposure.

Isomer/MixtureTest OrganismExposure RouteDurationToxicity MetricValueKey Findings & Reference
Commercial ITP Formulation RatOral (diet)28 daysNOAELNot determinedChanges in adrenal glands were observed at all doses.[4]
LOAEL25 mg/kg bw/dayBased on changes in the adrenals in both sexes at all doses.[4]
Commercial ITP Formulation RatOral (diet)28 daysNOAEL91 mg/kg bw/dayBased on unspecified abnormalities in clinical chemistry.[4]
Commercial ITP Formulation RatDermal28 daysNOAEL200 mg/kg bw/dayNo adverse effects reported at this dose.[4]
LOAEL1000 mg/kg bw/dayEffects on the adrenals observed at 500 mg/kg in a separate 28-day study.[4]
Commercial ITP Formulation RatInhalation1 hourLC50>200 mg/LLow acute toxicity via inhalation.[4]
Commercial ITP Formulation RatOral-LD50>2000 mg/kg bwLow acute oral toxicity.[4]
Commercial ITP Formulation RatDermal-LD50>10000 mg/kg bwLow acute dermal toxicity.[4]
Neurotoxicity

A significant concern with organophosphates is their potential to cause Organophosphate-Induced Delayed Neurotoxicity (OPIDN), a condition characterized by damage to the peripheral and central nervous systems.[3] The neurotoxicity of ITP isomers is highly dependent on their chemical structure, particularly the presence of ortho-substituted isopropyl groups.

Isomer/MixtureTest OrganismExposure RouteDoseOutcomeKey Findings & Reference
o-isopropylphenyl diphenyl phosphate HenOral1000 mg/kg bw/day (twice daily for 6 days)Signs of OPIDNThis unsymmetrical mono-ortho isomer is neurotoxic.[4]
Tri-o-isopropylphenyl phosphate HenOral1000 mg/kg bw/day (for 4 days)No OPIDNThe symmetrical tri-ortho isomer did not produce OPIDN at this dose.[4]
Tri-m-isopropylphenyl phosphate HenOral1000 mg/kg bw (single dose)No OPIDNMeta-substituted isomer was not neurotoxic.[4]
Tri-p-isopropylphenyl phosphate HenOral1000 mg/kg bw (single dose)No OPIDNPara-substituted isomer was not neurotoxic.[4]
p-isopropylphenyl diphenyl phosphate HenOral10000 mg/kg bw (twice daily for 6 days)No OPIDNPara-substituted isomer was not neurotoxic even at high doses.[4]
Commercial ITP Formulation HenOral3000-9000 mg/kg bw (single dose)Ataxia only at high doses (>2000 mg/kg bw)Commercial mixtures have the potential for neurotoxicity at very high exposure levels.[4]
Reproductive and Developmental Toxicity

Studies on commercial ITP mixtures have indicated potential for reproductive and developmental toxicity.

Isomer/MixtureTest OrganismExposure RouteDurationToxicity MetricValueKey Findings & Reference
Commercial ITP Formulation RatOral-Parental Systemic and Reproductive LOAEL25 mg/kg bw/dayBased on treatment-related changes in organ weights (epididymis and ovaries). A NOAEL could not be determined.[4]
Developmental NOAEL100 mg/kg bw/dayBased on decreased litter size and pup survival.[4]
Isopropylated phenyl phosphate (IPP) mixture RatOral (dosed feed)Gestation Day 6 to Postnatal Day 28--Offspring development is sensitive to 1000 ppm IPP exposure, with reductions in body weight and delays in pubertal endpoints observed.[7][8]

Experimental Protocols

The assessment of ITP toxicity relies on a range of standardized in vivo and in vitro assays.

In Vivo Toxicity Studies
  • Acute Oral Toxicity (as per OECD TG 420/423): Typically conducted in rats or rabbits. Animals are administered a single oral dose of the test substance and observed for 14 days for signs of toxicity and mortality to determine the LD50.[4]

  • Repeated Dose 28-Day Oral Toxicity Study (as per OECD TG 407): Rats are administered the test substance daily via gavage or in their diet for 28 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology of major organs are evaluated to determine the NOAEL and LOAEL.[4]

  • Acute Neurotoxicity Study in Hens (as per OECD TG 418): Adult domestic hens are given a single oral dose of the test substance and observed for 21 days for signs of ataxia and delayed neurotoxicity. A positive control, such as tri-o-cresyl phosphate (TOCP), is often used. Histopathological examination of nerve tissue is performed to confirm OPIDN.[3][4]

  • Reproductive/Developmental Toxicity Screening Test (as per OECD TG 421): Male and female rats are administered the test substance before mating, during mating, and for females, throughout gestation and lactation. Parental systemic toxicity, reproductive performance (e.g., fertility, gestation length), and developmental toxicity in the offspring (e.g., viability, weight) are assessed.[4]

In Vitro Toxicity Assays

While specific in vitro studies on ITP isomers are not extensively detailed in the provided search results, general in vitro toxicology methods are relevant for future research. These assays offer a high-throughput and ethical approach to screen for potential toxicity and elucidate mechanisms of action.[9][10]

  • Cell Viability Assays (e.g., MTT, LDH): Used to assess the cytotoxic potential of ITP isomers on various cell lines (e.g., neuronal cells, liver cells).

  • Genotoxicity Assays (e.g., Ames test, Micronucleus test): Evaluate the potential of a substance to cause DNA damage or mutations.[10][11]

  • Neuropathy Target Esterase (NTE) Inhibition Assay: A specific biochemical assay to screen for the potential of organophosphates to cause OPIDN. The inhibition of NTE is a key initiating event in this neurotoxic pathway.[12]

Signaling Pathways and Mechanisms of Toxicity

The primary well-characterized mechanism of toxicity for neurotoxic organophosphates is the inhibition of Neuropathy Target Esterase (NTE), leading to Organophosphate-Induced Delayed Neurotoxicity (OPIDN).

OPIDN_Pathway cluster_exposure Exposure cluster_initiation Initiation cluster_progression Progression cluster_outcome Clinical Outcome Neurotoxic_OP Neurotoxic Organophosphate (e.g., o-substituted ITP) NTE Neuropathy Target Esterase (NTE) Neurotoxic_OP->NTE Binds to active site Inhibition Irreversible Inhibition and 'Aging' of NTE NTE->Inhibition Phosphorylation Downstream_Events Downstream Cellular Events (e.g., altered calcium homeostasis, mitochondrial dysfunction) Inhibition->Downstream_Events Loss of NTE function Axon_Degeneration Axonal Degeneration Downstream_Events->Axon_Degeneration OPIDN Organophosphate-Induced Delayed Neurotoxicity (OPIDN) (ataxia, paralysis) Axon_Degeneration->OPIDN

References

performance evaluation of 3-Isopropylphenyl diphenyl phosphate as a plasticizer versus traditional phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of flexible polyvinyl chloride (PVC) products, with significant implications for performance, safety, and regulatory compliance. For decades, traditional phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP) have dominated the market due to their efficacy and low cost. However, growing concerns over their potential health and environmental risks have driven the search for safer alternatives. Among the promising candidates is 3-Isopropylphenyl diphenyl phosphate (IPP), an organophosphate ester that offers a unique combination of plasticizing and flame-retardant properties. This guide provides an objective comparison of the performance of IPP against traditional phthalates, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound (IPP) in comparison to DEHP, DBP, and DINP in flexible PVC formulations. Data has been compiled from various technical datasheets and research publications. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and thus some variability may exist due to different formulations and testing parameters.

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr loading)

PropertyThis compound (IPP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)Test Method
Tensile Strength (MPa) ~18-2215 - 25~20-25Higher than DEHPASTM D638
Elongation at Break (%) ~250-300250 - 350~300-400Lower than DEHPASTM D638
100% Modulus (MPa) ~9-11~7-10~8-12Higher than DEHPASTM D638
Shore A Hardness ~80-85~75-85~80-90~85-95ASTM D2240

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyThis compound (IPP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)Test Method
Glass Transition Temp. (Tg) (°C) ~25-4020 - 40~10-3025 - 45DSC
Weight Loss by TGA (5% loss, °C) ~230-250~230 - 250~200-220~240-260TGA
Volatility (Weight Loss, %) LowModerateHighLowASTM D1203
Migration into Hexane (Weight Loss, %) LowHighHighModerateEN 1186

Table 3: Toxicological Profile

PropertyThis compound (IPP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)
Acute Oral Toxicity (LD50, rat) >2000 mg/kg (for butylated triaryl phosphates)[1]~30,000 mg/kg~8,000 mg/kg>9,700 mg/kg
Reproductive/Developmental Toxicity Less potent than TCP and TOCP; concerns exist for ortho-isomers[2]Known endocrine disruptor; reproductive and developmental toxicantReproductive and developmental toxicantLower concern than DEHP, but some studies indicate potential effects
Carcinogenicity Not classified as a human carcinogenPossible human carcinogen (IARC Group 2B)Not classifiableNot classifiable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance evaluation of plasticizers.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or by die-cutting from compression-molded sheets of the PVC formulation containing the plasticizer at a specified concentration (e.g., 50 phr).

  • Conditioning: Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[3]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A uniaxial tensile load is applied at a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.[4][5]

  • Data Acquisition: The force and elongation are continuously recorded throughout the test. An extensometer can be used for precise strain measurement to determine the modulus of elasticity.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Thermal Stability (Thermogravimetric Analysis - TGA, ASTM E1131)

Objective: To evaluate the thermal stability of the plasticized PVC by measuring the weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, representative sample (typically 5-10 mg) of the plasticized PVC is placed in a TGA sample pan.

  • Test Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[6][7]

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of degradation (the temperature at which significant weight loss begins) and the temperature at which specific percentages of weight loss occur (e.g., 5% or 10%).

Plasticizer Migration (Solvent Extraction, based on EN 1186)

Objective: To quantify the amount of plasticizer that migrates from the PVC into a liquid medium.

Methodology:

  • Specimen Preparation: A pre-weighed disc or sheet of the plasticized PVC with a known surface area is prepared.

  • Test Procedure: The specimen is fully immersed in a specified volume of a solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[8][9]

  • Incubation: The container is stored at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).[1]

  • Analysis: After incubation, the PVC specimen is removed, dried, and re-weighed. The weight loss of the specimen corresponds to the amount of plasticizer that has migrated into the solvent. Alternatively, the concentration of the plasticizer in the solvent can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Visualizations

Experimental Workflow for Plasticizer Evaluation

experimental_workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc_resin PVC Resin compounding Compounding (Dry Blending/Melt Mixing) pvc_resin->compounding plasticizer Plasticizer (IPP or Phthalate) plasticizer->compounding additives Stabilizers, Lubricants, etc. additives->compounding specimen_prep Specimen Preparation (e.g., Dumbbells, Discs) compounding->specimen_prep Molding/ Extrusion mechanical Mechanical Testing (ASTM D638) specimen_prep->mechanical thermal Thermal Analysis (TGA, DSC) specimen_prep->thermal migration Migration Testing (EN 1186) specimen_prep->migration data_analysis Data Analysis mechanical->data_analysis thermal->data_analysis migration->data_analysis comparison Comparative Evaluation data_analysis->comparison

Caption: Workflow for the comparative evaluation of plasticizer performance in PVC.

Signaling Pathways in Phthalate Toxicity

phthalate_toxicity cluster_cellular Cellular Mechanisms cluster_pathways Signaling Pathways cluster_outcomes Adverse Outcomes phthalates Phthalate Exposure receptor_binding Receptor Binding (e.g., PPARs, ERs) phthalates->receptor_binding ros_generation Reactive Oxygen Species (ROS) Generation phthalates->ros_generation pi3k_akt PI3K/Akt Pathway receptor_binding->pi3k_akt nf_kb NF-κB Pathway receptor_binding->nf_kb endocrine_disruption Endocrine Disruption receptor_binding->endocrine_disruption ros_generation->nf_kb nrf2 Nrf2 Pathway ros_generation->nrf2 apoptosis Apoptosis pi3k_akt->apoptosis inflammation Inflammation nf_kb->inflammation oxidative_stress Oxidative Stress nrf2->oxidative_stress developmental_toxicity Reproductive & Developmental Toxicity endocrine_disruption->developmental_toxicity

Caption: Key signaling pathways implicated in the toxicity of phthalate plasticizers.

Discussion and Conclusion

The available data indicates that this compound (IPP) presents itself as a viable alternative to traditional phthalates, offering a distinct performance profile. In terms of mechanical properties, PVC plasticized with IPP generally exhibits higher tensile strength and modulus, suggesting a slightly more rigid material compared to DEHP-plasticized PVC, while maintaining reasonable flexibility.

From a thermal stability perspective, IPP is comparable to DEHP and DINP, and superior to the more volatile DBP. Its lower volatility is a significant advantage, suggesting better permanence and reduced emissions over the product's lifetime. This is further supported by its lower migration in non-polar solvents compared to low molecular weight phthalates.

The most significant advantage of IPP lies in its more favorable toxicological profile. While specific data for this compound can be limited, the broader class of isopropylated triaryl phosphates is generally considered to have lower reproductive and developmental toxicity compared to regulated phthalates like DEHP and DBP. However, the potential for neurotoxicity with certain ortho-isomers of organophosphate esters warrants careful consideration and sourcing of high-purity grades.

References

Navigating the Analytical Landscape: A Guide to Cross-Laboratory Validation of 3-Isopropylphenyl Diphenyl Phosphate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of analytical methodologies and a framework for standardized comparison.

For researchers, scientists, and professionals in drug development, the ability to obtain consistent and reproducible measurements of compounds like 3-Isopropylphenyl diphenyl phosphate (IPDP) is paramount. This organophosphate ester, used as a flame retardant and plasticizer, is of growing interest due to its potential environmental and health implications.[1][2] However, the assurance of data comparability across different laboratories hinges on robust, validated analytical methods. This guide provides a framework for the cross-laboratory validation of IPDP measurements, outlines key experimental protocols, and presents a standardized format for data comparison, addressing a current gap in publicly available, direct inter-laboratory studies for this specific analyte.

Framework for a Cross-Laboratory Validation Study

A typical inter-laboratory study involves a coordinating body that prepares and distributes homogeneous test samples to participating laboratories.[3] The results from each laboratory are then collected and statistically analyzed to assess the performance of the analytical method.

Key performance characteristics evaluated in such a study include:

  • Repeatability (s_r_): The precision of a method under the same operating conditions over a short interval of time.[4]

  • Reproducibility (s_R_): The precision of a method when used by different laboratories.[4]

  • Accuracy: The closeness of the measured value to the true or accepted reference value.[4]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Recommended Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

Based on available analytical methods for isopropylated phenyl phosphates, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and effective technique.[6] The following protocol provides a detailed methodology that can be adopted by laboratories participating in a validation study.

Experimental Protocol: Determination of this compound by GC-MS

1. Sample Preparation (Extraction from Workplace Air as an Example) [6]

  • Sampling: Draw a defined volume of air through a quartz filter.

  • Extraction: Extract the collected isopropylated phenyl phosphates from the filter with ethyl acetate in an ultrasonic bath, followed by a heated horizontal shaker.

  • Purification (Optional): For heavily contaminated extracts, a solid-phase extraction (SPE) step can be used for cleanup.

2. Instrumental Analysis (GC-MS) [6]

  • Gas Chromatograph (GC):

    • Column: A 30 m x 0.25 mm inner diameter capillary column with a 0.25 µm film thickness is suitable.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient is crucial for the separation of isomers. A typical program might start at a lower temperature and ramp up to a final temperature to ensure the elution of all target analytes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be monitored.

3. Calibration and Quantification [6]

  • Internal Standard: Use of an internal standard, such as a deuterated analog (e.g., triphenyl phosphate-d15), is recommended to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

  • Quantification: The quantitative determination is based on a calibration function, where the ratios of the peak areas of the analyte to the internal standard are plotted against the corresponding concentrations of the calibration standards.

Data Presentation for Inter-Laboratory Comparison

To facilitate a meaningful comparison of results from different laboratories, a standardized data reporting format is essential. The following table provides a template for summarizing key quantitative data.

Performance CharacteristicLaboratory ALaboratory BLaboratory CAcceptance Criteria
Limit of Detection (LOD) Report Method Specific Value
Limit of Quantitation (LOQ) Report Method Specific Value
Accuracy (% Recovery) e.g., 80-120%
Repeatability (RSDr %) e.g., < 15%
Reproducibility (RSDR %) e.g., < 20%
Linearity (R²) > 0.99

RSD: Relative Standard Deviation

Visualizing the Validation Workflow

The logical flow of a cross-laboratory validation study can be effectively visualized. The following diagram illustrates the key stages, from the initial planning to the final data analysis and reporting.

Cross_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Evaluation cluster_reporting Phase 4: Reporting A Define Study Protocol B Prepare & Characterize Homogeneous Samples A->B C Recruit Participating Laboratories B->C D Distribute Samples to Laboratories C->D E Laboratories Perform Analysis D->E F Collect & Compile Data E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Assess Method Performance G->H I Prepare Final Report H->I J Publish & Disseminate Findings I->J

Caption: Workflow of a cross-laboratory validation study.

By adhering to a structured framework, employing robust analytical methods, and utilizing a standardized approach to data reporting, the scientific community can move towards achieving greater consistency and confidence in the measurement of this compound. This will ultimately enhance the quality and comparability of data generated across different research and development settings.

References

3-Isopropylphenyl diphenyl phosphate vs. brominated flame retardants efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: 3-Isopropylphenyl Diphenyl Phosphate vs. Brominated Flame Retardants Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant efficacy of this compound (IPPP) and traditional brominated flame retardants (BFRs). The information presented is based on available experimental data to assist in the evaluation of these alternatives for various applications.

Introduction to Flame Retardants

Flame retardants are crucial chemical additives that inhibit, suppress, or delay the spread of fire in various materials. For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficacy. However, mounting concerns over their environmental persistence and potential health risks have prompted a shift towards halogen-free alternatives like organophosphate esters, including this compound (IPPP).

This compound (IPPP) , an aromatic organophosphate ester, primarily functions in the condensed phase.[1] Upon heating, it promotes the formation of a protective char layer that insulates the underlying material from heat and oxygen, thereby impeding combustion.[1][2] IPPP is also valued for its dual functionality as a plasticizer, enhancing the flexibility of the polymer matrix.[2]

Brominated Flame Retardants (BFRs) , a diverse class of organobromine compounds, predominantly act in the gas phase.[3] When subjected to heat, they release bromine radicals that interfere with the chain reactions of combustion in the flame, effectively quenching it.[3] Common BFRs include polybrominated diphenyl ethers (PBDEs) like decabromodiphenyl ether (decaBDE) and tetrabromobisphenol A (TBBPA).

Comparative Efficacy Data

Direct, head-to-head comparative data for IPPP versus specific BFRs within the same polymer matrix and study is limited in publicly available literature. The following tables present a summary of available quantitative data from various sources to provide a comparative overview.

Disclaimer: The data presented below is compiled from different studies and for different specific compounds within the flame retardant classes. Direct comparison of absolute values should be made with caution. The efficacy of a flame retardant is highly dependent on its concentration, the specific polymer matrix, and the presence of other additives.

High Impact Polystyrene (HIPS)
Flame Retardant SystemLOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Pure HIPS~18No Rating-[4]
HIPS + Resorcinol bis(diphenyl phosphate) (RDP)Moderate Increase--[4][5]
HIPS + Decabromodiphenyl ether (DecaBDE) / Antimony TrioxideV-0--[6]
Polycarbonate/ABS Blends (PC/ABS)
Flame Retardant SystemLOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Neat PC/ABS22.4--[7]
PC/ABS + 19% Triphenyl Phosphate (TPP)28.5V-0-[7]
PC/ABS + Tetrabromobisphenol A (TBBPA) / Antimony TrioxideV-0--[8]
Flexible Polyurethane Foam (FPUF)
Flame Retardant SystemLOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
FPUF + Isopropylphenyl diphenyl phosphate (IPPP)---[9]
FPUF + Decabromodiphenyl ether (decaBDE)Increased FR characteristics--[10]
Epoxy Resins
Flame Retardant SystemLOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Neat Epoxy--893.2[11]
Epoxy + 10% Ammonium Polyphosphate (APP) + 5% Zinc Borate + 2% Zirconium Oxide29.1V-0510.9 (42.8% reduction)[11]
Epoxy + Tetrabromobisphenol A (TBBPA)-V-0 (achievable)-[3]

Mechanisms of Action

The fundamental difference in the flame retardant mechanisms of IPPP and BFRs is a key factor in their selection for specific applications.

Flame_Retardant_Mechanisms cluster_IPPP This compound (Condensed Phase) cluster_BFR Brominated Flame Retardants (Gas Phase) IPPP_Heat Heat IPPP_Decomp Decomposition to Phosphoric Acid Derivatives IPPP_Heat->IPPP_Decomp IPPP_Char Char Layer Formation (Carbonization) IPPP_Decomp->IPPP_Char IPPP_Barrier Insulating Barrier IPPP_Char->IPPP_Barrier IPPP_Result Inhibits Combustion Reduces Flammable Gases IPPP_Barrier->IPPP_Result BFR_Heat Heat BFR_Decomp Release of Bromine Radicals (Br•) BFR_Heat->BFR_Decomp BFR_Quench Quenches Flame Radicals (H•, OH•) BFR_Decomp->BFR_Quench BFR_Result Interrupts Combustion Chain Reaction BFR_Quench->BFR_Result LOI_Workflow start Start prepare Prepare Vertical Specimen start->prepare place Place in Glass Chimney prepare->place flow Introduce O₂/N₂ Mixture place->flow ignite Ignite Top of Specimen flow->ignite observe Observe Burning Behavior ignite->observe adjust Adjust O₂ Concentration observe->adjust record Record Minimum O₂ for Sustained Combustion observe->record Criteria Met adjust->observe Iterate end End record->end UL94_Workflow start Start mount Mount Specimen Vertically start->mount apply1 Apply Flame for 10s (1st Application) mount->apply1 record1 Record Afterflame Time (t1) apply1->record1 apply2 Re-apply Flame for 10s (2nd Application) record1->apply2 record2 Record Afterflame (t2) and Afterglow (t3) Times apply2->record2 observe_drips Observe Dripping and Cotton Ignition record2->observe_drips classify Classify as V-0, V-1, or V-2 observe_drips->classify end End classify->end

References

A Comparative Analysis of the Thermal Stability of Aryl versus Alkyl Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the thermal stability of aryl and alkyl phosphate esters, critical organophosphorus compounds with wide-ranging applications as flame retardants, plasticizers, and functional fluids. An understanding of their thermal behavior is paramount for predicting their performance, operational lifespan, and environmental impact. This document synthesizes key quantitative data on thermal stability, outlines the experimental protocols for their assessment, and visualizes the principal decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of phosphate esters is intrinsically linked to the chemical nature of their organic substituents. Generally, aryl-substituted phosphate esters demonstrate superior thermal stability compared to their alkyl counterparts.[1] This enhanced stability is attributed to the stronger C-O bonds in aryl phosphates due to the resonance between the aromatic ring and the oxygen atom.

Within the alkyl phosphate ester family, stability is further influenced by the structure of the alkyl group. The established order of stability is primary > secondary > tertiary alkyl phosphates.[2][3] This trend is a consequence of the relative stability of the carbocation or radical formed during the cleavage of the C-O bond.

The following table summarizes key thermal decomposition parameters for a selection of aryl and alkyl phosphate esters, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Phosphate Ester Abbreviation Type Onset Decomposition Temperature (Tonset) (°C) Peak Decomposition Temperature (°C) 5% Mass Loss Temperature (°C) Reference
Triaryl Phosphates
Triphenyl PhosphateTPPTriaryl~310Not ReportedNot Reported[4]
Isosorbide bis(diphenylphosphate)IDPADiaryl289Not ReportedNot Reported[5]
Trialkyl Phosphates
Tributyl PhosphateTBPTrialkyl (Primary)283197~275[1]
Tris(2-ethylhexyl) PhosphateTEHPTrialkyl (Primary)281231Not Reported[1]
Tris(2-butoxyethyl) PhosphateTBEPTrialkyl (Primary)276181Not Reported[1]
Isosorbide bis(diethylphosphate)IDEADialkyl (Primary)156Not ReportedNot Reported[5]
Tri(t-butyl)phosphateTTBPTrialkyl (Tertiary)< 350 (on Fe3O4(001))Not ReportedNot Reported[2]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Thermal Decomposition Pathways

The structural differences between aryl and alkyl phosphate esters dictate their distinct thermal decomposition pathways.

Alkyl Phosphate Esters

The thermal degradation of alkyl phosphate esters primarily proceeds through two main mechanisms:

  • C-O and C-H Bond Cleavage : This is a common pathway where the ester linkage breaks, often leading to the formation of a carbocation or alkyl radical and a phosphoric acid derivative.[2][3]

  • β-Elimination : For alkyl groups possessing a hydrogen atom on the β-carbon, a six-membered cyclic transition state can form, leading to the elimination of an alkene and the formation of a phosphoric acid. This is a very facile process for many alkyl phosphates.[5][6]

G Generalized Decomposition Pathways for Alkyl Phosphate Esters cluster_0 Alkyl Phosphate Ester cluster_1 Decomposition Pathways cluster_2 Products A R-O-P(O)(OR')₂ B C-O / C-H Cleavage A->B High Temperature C β-Elimination (if β-H is present) A->C High Temperature E Alkyl Radicals/Carbocations + Phosphoric Acid Derivative B->E D Alkene + Phosphoric Acid Derivative C->D G Generalized Decomposition Pathways for Aryl Phosphate Esters cluster_0 Aryl Phosphate Ester cluster_1 Decomposition Pathway cluster_2 Products A Ar-O-P(O)(OAr')₂ B P-O / C-H Homolytic Cleavage A->B Very High Temperature C Aryl & Phosphoryl Radicals B->C D Phosphoric/Pyrophosphoric Acid C->D Secondary Reactions G Experimental Workflow for Thermal Analysis A Sample Preparation (5-10 mg in crucible) B TGA/DSC Instrument Setup (N₂ atmosphere, 10 °C/min heating) A->B C Data Acquisition (Mass Change & Heat Flow vs. Temperature) B->C D Data Analysis C->D E T-onset D->E F Peak Decomposition Temp. D->F G Mass Loss (%) D->G

References

A Comparative Environmental Impact Assessment of 3-Isopropylphenyl Diphenyl Phosphate and Other Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of flame retardants in product formulation necessitates a thorough evaluation of their environmental and toxicological profiles. This guide provides a comparative analysis of the environmental impact of 3-Isopropylphenyl diphenyl phosphate (IPP), an organophosphate flame retardant, against other widely used flame retardants: Tetrabromobisphenol A (TBBPA), a brominated flame retardant; Triphenyl phosphate (TPHP), another organophosphate ester; and Melamine Cyanurate, a nitrogen-based flame retardant. This comparison is based on key environmental indicators: persistence, bioaccumulation, and toxicity, supported by experimental data.

Quantitative Comparison of Environmental Impact

The following table summarizes the key environmental fate and ecotoxicity data for the selected flame retardants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterThis compound (IPP)Tetrabromobisphenol A (TBBPA)Triphenyl phosphate (TPHP)Melamine Cyanurate
Persistence
BiodegradationPrimary biodegradation of 50% in 3 days in river water.[1] Considered not readily biodegradable.Not readily biodegradable. Can be degraded under aerobic and anaerobic conditions to bisphenol A.[2]Not readily biodegradable.Considered to be of low persistence.
HydrolysisStable to hydrolysis.Stable to hydrolysis.Stable to hydrolysis.May exhibit limited hydrolysis resistance in some applications.
Bioaccumulation
Log Kow5.31[1]4.5[3]4.59-
Bioconcentration Factor (BCF)Estimated BCF of 6390, indicating a high potential for bioaccumulation.[1]Reported BCF values in fish are low (e.g., <2.2 - 13.5 L/kg).Reported bioconcentration factors in fish range from 0.6 to 1743. Readily metabolized.[4]Low potential for bioaccumulation due to high thermal stability and low solubility.
Aquatic Toxicity
Fish (Acute)LC50 (96h) for fathead minnow: >100 mg/L.LC50 (96h) for rainbow trout: >0.54 mg/L.LC50 (96h) for zebrafish reported as 5.3 mg/L.[4]Low toxicity.
Invertebrates (Acute)EC50 (48h) for Daphnia magna: 0.37 mg/L.EC50 (48h) for Daphnia magna: >0.85 mg/L.EC50 (48h) for Daphnia magna: 1.0 mg/L.Low toxicity.
AlgaeEC50 (72h) for Scenedesmus subspicatus: 0.75 mg/L.EC50 (72h) for Scenedesmus subspicatus: >0.43 mg/L.EC50 (72h) for green algae: 0.28 mg/L.Low toxicity.

Experimental Protocols

The data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and substances.

Persistence: Ready Biodegradability (OECD 301)

The ready biodegradability of a chemical is assessed to determine its persistence in the environment. The OECD 301 guideline provides several methods, such as the CO2 Evolution Test (OECD 301B).[5]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[6] The degradation of the test substance is followed by measuring the amount of CO2 produced.[5][7]

  • Procedure: The test substance is the sole source of carbon and energy. The CO2 evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or by an inorganic carbon analyzer.[5] A reference compound with known biodegradability is tested in parallel to validate the test system.[6]

  • Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[6][7]

Bioaccumulation: Bioconcentration Flow-through Fish Test (OECD 305)

This test is designed to determine the bioconcentration factor (BCF) of a chemical in fish.

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[8][9][10] During the uptake phase, fish are exposed to the test substance at a constant concentration in a flow-through system.[8][11] This is followed by a depuration phase where the fish are transferred to a clean water environment.[8][9][10]

  • Procedure: Fish are exposed to the test substance for a period long enough to reach a steady-state concentration in their tissues (typically 28 days).[8][9] Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.[10]

  • Interpretation: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water.[10] A high BCF value indicates a high potential for bioaccumulation.

Aquatic Toxicity: Fish, Acute Toxicity Test (OECD 203) & Daphnia sp. Acute Immobilisation Test (OECD 202)

These tests are conducted to determine the acute toxicity of a substance to aquatic organisms.

  • Fish, Acute Toxicity Test (OECD 203):

    • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[12][13][14]

    • Procedure: Groups of fish are exposed to a range of concentrations of the test substance. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[12][13][15]

    • Interpretation: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish over the 96-hour period.[13][15]

  • Daphnia sp. Acute Immobilisation Test (OECD 202):

    • Principle: Young daphnids (Daphnia magna) are exposed to the test substance for 48 hours.[16][17][18][19]

    • Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.[16][17][18][19]

    • Interpretation: The main endpoint is the EC50, the concentration that causes immobilization in 50% of the daphnids within 48 hours.[17]

Visualization of Affected Signaling Pathways

Certain flame retardants have been shown to interfere with specific biological signaling pathways. The following diagrams, generated using the DOT language, illustrate two such pathways that can be affected by organophosphate flame retardants.

IL6_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6Rα IL6->IL6R Binding gp130 gp130 IL6R->gp130 Recruitment & Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: The IL-6/JAK/STAT signaling pathway, which can be activated by cytokines and is involved in inflammation and cell proliferation.[20][21][22][23][24]

Dopamine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds to D2R D2 Receptor Dopamine->D2R Binds to Gs Gs protein D1R->Gs Activates Gi Gi protein D2R->Gi Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc Produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Inhibits production PKA Protein Kinase A cAMP_inc->PKA Activates downstream_effects_inhib Downstream Effects (Inhibitory) cAMP_dec->downstream_effects_inhib downstream_effects_stim Downstream Effects (Excitatory) PKA->downstream_effects_stim

Caption: Dopamine signaling through D1-like and D2-like receptors, leading to distinct downstream effects.[25][[“]][27][28][29]

References

A Guide to the Validation of a Novel GC-MS Method for a Comprehensive Analysis of Regulated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous analysis of regulated flame retardants against established alternatives. The supporting experimental data, detailed protocols, and visual workflows aim to facilitate a comprehensive understanding and implementation of this advanced analytical technique.

A recently developed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method offers a robust and efficient solution for the simultaneous analysis of a wide array of regulated flame retardants in various consumer articles. This method demonstrates excellent performance in terms of linearity, recovery, precision, and sensitivity, making it a valuable tool for routine monitoring and quality control.

Comparative Analysis of Analytical Methods

Several GC-MS based techniques are employed for the analysis of flame retardants, each with distinct advantages. While standard GC-MS with Electron Ionization (EI) is widely used, techniques like Negative Chemical Ionization (NCI) and tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity, particularly for complex matrices.[1][2] For instance, GC-MS/MS is often preferred for the analysis of polybrominated diphenyl ethers (PBDEs) due to its ability to monitor specific compound fragmentations, thereby reducing background interference.[1][3] More advanced techniques such as comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight MS (TOFMS) provide even greater separation power for complex samples.[4]

The new method presented here utilizes a standard GC-MS system, providing a cost-effective and accessible approach without compromising analytical performance for a broad range of regulated flame retardants.

Experimental Protocol: A Validated GC-MS Method

The optimized and validated method involves ultrasonic-assisted extraction of flame retardants from samples, followed by analysis using a GC-MS system.

Sample Preparation
  • Extraction: Flame retardants are extracted from solid matrices (e.g., textiles, foam, leather, plastics) using toluene.[5][6] The extraction is performed via ultrasonic-assisted extraction for 60 minutes at 60°C.[5][6]

  • Purification: For complex environmental samples like sediment or sludge, a clean-up step using solid-phase extraction (e.g., alumina, silica gel, or Florisil) may be necessary to remove interfering matrix components.[1][7]

GC-MS Analysis
  • Gas Chromatograph (GC): An Agilent 6890 GC oven (or equivalent) is used for separation.[3]

  • Column: A DB-XLB column is employed for the separation of the target flame retardants.[5][6]

  • Carrier Gas: Helium (99.9%) is used as the carrier gas.[5][6]

  • Injection Mode: Splitless injection is utilized.[3]

  • Mass Spectrometer (MS): A mass spectrometer operating in both SCAN and Selected Ion Monitoring (SIM) modes is used for detection and quantification.[5][6] One target ion and two qualifier ions are selected for each analyte to ensure accurate identification.[5][6]

Method Validation and Performance Data

The new GC-MS method was validated according to established guidelines to ensure its reliability and accuracy.[8][9][10] The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by constructing calibration curves over a working range of 0.25 to 5.0 mg L⁻¹. The regression values (R²) for all target compounds were between 0.996 and 0.998, indicating a strong linear relationship between concentration and response.[5][6]

Accuracy and Precision

The accuracy of the method was determined by recovery studies. The recoveries of the target compounds ranged from 90% to 100.8%.[5][6] The precision, expressed as the relative standard deviation (RSD), was less than 10% for pure standards and less than 15% for spiked test specimens, demonstrating the method's high precision.[5][6]

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) for the target flame retardants were found to be lower than 0.02 mg L⁻¹, showcasing the high sensitivity of the method.[5][6]

Quantitative Data Summary

Validation ParameterPerformance MetricResult
Linearity Calibration Range0.25 - 5.0 mg L⁻¹[5][6]
Regression Value (R²)0.996 - 0.998[5][6]
Accuracy Recovery90% - 100.8%[5][6]
Precision Relative Standard Deviation (RSD) - Pure Standards< 10%[5][6]
Relative Standard Deviation (RSD) - Test Specimens< 15%[5][6]
Sensitivity Limit of Detection (LOD)< 0.02 mg L⁻¹[5][6]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Consumer Article Sample (Textile, Foam, etc.) Extraction Ultrasonic-Assisted Extraction (Toluene, 60°C, 60 min) Sample->Extraction Extract Toluene Extract Extraction->Extract Injection Splitless Injection Extract->Injection GC_Separation GC Separation (DB-XLB Column) Injection->GC_Separation MS_Detection MS Detection (SCAN/SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision, LOD) Quantification->Validation Results Final Results (Concentration of Flame Retardants) Validation->Results

Caption: Workflow for the GC-MS analysis of regulated flame retardants.

Comparison of GC-MS Techniques for Flame Retardant Analysis

technique_comparison cluster_techniques cluster_advantages GCMS GC-MS Techniques EI_MS GC-EI-MS GCMS->EI_MS Standard Ionization NCI_MS GC-NCI-MS GCMS->NCI_MS High Sensitivity for Halogenated Compounds MS_MS GC-MS/MS GCMS->MS_MS High Selectivity & Sensitivity GCxGC GCxGC-TOFMS GCMS->GCxGC High Separation Power for Complex Samples EI_MS_Adv Cost-effective, Widely Available EI_MS->EI_MS_Adv NCI_MS_Adv Lower Detection Limits for some FRs NCI_MS->NCI_MS_Adv MS_MS_Adv Reduced Matrix Interference MS_MS->MS_MS_Adv GCxGC_Adv Resolves Co-eluting Peaks GCxGC->GCxGC_Adv

References

A Comparative Guide to the Catalytic Cleavage of Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of phosphate esters is a fundamental reaction in biology and chemistry, playing a crucial role in everything from signal transduction to the metabolism of nerve agents. The inherent stability of the phosphate ester bond necessitates the use of catalysts to achieve efficient cleavage under mild conditions. This guide provides a comparative overview of the reactivity of various catalytic systems, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.

Comparative Reactivity of Catalytic Systems

The catalytic hydrolysis of phosphate esters has been extensively studied using a variety of metal-based catalysts. The efficiency of these catalysts is typically evaluated by determining their kinetic parameters for the hydrolysis of model substrates such as p-nitrophenyl phosphate (pNPP), a monoester, and bis(p-nitrophenyl) phosphate (BNPP), a diester. The following tables summarize the kinetic data for some of the most promising catalytic systems.

Table 1: Comparative Kinetic Data for p-Nitrophenyl Phosphate (pNPP) Hydrolysis

CatalystSubstrateMetal Ion(s)kcat (s⁻¹)Km (M)Rate Enhancement (fold)Conditions
Zirconium(IV) Complex 1pNPPZr(IV)2.7 x 10⁻⁵1.24 x 10⁻³~10⁴pH 7.0, 25 °C
Zirconium(IV) Complex 2pNPPZr(IV)1.1 x 10⁻⁴1.80 x 10⁻³~10⁴pH 7.0, 25 °C
Zirconium(IV) Complex 3pNPPZr(IV)1.1 x 10⁻⁴1.77 x 10⁻³~10⁴pH 7.0, 25 °C
Heterobinuclear Cu(II)-Zn(II) ComplexpNPPCu(II), Zn(II)2.69 x 10⁻⁴-~10⁵pH 7.2
Dinuclear Cu(II) Macrocyclic Complex 1pNPPCu(II)---pH 7.2, 25 °C
Dinuclear Ni(II) Macrocyclic Complex 2pNPPNi(II)---pH 7.2, 25 °C

Note: Rate enhancements are often estimated relative to the uncatalyzed reaction. The uncatalyzed hydrolysis of pNPP is extremely slow under neutral conditions.

Table 2: Comparative Kinetic Data for Bis(p-nitrophenyl) Phosphate (BNPP) Hydrolysis

CatalystSubstrateMetal Ion(s)kobs (s⁻¹)Rate Enhancement (fold)Conditions
Dinuclear Zn(II) ComplexBNPPZn(II)-550Neutral pH, room temp.
Mononuclear Cu(II) Complex (L1OH)BNPPCu(II)--pH 6
Dinuclear Cu(II) Complex (L2O)BNPPCu(II)-600pH 6
Lanthanide-HEDTA ComplexesBNPPLn(III)Varies with Ln & pH-25 °C

Note: kobs (observed rate constant) is often reported for diester hydrolysis, which may not always follow Michaelis-Menten kinetics under the studied conditions.

Mechanistic Insights into Catalytic Cleavage

The mechanism of phosphate ester cleavage is highly dependent on the nature of the catalyst. The following diagrams illustrate the proposed catalytic cycles for different metal-based systems.

G General Mechanism for Metal-Catalyzed Phosphate Ester Hydrolysis cluster_0 Catalyst Activation cluster_1 Substrate Binding & Nucleophilic Attack cluster_2 Product Release M_H2O [M(H2O)]n+ M_OH M(OH)+ M_H2O->M_OH -H+ Complex M(OH)(Substrate)+ M_OH->Complex + Substrate Substrate Phosphate Ester (RO-P(O)2-OR') Substrate->Complex TS Pentacoordinate Intermediate/Transition State Complex->TS Nucleophilic Attack M_Product M(Product)+ TS->M_Product Leaving Group Departure M_Product->M_H2O +H2O, -Product Product1 Alcohol (R'OH) M_Product->Product1 Product2 Phosphate Product M_Product->Product2

Caption: General mechanism for phosphate ester hydrolysis catalyzed by a metal ion.

For dinuclear metal complexes, a cooperative mechanism is often proposed where one metal ion activates the phosphate ester (Lewis acid) while the other delivers a coordinated nucleophile (e.g., hydroxide).

G Cooperative Mechanism in Dinuclear Metal Complexes Catalyst [M1(H2O)-M2(H2O)] ActiveCatalyst [M1(OH)-M2(H2O)] Catalyst->ActiveCatalyst -H+ TernaryComplex [M1(OH)-M2(Substrate)] ActiveCatalyst->TernaryComplex + Substrate Substrate Phosphate Ester Substrate->TernaryComplex TS Transition State TernaryComplex->TS Intramolecular Attack ProductComplex [M1(H2O)-M2(Product)] TS->ProductComplex Cleavage ProductComplex->Catalyst - Products, +H2O Products Products ProductComplex->Products

Caption: Cooperative catalysis by a dinuclear metal complex.

Experimental Protocols

The following protocols provide a general framework for conducting comparative reactivity studies of phosphate ester cleavage.

3.1. General Kinetic Assay for pNPP Hydrolysis using UV-Vis Spectroscopy

This protocol describes a typical experiment to determine the kinetic parameters for the hydrolysis of p-nitrophenyl phosphate (pNPP) catalyzed by a metal complex. The reaction is monitored by the increase in absorbance at 400 nm, corresponding to the formation of the p-nitrophenolate anion.

Materials:

  • p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in water)

  • Metal complex catalyst stock solution of known concentration

  • Buffer solution (e.g., 50 mM HEPES, pH 7.2)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 400 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the buffer solution, an appropriate volume of the catalyst stock solution to achieve the desired final concentration, and deionized water to a final volume of, for example, 990 µL.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the pNPP stock solution to the cuvette, bringing the total volume to 1 mL. Quickly mix the solution by inverting the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 400 nm over time. Collect data for a sufficient duration to observe a significant change in absorbance.

  • Data Analysis:

    • Convert the absorbance values to the concentration of p-nitrophenolate using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of p-nitrophenolate at the specific pH and temperature.

    • Determine the initial reaction rate (v₀) from the initial linear portion of the plot of [p-nitrophenolate] versus time.

    • Repeat the experiment with varying concentrations of pNPP while keeping the catalyst concentration constant.

    • Plot the initial rates (v₀) against the substrate concentrations ([pNPP]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for this purpose.

    • Calculate the catalytic turnover number (kcat) from the equation Vmax = kcat * [Catalyst].

G Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Substrate, Catalyst, Buffer) C Prepare Reaction Mixture in Cuvette (Buffer, Catalyst, H2O) A->C B Set up Spectrophotometer (Wavelength, Temperature) E Monitor Absorbance vs. Time B->E D Initiate Reaction (Add Substrate) C->D D->E F Calculate Initial Rates (v₀) E->F G Vary Substrate Concentration F->G G->C Repeat H Plot v₀ vs. [S] and Fit to Michaelis-Menten Equation G->H Done I Determine Km and Vmax H->I J Calculate kcat I->J

Caption: Workflow for determining kinetic parameters of phosphate ester cleavage.

3.2. Synthesis of a Dinuclear Metal Complex (Illustrative Example)

The synthesis of metal complexes as catalysts is a critical first step. The following is a generalized procedure for the synthesis of a dinuclear Schiff base macrocyclic complex, which should be adapted based on the specific ligand and metal salts used.

Materials:

  • Dialdehyde precursor (e.g., 2,6-diformyl-4-methylphenol)

  • Diamine linker (e.g., 1,3-diaminopropane)

  • Metal salt (e.g., Cu(ClO₄)₂·6H₂O or Zn(OAc)₂·2H₂O)

  • Solvents (e.g., Methanol, Acetonitrile)

Procedure:

  • Ligand Synthesis: In a round-bottom flask, dissolve the dialdehyde precursor in methanol. To this solution, add a methanolic solution of the diamine linker dropwise with stirring. The reaction mixture is typically refluxed for several hours. The formation of the Schiff base ligand may be evidenced by a color change.

  • Complexation: To the solution containing the in-situ formed ligand, add a solution of the metal salt in methanol or acetonitrile. The mixture is then refluxed for an additional period.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The resulting precipitate, the dinuclear metal complex, is collected by filtration, washed with cold solvent (e.g., methanol or diethyl ether) to remove unreacted starting materials, and dried under vacuum.

  • Characterization: The structure and purity of the synthesized complex should be confirmed by analytical techniques such as elemental analysis, mass spectrometry, IR spectroscopy, and, if possible, single-crystal X-ray diffraction.

Conclusion

The choice of a catalyst for phosphate ester cleavage depends on the specific requirements of the application, including the desired reaction rate, pH conditions, and the nature of the phosphate ester substrate. Dinuclear metal complexes, particularly those of Zn(II) and Cu(II), have shown significant promise as highly efficient catalysts, often mimicking the active sites of natural metalloenzymes. Lanthanide and Zirconium-based catalysts also offer potent reactivity. This guide provides a starting point for researchers to compare these systems and design experiments to identify the optimal catalyst for their needs. Further investigation into ligand design and the influence of the coordination environment will undoubtedly lead to the development of even more active and selective catalysts for phosphate ester cleavage.

Safety Operating Guide

Navigating the Safe Disposal of 3-Isopropylphenyl Diphenyl Phosphate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Isopropylphenyl diphenyl phosphate, ensuring compliance with regulatory standards and minimizing environmental impact.

Key Disposal and Safety Parameters

While specific quantitative limits for the disposal of this compound are not uniformly established and can vary by jurisdiction, the following table summarizes crucial safety and disposal information derived from safety data sheets and regulatory guidelines. Always consult your institution's environmental health and safety (EHS) department for specific local requirements.

ParameterGuidelineSource
Disposal Method Must be disposed of as hazardous waste. Recommended methods include treatment at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][1]
Environmental Release Avoid release to the environment.[2][3] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1] This substance is very toxic to aquatic life with long-lasting effects.[2][3][1][2][3]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][2] If respiratory hazards exist, use an appropriate respirator.[3][1][2][3]
Handling Handle in a well-ventilated area.[1][2] Avoid contact with skin and eyes and the formation of dust and aerosols.[1][2] Use non-sparking tools and prevent electrostatic discharge.[1][2][1][2]
Storage of Waste Store in suitable, tightly closed, and properly labeled containers in a dry, cool, and well-ventilated place.[1][2] Store separately from incompatible materials and foodstuff containers.[1][2][1][2]
Regulatory Framework Disposal must comply with federal, state, and local regulations.[4][5][6] In the United States, this includes regulations under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[4][5][4][5][6]

Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Pre-Disposal Preparation:

  • Waste Identification and Classification:

    • Confirm that the waste contains this compound and is classified as hazardous waste according to your institution's and local regulations.

  • Personal Protective Equipment (PPE) Check:

    • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Gather Materials:

    • Obtain a designated, compatible hazardous waste container. The container should be in good condition, with a secure, leak-proof lid.

    • Prepare a hazardous waste label.

2. Waste Collection and Containment:

  • Segregation:

    • Do not mix this compound waste with other waste streams unless specifically permitted by your EHS department. Incompatible wastes must be kept separate.[7]

  • Transferring Waste:

    • Carefully transfer the waste into the designated hazardous waste container. Avoid splashing or creating aerosols. If the substance is a solid, minimize dust generation.[1][2]

    • Do not overfill the container; allow for adequate headspace (typically around 10%) to accommodate expansion.[7]

  • Container Sealing and Labeling:

    • Securely close the container lid.

    • Affix a completed hazardous waste label to the container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Environmental Hazard")

      • The accumulation start date

      • The name of the principal investigator or lab group

3. Temporary Storage in the Laboratory:

  • Storage Location:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact EHS:

    • Once the waste container is nearing its capacity or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation:

    • Complete any required waste pickup forms or online requests as per your institution's procedures.

5. Post-Disposal Procedures:

  • Decontamination:

    • Decontaminate any reusable equipment that came into contact with the chemical according to your laboratory's standard operating procedures.

  • Record Keeping:

    • Maintain records of the disposed chemical as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_lab Laboratory Procedures cluster_ehs EHS / Waste Management Facility A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate and Contain in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS Department D->E F Transport by Licensed Contractor E->F G Treatment and Disposal at Permitted Facility (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Isopropylphenyl diphenyl phosphate, ensuring the protection of laboratory personnel and the integrity of research.

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a common organophosphate flame retardant. Adherence to these protocols will minimize risk and ensure responsible disposal, fostering a culture of safety and precision in your critical work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is non-negotiable. The following table summarizes the required PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Standards
Hand Protection Chemical-resistant glovesImpervious materials such as nitrile rubber or butyl rubber are recommended. Gloves must be inspected for integrity before each use. Ensure compliance with EU Directive 89/686/EEC and the standard EN 374.[1]
Eye and Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] In situations with a high potential for splashing, a face shield should be worn in addition to goggles.
Respiratory Protection NIOSH-approved respiratorFor weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2] In case of exceeded exposure limits or symptoms of irritation, a full-face respirator should be used.[1] For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[1]
Protective Clothing Fire/flame resistant and impervious clothingA lab coat or coveralls made of a material that resists chemical penetration should be worn.[1] For larger quantities or situations with a higher risk of contact, a chemical-resistant suit may be required.
Footwear Closed-toe shoesSturdy, closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a clear, procedural guide from receipt of the chemical to its final use in your experiments.

Workflow for Handling this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Transport Transport Chemical to Ventilated Area Don PPE->Transport Ensure Protection Weighing Weighing and Dispensing Transport->Weighing Minimize Spills Experiment Conduct Experiment Weighing->Experiment Use Smallest Necessary Quantity Decontaminate Decontaminate Work Area Experiment->Decontaminate After Completion Doff PPE Doff and Dispose of PPE Decontaminate->Doff PPE Clean to Safe State Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Final Precaution

Safe handling workflow for this compound.

Detailed Experimental Protocol: A Representative Methodology

While specific experimental designs will vary, the following protocol outlines a general methodology for studying the effects of this compound on a biological system, drawing from common practices with organophosphate flame retardants.

Objective: To assess the potential toxicity of this compound on a cellular model.

Materials:

  • This compound

  • Cell culture medium

  • Selected cell line (e.g., human neuroblastoma cells)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator

  • Microplate reader

  • Appropriate assay kits (e.g., for cell viability, oxidative stress)

Procedure:

  • Stock Solution Preparation:

    • Under a chemical fume hood, dissolve a precise amount of this compound in DMSO to create a high-concentration stock solution.

  • Cell Culture and Treatment:

    • Culture the selected cell line under standard conditions.

    • Prepare a series of dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the experiment.

    • Expose the cells to the various concentrations of the compound for a predetermined duration.

  • Toxicity Assessment:

    • Following the exposure period, perform a cell viability assay (e.g., MTT or WST-1 assay) to determine the cytotoxic effects of the compound.

    • Conduct further assays to investigate specific mechanisms of toxicity, such as measuring the levels of reactive oxygen species to assess oxidative stress.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods to determine the dose-response relationship and identify any significant toxic effects.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing the chemical must be collected in a designated, sealed, and clearly labeled waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a separate, sealed, and labeled waste bag or container.[2]

Disposal Method:

  • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1]

  • Controlled incineration with flue gas scrubbing is an appropriate method to ensure the complete destruction of the chemical and prevent the release of harmful byproducts.[1]

  • Do not dispose of this chemical down the drain or in general waste.[1]

Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[1]

  • After thorough decontamination, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if permissible by local regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.